N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Beschreibung
Eigenschaften
IUPAC Name |
N-methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-6-9-4-7(3-8-2)5-10-6/h4-5,8H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXZINXDIQPONN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60628986 | |
| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248406-79-2 | |
| Record name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60628986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the core properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from chemical databases, analogous structures, and established principles of organic chemistry to offer a robust profile for researchers, scientists, and drug development professionals. The guide covers the compound's chemical identity, predicted physicochemical properties, a plausible synthetic route, potential applications as a chemical building block, and essential safety and handling protocols. The information is presented to support further research and application development involving this and related pyrimidine derivatives.
Chemical Identity and Structure
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a substituted pyrimidine with a methyl group at the 2-position and an N-methylaminomethyl group at the 5-position. This precise arrangement of functional groups makes it a valuable intermediate for creating more complex molecules.
The definitive identifiers for this compound are:
-
Systematic Name: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
-
Molecular Formula: C₇H₁₁N₃
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | N-methyl-1-(2-methylpyrimidin-5-yl)methanamine |
| CAS Number | 1248406-79-2 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.19 g/mol |
| Canonical SMILES | CNCc1cncc(n1)C |
The structure consists of a central pyrimidine ring, which is a diazine with nitrogen atoms at positions 1 and 3. The substituents impart specific chemical characteristics: the 2-methyl group slightly increases electron density in the ring, while the 5-(N-methylaminomethyl) group provides a basic and nucleophilic center, crucial for synthetic derivatization.
Physicochemical and Spectroscopic Properties
Direct experimental data on the physicochemical properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is not extensively published. However, by analyzing its constituent parts and data from closely related analogs, we can establish a reliable set of predicted properties. For context, properties of the parent primary amine, (2-Methylpyrimidin-5-yl)methanamine, are also included.
Table 2: Physicochemical Properties (Predicted and Analog Data)
| Property | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (Target) | (2-Methylpyrimidin-5-yl)methanamine (Primary Amine Analog) |
| Molecular Weight | 137.19 g/mol | 123.16 g/mol [3] |
| Appearance | Predicted: Colorless to light yellow liquid | Not specified |
| Boiling Point | Predicted: Higher than the primary amine analog | Not specified |
| Melting Point | Not applicable (predicted liquid at STP) | Not specified |
| Solubility | Predicted: Soluble in water and polar organic solvents | Not specified |
| pKa (most basic) | Predicted: ~9-10 (for the secondary amine) | Predicted: ~9-10 (for the primary amine) |
The introduction of the N-methyl group is expected to slightly increase the boiling point and lipophilicity compared to its primary amine counterpart, (2-methylpyrimidin-5-yl)methanamine[3]. The secondary amine remains a strong basic center, readily protonated under acidic conditions.
Proposed Synthesis and Reactivity
While specific industrial synthesis routes for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are proprietary, a chemically sound and efficient laboratory-scale synthesis can be proposed. The most direct approach involves the N-methylation of its primary amine precursor, (2-methylpyrimidin-5-yl)methanamine.
Synthetic Workflow: Eschweiler-Clarke Reaction
A classic and high-yielding method for the methylation of primary amines is the Eschweiler-Clarke reaction. This procedure uses formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is known for its simplicity and the avoidance of over-alkylation, making it ideal for this transformation.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of (2-methylpyrimidin-5-yl)methanamine (1.0 eq) in a suitable solvent such as methanol or water, add an excess of aqueous formaldehyde (2.2 eq).
-
Addition of Reducing Agent: Slowly add formic acid (2.2 eq) to the mixture. The reaction is typically exothermic, and the addition should be controlled to maintain a safe temperature.
-
Reaction: Heat the mixture to reflux (around 80-100 °C) for several hours (typically 4-12 hours), monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess formic acid by carefully adding a base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is basic.
-
Extraction and Purification: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography or distillation to yield pure N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Sources
An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS 1248406-79-2)
Disclaimer: Detailed experimental protocols, in-depth biological activity, and extensive physicochemical data for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS 1248406-79-2) are not extensively available in the public domain as of the current date. This guide is constructed based on general principles of organic synthesis, medicinal chemistry, and data extrapolated from structurally similar compounds. It serves as a foundational resource for researchers and drug development professionals interested in this molecule.
Part 1: Introduction and Molecular Overview
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a heterocyclic amine containing a pyrimidine ring, a common scaffold in medicinal chemistry. The presence of the 2-methylpyrimidine core linked to a methylaminomethyl side chain at the 5-position suggests its potential as a building block in the synthesis of more complex molecules with diverse biological activities. Pyrimidine derivatives are known to be key components in a variety of therapeutic agents, including kinase inhibitors and other targeted therapies.[1][2]
Chemical Identity
| Property | Value |
| IUPAC Name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
| CAS Number | 1248406-79-2 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Canonical SMILES | CNC(C1=CN=C(N=C1)C) |
Rationale for Interest in Drug Discovery
The structural motifs present in N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are of significant interest to medicinal chemists. The pyrimidine ring is a bioisostere for other aromatic systems and can engage in hydrogen bonding and pi-stacking interactions with biological targets. The secondary amine provides a reactive handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR). Similar structures have been investigated for their potential as kinase inhibitors, particularly in oncology.[1]
Part 2: Synthesis and Characterization
While specific literature on the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is scarce, a plausible and commonly employed synthetic route is reductive amination. This approach is widely used for the formation of C-N bonds.
Proposed Synthetic Pathway: Reductive Amination
A logical synthetic approach would involve the reaction of 2-methylpyrimidine-5-carbaldehyde with methylamine in the presence of a suitable reducing agent.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via reductive amination.
Detailed Experimental Protocol (Hypothetical)
This protocol is a generalized procedure and would require optimization for specific laboratory conditions.
Materials:
-
2-methylpyrimidine-5-carbaldehyde (1.0 eq)
-
Methylamine (solution in THF or as hydrochloride salt, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) as solvent
-
Acetic acid (catalytic amount, if using methylamine hydrochloride)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: To a solution of 2-methylpyrimidine-5-carbaldehyde in DCE, add methylamine. If using the hydrochloride salt, add a base such as triethylamine (1.2 eq) to liberate the free amine.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.
-
Reduction: Add sodium triacetoxyborohydride portion-wise to the reaction mixture. The reaction is often mildly exothermic.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of saturated sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine would be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the chemical structure, showing characteristic peaks for the pyrimidine ring protons, the methyl group on the ring, the methylene bridge, and the N-methyl group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.
Part 3: Potential Applications and Future Directions
Given the prevalence of the pyrimidine scaffold in pharmaceuticals, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a valuable starting material for the synthesis of compound libraries for screening against various biological targets.
As a Scaffold in Medicinal Chemistry
The secondary amine of the title compound is a key functional group that can be readily derivatized.
Workflow for Library Synthesis:
Caption: Derivatization strategies for generating a compound library.
Biological Evaluation
Compounds derived from N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine could be screened in a variety of assays, including:
-
Kinase Inhibition Assays: Particularly against kinases implicated in cancer and inflammatory diseases.
-
Antimicrobial Assays: Against a panel of pathogenic bacteria and fungi.[3]
-
Central Nervous System (CNS) Target Binding Assays: Due to the prevalence of similar structures in CNS-active drugs.
Part 4: Conclusion
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a chemical building block with significant potential for the development of novel therapeutic agents. While detailed information on this specific molecule is not widely published, its structural features suggest that it is a promising starting point for medicinal chemistry campaigns. The synthetic and derivatization strategies outlined in this guide provide a framework for researchers to begin exploring the chemical and biological properties of this compound and its analogs. Further research is warranted to fully elucidate its potential in drug discovery and development.
References
-
AA Blocks. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. [Link]
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661. [Link]
-
ResearchGate. Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives. [Link]
-
MDPI. In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. [Link]
-
Kim, D. J., et al. (2000). Synthesis and biological activity of 1beta-methyl-2-[5'-isoxazoloethenylpyrrolidin-3'-ylthio]carbapenems. Bioorganic & Medicinal Chemistry Letters, 10(24), 2799-2802. [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
A Comprehensive Guide to the Structural Elucidation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Abstract
The structural characterization of novel chemical entities is a cornerstone of modern drug discovery and chemical research. Pyrimidine derivatives, in particular, are a critical class of heterocyclic compounds prevalent in a vast array of biologically active molecules. This guide provides an in-depth, multi-faceted analytical strategy for the unambiguous structure elucidation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. As a Senior Application Scientist, my objective is not merely to present data, but to articulate the causal logic behind the analytical choices, demonstrating how a synergistic application of modern spectroscopic and analytical techniques builds an unassailable case for the final structure. We will proceed from foundational formula confirmation to the intricate details of atomic connectivity, employing Mass Spectrometry, multinuclear NMR, and Infrared Spectroscopy. Each protocol is designed as a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.
Foundational Analysis: Molecular Formula and Purity Assessment
Before delving into complex structural details, it is imperative to establish the compound's fundamental properties: its elemental composition, exact mass, and purity. This foundational dataset validates the sample's integrity and provides the molecular formula, which serves as a critical constraint for all subsequent spectroscopic interpretation.
Elemental Analysis
The first step is to confirm the relative abundance of constituent elements. Based on the proposed structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, the molecular formula is calculated to be C₇H₁₁N₃ . Elemental analysis provides the empirical formula by quantifying the mass percentages of carbon, hydrogen, and nitrogen.
Protocol: Combustion Analysis
-
A precisely weighed sample (2-3 mg) of the purified compound is subjected to high-temperature combustion in an excess of oxygen.
-
The resulting combustion gases (CO₂, H₂O, and N₂) are passed through a series of detectors (typically thermal conductivity detectors).
-
The instrument software calculates the mass percentages of C, H, and N.
-
The experimental percentages are compared against the theoretical values to confirm the empirical formula.
| Element | Theoretical Mass % (for C₇H₁₁N₃) | Experimental Tolerance |
| Carbon (C) | 61.29% | ± 0.4% |
| Hydrogen (H) | 8.08% | ± 0.4% |
| Nitrogen (N) | 30.63% | ± 0.4% |
| Table 1: Theoretical vs. Expected Experimental Values from Elemental Analysis. |
High-Resolution Mass Spectrometry (HRMS)
While elemental analysis provides the ratio of elements, HRMS provides the exact molecular mass, allowing for the confident determination of the molecular formula.[1] The high resolving power of instruments like a Time-of-Flight (TOF) analyzer can differentiate between compounds with the same nominal mass but different elemental compositions.[2]
Protocol: ESI-TOF Mass Spectrometry
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution into an Electrospray Ionization (ESI) source coupled to a TOF mass spectrometer.
-
Operate in positive ion mode to generate the protonated molecule, [M+H]⁺.
-
Acquire the spectrum and determine the monoisotopic mass of the [M+H]⁺ ion with high precision (<5 ppm error).
The theoretical exact mass for the protonated molecule [C₇H₁₁N₃ + H]⁺ is 138.1026 Da. A measured value within this narrow error margin provides strong evidence for the proposed molecular formula.
Mass Spectrometry: Molecular Weight and Fragmentation Analysis
With the molecular formula confirmed, mass spectrometry is further employed to study the molecule's fragmentation pattern. This provides crucial information about the lability of certain bonds and the stability of resulting fragments, acting as a "fingerprint" that helps piece the structure together.[3] Electron Ionization (EI) is a common and powerful method for this purpose as it induces reproducible fragmentation.[3]
Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Instrument : A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a standalone MS.
-
Ionization Method : Electron Ionization (EI).[3]
-
Electron Energy : 70 eV (a standard energy that provides extensive, reproducible fragmentation).[3]
-
Ion Source Temperature : ~200°C.[3]
Predicted Fragmentation Pathway
The fragmentation of substituted pyrimidines is heavily influenced by the nature and position of its substituents.[3][4] For N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, we anticipate a molecular ion peak (M⁺˙) at m/z = 137. Key fragmentation events would include:
-
Benzylic-type Cleavage : The most favorable cleavage is expected at the C-C bond between the pyrimidine ring and the aminomethyl side chain, due to the resonance stabilization of the resulting pyrimidinyl-methyl cation. This would yield a fragment at m/z = 106 .
-
Alpha-Cleavage : Cleavage of the C-N bond adjacent to the secondary amine is also common, leading to the loss of a methyl radical (•CH₃) to form a fragment at m/z = 122 .
-
Ring Cleavage : The stable pyrimidine ring itself can undergo characteristic cleavages, often following initial losses from the substituent groups.[5][6]
| m/z (Charge-to-Mass Ratio) | Proposed Fragment Structure | Fragmentation Event |
| 137 | [C₇H₁₁N₃]⁺˙ | Molecular Ion (M⁺˙) |
| 122 | [M - CH₃]⁺ | Alpha-cleavage: Loss of N-methyl radical |
| 106 | [2-methylpyrimidin-5-yl-CH₂]⁺ | Benzylic-type cleavage |
| 44 | [CH₂NHCH₃]⁺ | Cleavage of benzylic C-C bond |
| Table 2: Summary of Key Expected Fragments in Mass Spectrum. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules in solution, providing unambiguous information about the carbon-hydrogen framework.[7] A combination of 1D (¹H, ¹³C) and 2D (COSY, HMBC) experiments is required for a definitive assignment.
Protocol: NMR Spectroscopy
-
Sample Preparation : Dissolve ~10-15 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrument : A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments : Acquire ¹H, ¹³C{¹H}, and 2D correlation spectra such as gCOSY and gHMBC.
Predicted ¹H and ¹³C NMR Data
Based on known chemical shift values for pyrimidine derivatives and substituted amines, a full spectral prediction can be made.[7][8][9]
| Position Label | Atom Type | Predicted ¹H Shift (δ, ppm) | ¹H Multiplicity | ¹H Integration | Predicted ¹³C Shift (δ, ppm) |
| H4, H6 | Pyrimidine CH | ~8.5 - 8.8 | Singlet (s) | 2H | ~157.0 |
| C5-C H₂-N | Methylene CH₂ | ~3.8 - 4.0 | Singlet (s) | 2H | ~50.0 |
| N-C H₃ | N-Methyl CH₃ | ~2.4 - 2.6 | Singlet (s) | 3H | ~35.0 |
| C2-C H₃ | C2-Methyl CH₃ | ~2.6 - 2.8 | Singlet (s) | 3H | ~25.0 |
| NH | Amine NH | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 1H | - |
| C2 | Pyrimidine C | - | - | - | ~168.0 |
| C5 | Pyrimidine C | - | - | - | ~132.0 |
| Table 3: Predicted ¹H and ¹³C NMR chemical shifts for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. |
2D NMR for Connectivity Confirmation
While 1D NMR suggests the presence of the functional groups, 2D NMR proves their connectivity. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly crucial. It reveals correlations between protons and carbons that are separated by 2 or 3 bonds, allowing us to piece the molecular puzzle together.
Key Expected HMBC Correlations:
-
Protons of the C2-Methyl group will show a correlation to the C2 carbon of the pyrimidine ring.
-
Protons of the C5-Methylene group will show correlations to the C5 carbon and the C4/C6 carbons of the pyrimidine ring.
-
Protons of the N-Methyl group will show a correlation to the C5-Methylene carbon.
Infrared (IR) Spectroscopy: Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.[10] For our target compound, we expect to see characteristic absorptions for the secondary amine, the aromatic pyrimidine ring, and aliphatic C-H bonds.
Protocol: FTIR Spectroscopy
-
Method : Attenuated Total Reflectance (ATR) is a common method requiring minimal sample preparation. A small amount of the solid or liquid sample is placed directly on the ATR crystal.
-
Acquisition : The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Analysis : The resulting spectrum is analyzed for absorption bands corresponding to specific functional groups.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3350 - 3310 | N-H Stretch | Secondary Amine (R₂NH) | Weak to Medium[11] |
| 3100 - 3000 | C-H Stretch | Aromatic (Pyrimidine Ring) | Medium |
| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Medium to Strong |
| 1650 - 1550 | C=N, C=C Stretch | Pyrimidine Ring Skeletal Vibrations | Strong[12] |
| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong[11] |
| Table 4: Predicted Characteristic Infrared Absorption Bands. |
The presence of a weak band around 3330 cm⁻¹ is a key indicator of the secondary amine N-H bond.[11] Its absence would suggest a tertiary amine, while two bands in this region would indicate a primary amine.
Integrated Structure Confirmation: A Unified Conclusion
The power of this multi-technique approach lies not in any single piece of data, but in their collective, corroborating power. The structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is confirmed by the convergence of all analytical findings:
-
HRMS and Elemental Analysis establish the molecular formula as C₇H₁₁N₃ .
-
Mass Spectrometry confirms the molecular weight (137 amu) and shows fragmentation patterns (loss of 15, cleavage to m/z 106) consistent with the proposed structure.
-
¹H and ¹³C NMR provide the exact count and type of protons and carbons, matching the proposed structure.
-
2D NMR (HMBC) provides the final, definitive proof by establishing the connectivity between the methyl groups, the methylene bridge, and the pyrimidine ring.
-
FTIR Spectroscopy confirms the presence of the key functional groups: a secondary amine (N-H stretch), an aromatic ring (C=N/C=C stretches), and aliphatic chains (C-H stretches).
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Deriv
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. (2025). BenchChem.
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry.
- Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
- Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2025).
- Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Deriv
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science & Biotechnology Journal of Advanced Research, 4(2), 1-5.
- Chimichi, S., Cosimelli, B., Bruni, F., & Selleri, S. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry, 70(4), 1093-1097.
- 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. (2025).
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). Molecules, 27(15), 5034.
- Molecular Structure Characterisation and Structural Elucid
- The infrared spectra of secondary amines and their salts. (2025).
- Chaudhary, J. (2025).
- Murkovic, M. (2007). Analysis of heterocyclic aromatic amines. Analytical and Bioanalytical Chemistry, 389(1), 141-146.
- The infrared spectra of secondary amines and their salts. (n.d.). Canadian Science Publishing.
- IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary.
-
N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. (n.d.). 2a biotech. [Link]
- 10-231405 - n-methyl-1-2-methylpyrimidin-5-ylmethanamine | 1248406-79-2. (n.d.). CymitQuimica.
- Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. (n.d.). Journal of Food and Drug Analysis.
- Barceló-Barrachina, E., Moyano, E., & Galceran, M. T. (2004). Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry.
- Chemical structures of the studied heterocyclic amines. (n.d.).
- N-Methyl-1-(pyrimidin-5-yl)methanamine. (n.d.). BLDpharm.
- N-Methyl(5-pyrimidinyl)methanamine. (n.d.). Sigma-Aldrich.
- N-methyl-1-(2-thiophen-2-ylphenyl)methanamine. (n.d.). PubChem.
- N-Methyl-1-(5-MethylpyriMidin-2-yl)MethanaMine CAS NO.1343437-60-4. (n.d.). GuideChem.
- The structure of N-(5-aminopyrimidin-2-yl)
- N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. (n.d.). PubChem.
Sources
- 1. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 2. Determination of heterocyclic amines by liquid chromatography-quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. sphinxsai.com [sphinxsai.com]
- 5. article.sapub.org [article.sapub.org]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. abjar.vandanapublications.com [abjar.vandanapublications.com]
"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" mechanism of action
An in-depth technical guide has been requested on the mechanism of action for "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine". However, a thorough review of the scientific literature and chemical databases reveals that this specific compound is primarily documented as a chemical intermediate used in the synthesis of more complex molecules. There is a notable absence of published research detailing its intrinsic biological activity or a defined mechanism of action as a standalone agent.
Therefore, this guide will adopt a scientifically rigorous, hypothesis-driven approach. It will treat "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" as a novel chemical entity and will construct a comprehensive framework for elucidating its potential mechanism of action. This will be achieved by analyzing its structural features, identifying the known biological activities of analogous compounds, and detailing the experimental workflows required to test the resulting hypotheses. This approach provides a practical and insightful guide for researchers encountering a novel compound with limited background information.
Part 1: Structural Analysis and Target Class Prediction
The foundational step in elucidating the mechanism of action for a novel compound is a thorough analysis of its chemical structure to predict potential biological targets. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is characterized by a central pyrimidine ring, a common scaffold in a vast array of biologically active compounds.
The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules that target protein kinases, G-protein coupled receptors (GPCRs), and other enzyme classes. Its ability to form hydrogen bonds and engage in pi-stacking interactions makes it an effective anchor for binding to ATP-binding sites in kinases, for example.
Hypothesis: Based on the prevalence of the pyrimidine scaffold in approved drugs and clinical candidates, it is hypothesized that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine may function as a competitive inhibitor of a protein kinase.
Part 2: Elucidating the Mechanism of Action: A Kinase Inhibition Cascade
To investigate our hypothesis, we will outline a multi-stage experimental plan designed to first identify a potential kinase target and then to characterize the molecular and cellular consequences of its inhibition.
Initial Target Identification: Kinase Panel Screening
The most direct method to identify potential kinase targets is to screen the compound against a broad panel of purified human kinases. This provides a "snapshot" of the compound's selectivity profile.
Experimental Protocol: Kinase Panel Screening
-
Compound Preparation: Prepare a 10 mM stock solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in 100% DMSO.
-
Assay Concentration: Perform an initial screen at a concentration of 10 µM to identify potential hits.
-
Kinase Panel: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega) that covers a diverse range of the human kinome.
-
Assay Principle: The assay typically measures the amount of ATP consumed or the amount of phosphorylated substrate produced. A reduction in kinase activity in the presence of the compound indicates inhibition.
-
Data Analysis: Results are usually expressed as a percentage of inhibition relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.
Data Presentation: Hypothetical Kinase Screening Results
| Kinase Target | % Inhibition at 10 µM |
| EGFR | 8% |
| VEGFR2 | 92% |
| SRC | 15% |
| ABL1 | 12% |
| CDK2 | 7% |
From these hypothetical results, VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) emerges as a primary candidate for the molecular target of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Target Validation: In Vitro Characterization
Once a primary target is identified, the next step is to validate this interaction and determine the compound's potency and mode of inhibition.
Experimental Protocol: VEGFR2 Inhibition Assay (IC50 Determination)
-
Objective: To determine the concentration of the compound required to inhibit 50% of VEGFR2 activity (IC50).
-
Reagents: Recombinant human VEGFR2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Procedure: a. Prepare a series of dilutions of the compound (e.g., from 100 µM to 1 nM). b. In a 96-well plate, combine the VEGFR2 enzyme, the substrate, and the compound at each concentration. c. Initiate the reaction by adding a concentration of ATP that is approximately equal to its Km (Michaelis-Menten constant) for VEGFR2. d. Incubate for a specified time at 30°C. e. Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Experimental Protocol: Mode of Inhibition Studies
To determine if the inhibition is competitive with respect to ATP, the VEGFR2 inhibition assay is repeated at multiple fixed concentrations of the compound, while varying the concentration of ATP. The resulting data are plotted on a Lineweaver-Burk plot (1/velocity vs. 1/[ATP]). If the lines intersect on the y-axis, it is indicative of competitive inhibition.
Cellular Target Engagement and Pathway Analysis
Demonstrating that the compound can inhibit the target in a cellular context is a critical step. This involves treating cells that express the target and measuring the phosphorylation of downstream substrates.
Experimental Protocol: Western Blot Analysis of VEGFR2 Signaling
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs) are a suitable model as they endogenously express VEGFR2.
-
Procedure: a. Seed HUVECs in 6-well plates and grow to 80-90% confluency. b. Serum-starve the cells for 12-18 hours to reduce basal signaling. c. Pre-treat the cells with varying concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine for 2 hours. d. Stimulate the cells with VEGF (100 ng/mL) for 10 minutes to activate the VEGFR2 pathway. e. Lyse the cells and collect the protein lysates. f. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against phosphorylated VEGFR2 (pVEGFR2) and total VEGFR2. Also, probe for phosphorylated and total forms of downstream effectors like AKT and ERK.
-
Data Analysis: Quantify the band intensities to determine the effect of the compound on VEGF-induced phosphorylation of VEGFR2 and its downstream targets.
Part 3: Visualization of the Hypothesized Mechanism
To visually represent the proposed mechanism of action and the experimental workflow, the following diagrams are provided.
Caption: Hypothesized inhibition of the VEGFR2 signaling pathway.
Caption: Workflow for validating the hypothesized mechanism of action.
Part 4: Conclusion and Future Directions
This guide has outlined a comprehensive, albeit hypothetical, pathway to elucidate the mechanism of action for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, focusing on a plausible role as a VEGFR2 kinase inhibitor. The described experimental protocols provide a robust framework for moving from initial hypothesis to cellular validation.
Future work would involve expanding the cellular studies to assess the compound's effects on endothelial cell proliferation, migration, and tube formation, which are key cellular processes driven by VEGFR2 signaling. Furthermore, in vivo studies in animal models of angiogenesis-dependent diseases would be the ultimate validation of this proposed mechanism of action.
References
As this is a hypothetical guide for a compound with no established biological activity, direct references for its mechanism of action are not available. The principles and protocols described are based on standard methodologies in drug discovery and chemical biology. For further reading on these techniques, the following resources are recommended:
- Kinase Assay Guides: Title: Kinase Assays - Promega Source: Promega Corpor
-
Western Blotting Principles and Methods
- Title: Western Blotting Handbook
- Source: GE Healthcare Life Sciences
-
URL: [Link]
- VEGFR Signaling Pathway Overview: Title: VEGFR Signaling Pathway Source: Cell Signaling Technology
A Strategic Guide to the Biological Activity Screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Executive Summary
The journey of a novel chemical entity from the bench to a potential therapeutic is a multi-stage process defined by rigorous scientific evaluation. This guide provides an in-depth technical framework for the comprehensive biological activity screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine , a small molecule featuring a 2-methylpyrimidine core. This structural motif is prevalent in a variety of bioactive compounds, suggesting a rich, albeit unknown, pharmacological potential. We will navigate a strategic, multi-phase screening cascade designed to efficiently identify and validate its biological targets, elucidate its mechanism of action, and establish a preliminary profile of its drug-like properties. This document is intended for drug discovery researchers and scientists, offering a field-proven rationale for experimental design, from initial computational predictions to decisive cell-based functional assays.
Introduction: De-orphaning a Novel Chemical Entity
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a novel compound with an uncharacterized biological profile. The pyrimidine scaffold is a well-established pharmacophore found in numerous FDA-approved drugs, notably kinase inhibitors and receptor modulators.[1][2] This structural alert provides a logical starting point, but making assumptions can be detrimental in early-stage discovery. A broad, unbiased, and systematic screening approach is therefore essential to uncover its true biological function.
The core philosophy of this guide is a phased approach that maximizes information gain while conserving resources. We begin with cost-effective computational methods to generate initial hypotheses, which then guide broader, high-throughput experimental screens.[3] Hits from these primary screens are then rigorously validated through secondary, more physiologically relevant assays.[4] This entire workflow is designed to build a comprehensive data package, enabling a clear " go/no-go " decision for advancing the compound into lead optimization.
The overall screening cascade is visualized below.
Phase 1: In Silico & Physicochemical Profiling
Before committing to expensive wet-lab experiments, we leverage computational tools to predict potential biological targets and assess fundamental drug-like properties. This in silico phase is crucial for hypothesis generation and risk mitigation.[5][6]
Rationale for In Silico First Approach
Computational models, trained on vast datasets of known compound-target interactions, can identify potential protein targets for our novel molecule based on structural similarity to known ligands or by using machine learning algorithms.[7][8] This allows for a more focused and cost-effective primary screening strategy. Simultaneously, predicting ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties helps flag potential liabilities, such as poor permeability or metabolic instability, early in the process.[9]
Recommended In Silico Protocol
-
Ligand Preparation: Generate a 3D conformation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and calculate its physicochemical descriptors (e.g., molecular weight, LogP, polar surface area).
-
Target Prediction: Utilize multiple target prediction platforms (e.g., SwissTargetPrediction, SuperPred) that employ both ligand-based and structure-based methods.[6] These tools compare the molecule to databases of known ligands and their targets.
-
ADMET Prediction: Employ computational models (e.g., ADMETlab, pkCSM) to predict key pharmacokinetic properties, including blood-brain barrier penetration, Caco-2 permeability, cytochrome P450 (CYP) inhibition, and potential hepatotoxicity.
-
Data Analysis: Consolidate the predictions. Look for convergence of target classes from different algorithms (e.g., multiple platforms predicting activity at kinases or GPCRs). Use the ADMET predictions to anticipate potential challenges.
Phase 2: Primary Screening for Hit Identification
Armed with hypotheses from our in silico analysis, we proceed to broad-based experimental screening. The goal here is not to measure potency, but to efficiently identify which protein families our compound interacts with. High-throughput screening (HTS) platforms are ideal for this purpose.[10][11]
Causality Behind Panel Selection
Given the pyrimidine core, protein kinases are a high-priority target class.[1] G-protein coupled receptors (GPCRs) represent the largest family of drug targets, and screening against them is essential for any de-orphaning campaign.[12] Finally, ion channels are a critical class to evaluate for both efficacy and potential off-target safety liabilities (e.g., cardiac hERG channel).[13]
3.1.1 Kinase Profiling
A competition binding assay is a highly effective method for primary kinase screening. It measures the ability of a test compound to displace a known ligand from the kinase's active site, providing a direct measure of interaction.
-
Recommended Platform: KINOMEscan® (Eurofins DiscoverX) offers a panel of over 468 kinases, providing a comprehensive view of the compound's activity across the human kinome.[14][15] The output is typically reported as "% Control," where a lower percentage indicates stronger binding.
| Hypothetical KINOMEscan® Data (Top 5 Hits at 10 µM) | | :--- | :---: | | Kinase Target | % of Control | | SRC | 1.2 | | ABL1 | 2.5 | | LCK | 3.1 | | FYN | 4.0 | | VEGFR2 | 35.6 |
3.1.2 GPCR Profiling
For GPCRs, a functional screen is often more informative than a simple binding assay, as it can distinguish between agonists and antagonists.[16]
-
Recommended Platform: The gpcrMAX panel (Eurofins) or similar platforms screen against a large number of GPCRs using functional readouts like calcium flux or β-arrestin recruitment.[17][18]
3.1.3 Ion Channel Profiling
Automated patch-clamp electrophysiology provides a high-throughput method to assess compound effects on ion channel function.[19][20]
-
Recommended Platform: The IonChannelProfiler™ Service (Eurofins) or platforms from Charles River can assess activity against a panel of key cardiac and neuronal ion channels.[13][20]
Phase 3: Hit Validation & Functional Characterization
Primary screening identifies potential "hits." This phase is dedicated to confirming these interactions and quantifying their functional effect in a biologically relevant context. The goal is to generate robust dose-response curves and determine key potency metrics like IC50 (for inhibitors) or EC50 (for activators).[21]
The Imperative of Cell-Based Assays
Moving from biochemical assays (like KINOMEscan®) to cell-based assays is a critical step.[22] Cellular assays provide a more physiological environment, accounting for factors like cell permeability and the presence of intracellular signaling partners.[4][23] A compound that is potent in a biochemical assay may be inactive in a cell-based assay due to poor membrane permeability, immediately flagging it as a less desirable candidate.
For a hypothetical hit on a Gs-coupled GPCR identified in the primary screen, a secondary assay would measure the downstream accumulation of cyclic AMP (cAMP).
Step-by-Step Protocol: Cell-Based cAMP Assay
This protocol describes a homogenous, luminescence-based assay for quantifying cAMP levels in response to GPCR activation.
-
Cell Culture: Plate HEK293 cells stably expressing the target Gs-coupled GPCR into 384-well white, solid-bottom assay plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare an 11-point, 3-fold serial dilution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in assay buffer (e.g., HBSS with 0.1% BSA). The final concentrations should range from 100 µM to 1.7 nM.
-
Cell Stimulation: Add 5 µL of the diluted compound or vehicle control to the appropriate wells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection: Add 20 µL of a cAMP detection reagent (e.g., Promega cAMP-Glo™) containing lysis buffer and the detection substrate. Incubate for 20 minutes at room temperature to lyse the cells and allow the enzymatic reaction to proceed.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Normalize the data to vehicle (0% activation) and a known agonist (100% activation). Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50 value.
| Hypothetical Dose-Response Data | | :--- | :--- | | Parameter | Value | | Target | GPCR Target X | | Assay Type | Cell-Based cAMP Accumulation | | EC50 | 75.2 nM | | Hill Slope | 1.1 | | Max Response | 98% (relative to control agonist) |
Phase 4: Selectivity & Early Safety Profiling
A potent compound is of little value if it is not selective or has poor pharmacokinetic properties. This phase assesses two critical aspects: selectivity against closely related targets and a preliminary in vitro ADMET/DMPK profile.[24][25]
Rationale for Early Profiling
Selectivity is key to minimizing off-target effects. If our compound hit the SRC kinase, it is crucial to test it against other members of the SRC family and other closely related kinases to understand its selectivity profile.[26] Early in vitro ADMET/DMPK studies are a cornerstone of modern drug discovery, helping to identify and eliminate compounds that are likely to fail in later, more expensive in vivo studies due to poor metabolic stability or drug-drug interaction potential.[27][28]
Recommended Assays
-
Selectivity Profiling: Based on primary hits, select smaller, focused panels. For a kinase hit, this would involve dose-response determination against closely related kinases. For a GPCR hit, it would involve testing against related receptor subtypes.
-
Metabolic Stability: Incubate the compound with liver microsomes or hepatocytes and measure its disappearance over time. This provides an estimate of its metabolic clearance.[24]
-
CYP Inhibition: Assess the compound's ability to inhibit major cytochrome P450 enzymes (e.g., 3A4, 2D6, 2C9). Inhibition of these enzymes is a primary cause of drug-drug interactions.[27]
-
Plasma Protein Binding: Determine the extent to which the compound binds to plasma proteins, as only the unbound fraction is typically considered pharmacologically active.[25]
Conclusion & Future Directions
This guide has outlined a systematic, multi-phase strategy for the biological activity screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By progressing from broad, hypothesis-generating in silico and primary screens to specific, quantitative cell-based assays and early safety profiling, we can build a comprehensive understanding of the compound's pharmacological profile.
Assuming the hypothetical data presented, our compound emerges as a potent and selective agonist of "GPCR Target X" with an EC50 of 75.2 nM and also shows potent inhibitory activity against SRC family kinases. This dual-activity profile is intriguing and warrants further investigation.
Next Steps would include:
-
Lead Optimization: Initiate a medicinal chemistry campaign to improve potency and selectivity for the desired target(s) while optimizing ADMET properties.
-
Mechanism of Action Studies: Conduct further downstream signaling and phenotypic assays to fully understand the biological consequences of target engagement.
-
In Vivo Efficacy Studies: Once a lead candidate is identified, progress to testing in relevant animal models of disease.
This structured approach ensures that resources are directed toward the most promising avenues of research, maximizing the probability of success in the long and complex process of drug discovery.
References
-
In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround. (n.d.). Charles River. Retrieved from [Link]
-
A review for cell-based screening methods in drug discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Ion Channel Assays. (n.d.). Charles River. Retrieved from [Link]
-
Therapeutically relevant cell-based assays for drug discovery. (n.d.). Nuvisan. Retrieved from [Link]
-
Recent progress in assays for GPCR drug discovery. (2019). Journal of Receptors and Signal Transduction. Retrieved from [Link]
-
G-Protein Coupled Receptor (GPCR) Screening Assays. (n.d.). AddexBio. Retrieved from [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2014). Lifescience Global. Retrieved from [Link]
-
Biology Cell-Based Assays. (n.d.). Charles River. Retrieved from [Link]
-
DiscoverX GPCRscan® GPCR Profiling Services. (n.d.). Drug Target Review. Retrieved from [Link]
-
KINOMEscan® Kinase Screening & Profiling Services. (n.d.). Technology Networks. Retrieved from [Link]
-
Ion Channel Screening Technologies and Platforms. (n.d.). Creative Biolabs. Retrieved from [Link]
-
GPCR Screening and Profiling - Identify Valuable Hits. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
ADME, DMPK, and DDI In Vitro Studies - Assays. (n.d.). BioIVT. Retrieved from [Link]
-
Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved from [Link]
-
Differences & Connections Between ADME & DMPK in Drug Research. (n.d.). Creative Biolabs. Retrieved from [Link]
-
Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoNetwork. Retrieved from [Link]
-
High-Throughput Screening Methods for Drug Discovery. (2024). Technology Networks. Retrieved from [Link]
-
Tools for GPCR drug discovery. (2012). National Institutes of Health (NIH). Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
In Vitro ADMET Services For Drug Discovery. (n.d.). Pharmaron. Retrieved from [Link]
-
Best Practices When Writing, Designing, and Publishing a White Paper. (2023). Venngage. Retrieved from [Link]
-
ADME DMPK Studies. (n.d.). Charles River. Retrieved from [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Ion Channel Screening at Sygnature Discovery. (n.d.). Sygnature Discovery. Retrieved from [Link]
-
Ion Channel Functional Assays for Screening and Profiling. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Create a Flowchart using Graphviz Dot. (2022). Medium. Retrieved from [Link]
-
The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. Retrieved from [Link]
-
High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
Emerging Novel High-Throughput Screening Technologies for Cell-Based Assays. (2009). Taylor & Francis eBooks. Retrieved from [Link]
-
Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. (2016). Drug Target Review. Retrieved from [Link]
-
In Silico Target Prediction for Small Molecules. (2019). PubMed. Retrieved from [Link]
-
In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences. (2022). National Institutes of Health (NIH). Retrieved from [Link]
-
WRITING A WHITE PAPER OR CONCEPT PAPER. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Creating Software Engineering Flow Charts with Graphviz Dot. (2025). Joel Dare. Retrieved from [Link]
-
Writing a good scientific paper. The secrets I share with my students. (2024). Medium. Retrieved from [Link]
-
Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. (2023). PLOS ONE. Retrieved from [Link]
-
5 Best Practices for Writing White Papers. (2024). Narratize. Retrieved from [Link]
-
How to write a white paper: mastering this life sciences staple. (2025). KDM Communications. Retrieved from [Link]
-
Guide to Flowcharts in Graphviz. (n.d.). Sketchviz. Retrieved from [Link]
-
Graphviz Examples and Tutorial. (n.d.). Sketchviz. Retrieved from [Link]
-
In Silico Target Prediction for Small Molecules. (2018). SciSpace. Retrieved from [Link]
-
DOT Language. (2024). Graphviz. Retrieved from [Link]
-
In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. (2022). MDPI. Retrieved from [Link]
-
Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. (2011). ResearchGate. Retrieved from [Link]
-
Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. Retrieved from [Link]
-
Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2. (1971). PubMed. Retrieved from [Link]
-
D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. Retrieved from [Link]
Sources
- 1. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological activity of some 5-(1-adamantyl)pyrimidines. 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmasalmanac.com [pharmasalmanac.com]
- 4. criver.com [criver.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In-silico target prediction by ensemble chemogenomic model based on multi-scale information of chemical structures and protein sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]
- 9. Differences & Connections Between ADME & DMPK in Drug Research - Creative Biolabs [creative-biolabs.com]
- 10. azolifesciences.com [azolifesciences.com]
- 11. High-Throughput Screening Methods for Drug Discovery | Technology Networks [technologynetworks.com]
- 12. AddexBio Service - GPCRAssays [addexbio.com]
- 13. criver.com [criver.com]
- 14. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 19. sygnaturediscovery.com [sygnaturediscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. lifescienceglobal.com [lifescienceglobal.com]
- 22. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nuvisan.com [nuvisan.com]
- 24. In Vitro DMPK/ADMET Assays: Customized Options, Rapid Turnaround [lnhlifesciences.org]
- 25. bioivt.com [bioivt.com]
- 26. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 27. pharmaron.com [pharmaron.com]
- 28. criver.com [criver.com]
Unlocking the Therapeutic Promise of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a molecule centered around the biologically significant pyrimidine scaffold, represents a compelling area for therapeutic exploration. The pyrimidine nucleus is a cornerstone in the development of a wide array of pharmaceuticals, demonstrating efficacy in oncology, inflammatory disorders, and infectious diseases.[1][2][3][4] This technical guide outlines a strategic approach for the identification and validation of potential therapeutic targets for this compound. By leveraging the known activities of structurally related pyrimidine derivatives, we present a roadmap for researchers to systematically investigate its potential as an anticancer, anti-inflammatory, and antimicrobial agent. This document provides in-depth, step-by-step experimental protocols and the rationale behind their application, empowering research teams to unlock the full therapeutic potential of this promising molecule.
Introduction: The Pyrimidine Scaffold as a Foundation for Drug Discovery
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids and a variety of biologically active molecules.[1] Its versatile nature has allowed for the development of numerous FDA-approved drugs with applications ranging from anticancer therapies like 5-fluorouracil to antiviral and antibacterial agents.[2][3] Derivatives of pyrimidine are known to exhibit a broad spectrum of pharmacological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][4][5]
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, the subject of this guide, incorporates this privileged scaffold. While specific biological data for this compound is not yet extensively documented, its structural components suggest a high potential for therapeutic relevance. This guide, therefore, serves as a comprehensive manual for initiating a research program aimed at elucidating its mechanism of action and identifying key molecular targets.
Inferred Therapeutic Landscapes and Primary Target Classes
Based on the extensive literature on pyrimidine derivatives, we can logically infer several high-probability therapeutic areas and corresponding molecular targets for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Oncology: Targeting Uncontrolled Cell Proliferation
The fight against cancer has been a major focus for the development of pyrimidine-based drugs.[2][6] These compounds often exert their effects by interfering with critical cellular processes required for tumor growth and survival.
Potential Targets:
-
Kinases: A significant number of pyrimidine derivatives function as kinase inhibitors.[7] For instance, compounds with a 2-aminopyrimidine core have been identified as potent inhibitors of kinases like Src and Abl.[7]
-
Apoptosis Induction: Many effective anticancer agents work by triggering programmed cell death, or apoptosis. Pyrimidine derivatives have been shown to induce apoptosis in various cancer cell lines.[1]
-
Cell Cycle Regulation: The ability to arrest the cell cycle is another hallmark of potent anticancer compounds.
Experimental Workflows for Target Identification and Validation
A multi-pronged approach combining computational and experimental methods is essential for accurately identifying and validating the therapeutic targets of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Initial Screening: Identifying Biological Activity
The first step is to ascertain the general biological activity of the compound across a panel of relevant cell lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a normal cell line (e.g., NHDF) in 96-well plates at a density of 5,000-10,000 cells per well.
-
Compound Treatment: The following day, treat the cells with increasing concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line.
Data Presentation:
| Cell Line | Cancer Type | IC50 (µM) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
| MCF-7 | Breast Adenocarcinoma | Experimental Data |
| A549 | Lung Carcinoma | Experimental Data |
| HCT116 | Colorectal Carcinoma | Experimental Data |
| NHDF | Normal Dermal Fibroblasts | Experimental Data |
Kinase Inhibition Profiling
Given the prevalence of kinase inhibition among pyrimidine derivatives, a broad kinase screen is a logical next step.
Experimental Workflow: Kinase Panel Screening
Caption: Kinase Inhibition Screening Workflow.
Experimental Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
-
Reaction Setup: In a 96-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
-
Kinase Reaction: Incubate the plate at the optimal temperature for the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction.
-
Luminescence Measurement: Measure the luminescence signal, which is proportional to the amount of ADP generated and thus, the kinase activity.
-
Data Analysis: Calculate the IC50 value for the inhibition of each kinase.
Anti-Inflammatory Target Validation: COX-2 Inhibition
Pyrimidine derivatives have demonstrated selective inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5]
Signaling Pathway: Prostaglandin Synthesis
Caption: COX-2 Mediated Inflammatory Pathway.
Experimental Protocol: COX-2 Inhibition Assay
-
Enzyme and Substrate Preparation: Prepare solutions of purified human COX-2 enzyme and arachidonic acid.
-
Compound Incubation: Incubate the COX-2 enzyme with various concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Prostaglandin Measurement: After a set incubation period, quantify the amount of prostaglandin E2 (PGE2) produced using an ELISA kit.
-
Data Analysis: Determine the IC50 value for COX-2 inhibition.
Antimicrobial Activity Assessment
The broad antimicrobial potential of pyrimidine derivatives warrants an investigation into the activity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine against a panel of pathogenic bacteria and fungi.[1][3]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.
-
Serial Dilution: Perform a serial two-fold dilution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a 96-well microtiter plate containing appropriate growth media.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Data Presentation:
| Microorganism | Type | MIC (µg/mL) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
| Staphylococcus aureus | Gram-positive Bacteria | Experimental Data |
| Escherichia coli | Gram-negative Bacteria | Experimental Data |
| Candida albicans | Fungus | Experimental Data |
Conclusion and Future Directions
This guide provides a foundational framework for the systematic investigation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine as a potential therapeutic agent. The proposed workflows are designed to efficiently screen for and validate its activity in the key areas of oncology, inflammation, and infectious diseases. Positive results from these initial studies would warrant further preclinical development, including mechanism of action studies, in vivo efficacy testing in animal models, and comprehensive safety and toxicology assessments. The versatility of the pyrimidine scaffold suggests that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine could hold significant promise, and the methodologies outlined herein provide a clear path to uncovering its therapeutic value.
References
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024-07-15).
- Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review.
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021-04-07).
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024-11-12).
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004-12-30).
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024-10-13).
Sources
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Pyrimidine Derivatives in the Treatment of Cancer | Journal for Research in Applied Sciences and Biotechnology [jrasb.com]
- 7. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: Synthesis, Properties, and Potential Applications
This technical guide provides a comprehensive overview of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering insights into its synthesis, chemical characteristics, and putative biological relevance. While this specific molecule is not extensively documented in peer-reviewed literature, this guide constructs a robust framework for its investigation based on established chemical principles and structure-activity relationships of analogous compounds.
Introduction: The Pyrimidine Scaffold and the Significance of N-Methylation
The pyrimidine ring is a fundamental core structure in a vast array of biologically active molecules, including nucleobases and numerous pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design. The introduction of an N-methyl group can profoundly influence a molecule's pharmacological profile, a phenomenon often referred to as the "magic methyl" effect.[1] This seemingly minor modification can enhance binding affinity, improve metabolic stability, and alter physicochemical properties such as lipophilicity and cell permeability.
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine incorporates both the versatile pyrimidine scaffold and the influential N-methyl group, positioning it as a compound of significant interest for exploring new therapeutic agents. This guide will delve into a proposed synthetic pathway, its physicochemical properties, and a discussion of its potential biological activities based on the known pharmacology of structurally related pyrimidine derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is presented in Table 1. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| Molecular Formula | C₈H₁₃N₃ | Inferred |
| Molecular Weight | 151.21 g/mol | Inferred |
| CAS Number | 1248406-79-2 | [2] |
| Appearance | Likely an oil or low-melting solid at room temperature | Inferred |
| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. Solubility in water is likely to be pH-dependent. | Inferred |
Proposed Synthesis Pathway: Eschweiler-Clarke Methylation
Currently, there is a lack of published, detailed synthetic procedures specifically for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. However, a highly plausible and efficient route is the methylation of its primary amine precursor, (2-Methylpyrimidin-5-yl)methanamine. The Eschweiler-Clarke reaction is a classic and reliable method for the N-methylation of primary and secondary amines, utilizing formaldehyde as the methyl source and formic acid as the reducing agent.[3][4][5][6][7] A key advantage of this reaction is that it typically stops at the tertiary amine stage, preventing the formation of quaternary ammonium salts.[4][6]
The proposed two-step synthesis commences with the commercially available (2-Methylpyrimidin-5-yl)methanamine.
Caption: Proposed Eschweiler-Clarke synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Detailed Experimental Protocol
The following is a detailed, step-by-step protocol for the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine via the Eschweiler-Clarke reaction. This protocol is based on established procedures for similar amine methylations.[6][8]
Materials:
-
(2-Methylpyrimidin-5-yl)methanamine (starting material)
-
Formaldehyde (37% aqueous solution)
-
Formic acid (98-100%)
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve (2-Methylpyrimidin-5-yl)methanamine (1.0 eq) in formic acid (2.5 eq).
-
Addition of Formaldehyde: To the stirred solution, add a 37% aqueous solution of formaldehyde (2.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 80-100 °C and maintain it at this temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. Carbon dioxide evolution will be observed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully basify the mixture to a pH of >10 by the slow addition of a 2 M NaOH solution. Ensure the flask is cooled in an ice bath during this process as it is exothermic.
-
Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane), to yield the pure N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
-
Self-Validation: The success of the synthesis can be validated at each stage. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material and the appearance of the product. The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activities and Therapeutic Applications
Caption: Potential therapeutic applications of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Antiviral Activity
Derivatives of 4-amino-2-methylpyrimidine have been synthesized and evaluated for their antiviral activities, particularly against the tobacco mosaic virus (TMV).[9] Some of these compounds have demonstrated curative effects comparable to or even better than commercial antiviral agents.[9] This suggests that the 2-methylpyrimidin-5-yl moiety could serve as a valuable scaffold for the development of novel antiviral agents.
Antitumor Activity
The 2-methylpyrimidine scaffold is present in several potent kinase inhibitors. For instance, Dasatinib (BMS-354825), a dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML), features a 2-methylpyrimidine core.[10] The amino group at the 4-position of the pyrimidine ring in these inhibitors is crucial for their activity. While the subject compound has a methylaminomethyl group at the 5-position, its structural similarity to these known inhibitors warrants investigation into its potential as an anticancer agent.
Phosphodiesterase (PDE) Inhibition
Pyrazolopyrimidinones, which are structurally related to pyrimidines, are known inhibitors of phosphodiesterase type-5 (PDE5).[11] Sildenafil is a well-known example of a PDE5 inhibitor built around this scaffold.[11] Given the structural similarities, it is conceivable that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine or its derivatives could exhibit inhibitory activity against PDEs.
Conclusion and Future Directions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a compound with significant, yet largely unexplored, potential in medicinal chemistry. This guide has provided a comprehensive theoretical framework for its synthesis, characterization, and potential biological applications. The proposed Eschweiler-Clarke methylation of (2-Methylpyrimidin-5-yl)methanamine offers a reliable and efficient route to this molecule.
Future research should focus on the practical execution of the proposed synthesis and the thorough characterization of the final product. Subsequently, a systematic biological evaluation is warranted to explore its potential antiviral, antitumor, and PDE inhibitory activities. The insights gained from such studies could pave the way for the development of novel therapeutic agents based on this promising molecular scaffold.
References
- Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
- Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
-
SynArchive. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
-
NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]
- Li, H., et al. (2022).
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide. Retrieved from a relevant BenchChem technical document.
- Grokipedia. (n.d.). Eschweiler–Clarke reaction.
- Duarte, F. J. S., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules, 28(16), 6093.
- Ouyang, G., et al. (2015). Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 25(9), 1965-1968.
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.
- Sawant, S. D., et al. (2015). Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5. Bioorganic & Medicinal Chemistry, 23(9), 2123-2129.
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. parchem.com [parchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 5. synarchive.com [synarchive.com]
- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 7. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of novel pyrazolopyrimidinone analogs as potent inhibitors of phosphodiesterase type-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis and Potential Applications of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a pyrimidine derivative with significant potential in medicinal chemistry and drug discovery. The document details a robust and efficient synthetic pathway for this compound, centered around the reductive amination of 5-formyl-2-methylpyrimidine. It offers in-depth, step-by-step experimental protocols, causality-driven explanations for procedural choices, and methods for the characterization of the final product. Furthermore, this guide explores the prospective biological significance of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine by drawing parallels with structurally related, biologically active pyrimidine compounds. This whitepaper is intended for researchers, scientists, and professionals in the field of drug development, providing them with the foundational knowledge to synthesize, characterize, and explore the therapeutic potential of this versatile molecule.
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Its prevalence in biologically essential molecules, including nucleic acids, has made it a privileged scaffold in the design of novel drugs. Pyrimidine derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral, antibacterial, and kinase inhibitory effects.[1][2][3] The subject of this guide, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, is a compound that combines the established biological relevance of the pyrimidine ring with a flexible methylaminomethyl side chain, a feature that can be crucial for modulating pharmacokinetic properties and target binding.
This guide will provide a detailed exposition of a primary synthetic route to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a method chosen for its efficiency and scalability. The core of this synthesis is a reductive amination reaction, a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[4] By elucidating the synthesis and exploring the potential applications of this compound, we aim to equip researchers with the necessary knowledge to further investigate its therapeutic promise.
Synthetic Pathway: Reductive Amination Approach
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine can be efficiently achieved through a two-step process commencing from the commercially available 5-formyl-2-methylpyrimidine.[5] The overall strategy involves the formation of an intermediate imine, followed by its in-situ reduction to the target secondary amine.
Overall Synthesis Diagram
Sources
- 1. Synthesis and antiviral activity of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scbt.com [scbt.com]
Methodological & Application
Application Notes and Protocols for the Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Introduction: The Analytical Imperative for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a substituted pyrimidine derivative of interest to researchers in medicinal chemistry and drug development. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and precise, reliable analytical methods are paramount for ensuring the identity, purity, and quality of this compound throughout the research and development lifecycle. The presence of a secondary amine and a heterocyclic ring presents unique analytical challenges, including potential for side reactions, interaction with chromatographic stationary phases, and the need to resolve structurally similar impurities.
This comprehensive guide provides a detailed framework for the analytical characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The protocols herein are designed to be robust and adaptable, grounded in established analytical principles and aligned with the rigorous standards for analytical method validation set forth by the International Council for Harmonisation (ICH).[1][2][3][4][5] This document will serve as a practical resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodological choices.
Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the workhorse for assessing the purity and quantifying the concentration (assay) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. A reverse-phase method is typically preferred for compounds of this polarity.
Causality Behind Experimental Choices:
-
Column Chemistry: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like the target analyte through hydrophobic interactions.
-
Mobile Phase: A gradient elution using a mixture of a buffered aqueous phase (e.g., ammonium formate) and an organic modifier (e.g., acetonitrile) is employed. The buffer helps to maintain a consistent pH, ensuring reproducible ionization states of the analyte and improving peak shape. Acetonitrile is chosen for its low UV cutoff and compatibility with mass spectrometry if hyphenation is desired.
-
Detection Wavelength: The UV detection wavelength is selected based on the analyte's chromophore. A preliminary UV scan of the compound would be performed to determine the wavelength of maximum absorbance (λmax), ensuring optimal sensitivity. For many pyrimidine-containing structures, this is often in the range of 210-280 nm.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for HPLC-UV analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Detailed HPLC-UV Protocol
Objective: To determine the purity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and quantify related impurities.
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-5 min: 5% B; 5-25 min: 5-95% B; 25-30 min: 95% B; 30.1-35 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Diluent | 50:50 Water:Acetonitrile |
Standard and Sample Preparation:
-
Standard Solution: Accurately prepare a stock solution of the N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine reference standard at a concentration of approximately 1 mg/mL in the diluent. Further dilute to a working concentration (e.g., 0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the working standard solution.
Analysis and Validation:
The method should be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3]
Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. It also serves as a valuable tool for confirming the identity of the main component through its mass spectrum.
Causality Behind Experimental Choices:
-
Derivatization: Primary and secondary amines can exhibit poor peak shape in GC due to their polarity and potential for interaction with active sites in the column. While direct injection is possible, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a perfluoroacylating agent can improve volatility and chromatographic performance.[6]
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point as it provides a good balance for separating a range of analytes with varying polarities.
-
Ionization Mode: Electron Ionization (EI) is typically used as it provides reproducible fragmentation patterns that can be compared to spectral libraries for compound identification.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Detailed GC-MS Protocol
Objective: To identify and quantify volatile impurities and confirm the identity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Instrumentation: GC system with a split/splitless injector coupled to a mass spectrometer (e.g., single quadrupole).
GC-MS Conditions:
| Parameter | Recommended Setting |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250°C |
| Oven Program | 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
-
If derivatization is required, follow a standard protocol for silylation or acylation.
Data Analysis:
The identity of the main peak can be confirmed by comparing its mass spectrum with the expected fragmentation pattern. Impurities can be identified by searching their mass spectra against a commercial library (e.g., NIST).
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Both ¹H and ¹³C NMR should be performed. Quantitative NMR (qNMR) can also be employed for a highly accurate assay without the need for a specific reference standard of the analyte.
Causality Behind Experimental Choices:
-
Solvent Selection: A deuterated solvent that fully dissolves the sample is chosen, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice may depend on the sample's solubility and the desire to observe exchangeable protons (e.g., N-H).
-
Internal Standard (for qNMR): For quantitative analysis, a stable internal standard with sharp, well-resolved signals that do not overlap with the analyte's signals is required. Maleic acid or 1,3,5-trimethoxybenzene are common choices.
Detailed NMR Protocol
Objective: To confirm the chemical structure and assess the purity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Instrumentation: NMR Spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the sample into an NMR tube.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃).
-
For qNMR, add a precisely weighed amount of an internal standard.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a 30-degree pulse angle and a relaxation delay of at least 5 times the longest T1 relaxation time for accurate integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
Data Interpretation:
The chemical shifts, coupling constants, and integration values of the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, should be consistent with the proposed structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Purity can be estimated by comparing the integral of the analyte's signals to those of any observed impurities.
Conclusion
The analytical methods outlined in this document provide a robust starting point for the comprehensive characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The successful implementation of these protocols, underpinned by a thorough validation in accordance with ICH guidelines, will ensure the generation of reliable and accurate data.[1][2][3][4][5] This is critical for making informed decisions throughout the drug discovery and development process. It is recommended that these methods be adapted and optimized for the specific matrix and instrumentation used in your laboratory.
References
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
- IntuitionLabs. (2024). ICH Q2(R2)
- AMSbiopharma. (2025).
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Royal Society of Chemistry. Supplementary Information. [Link]
-
ResearchGate. Determination of N-methyl-1,3-propanediamine in bovine muscle by liquid chromatography with triple quadrupole and ion trap tandem mass spectrometry detection. [Link]
-
DeHaven, C. D., et al. (2010). Organization of GC/MS and LC/MS metabolomics data into chemical libraries. Journal of Cheminformatics, 2(1), 9. [Link]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Abstract
This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. This compound, a polar and basic pyrimidine derivative, presents unique analytical challenges, including poor retention on traditional reversed-phase columns and potential for peak asymmetry. The developed method utilizes a modern reversed-phase C18 stationary phase with a pH-adjusted mobile phase to ensure robust retention, excellent peak shape, and high sensitivity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering method development rationale, detailed experimental protocols, system suitability criteria, and key validation parameters in accordance with ICH guidelines.
Introduction and Analytical Rationale
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a heterocyclic amine of interest in pharmaceutical research and development, often as a synthetic intermediate or a scaffold for active pharmaceutical ingredients (APIs). The accurate quantification of this compound is critical for process monitoring, purity assessment, and stability testing.
The primary analytical challenge stems from the molecule's physicochemical properties. It possesses a basic pyrimidine ring and a secondary amine, making it highly polar and prone to protonation. In traditional reversed-phase HPLC (RP-HPLC), such compounds are often poorly retained and can exhibit significant peak tailing due to strong, undesirable ionic interactions with residual silanol groups on the silica support of the stationary phase.[1][2]
To overcome these challenges, two primary chromatographic strategies were considered:
-
Reversed-Phase HPLC with pH Control: This is the most widely used chromatographic mode in the pharmaceutical industry.[3][4] By operating at a low mobile phase pH (e.g., 2.5-3.5), the secondary amine on the analyte is fully protonated. This consistent ionization state improves reproducibility. Furthermore, the low pH suppresses the ionization of surface silanol groups, minimizing the secondary interactions that cause peak tailing.[5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for separating highly polar compounds.[6] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, promoting retention through a partitioning mechanism into a water-enriched layer on the stationary phase surface.[7][8] While effective, RP-HPLC is often preferred for its robustness and broader applicability in QC environments.[4]
Based on its robustness, familiarity in regulated environments, and the availability of modern, highly inert stationary phases, a reversed-phase method with stringent pH control was selected for development and validation.
Optimized HPLC Method and Protocol
This section details the instrumentation, reagents, and step-by-step procedures for the analysis. The method is designed to be compliant with general chromatographic principles outlined in pharmacopeias such as the USP General Chapter <621>.[9][10]
Instrumentation and Consumables
-
HPLC System: A quaternary or binary HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: Phenomenex Kinetex C18, 100 Å, 2.6 µm, 100 x 4.6 mm (or equivalent modern core-shell or fully porous, end-capped C18 column).
-
Data Acquisition: Chromatographic data station (e.g., Empower™, Chromeleon™).
-
Analytical Balance: 4 or 5-decimal place.
-
pH Meter: Calibrated.
-
Volumetric Glassware: Class A.
-
Filters: 0.45 µm or 0.22 µm PTFE or nylon syringe filters for sample preparation.
Chromatographic Conditions
All quantitative data and parameters for the final method are summarized in the table below.
| Parameter | Condition |
| Stationary Phase | C18, 2.6 µm, 100 x 4.6 mm |
| Mobile Phase A | 0.1% Formic Acid in Water, pH ~2.8 |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 5% B to 40% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 270 nm (based on typical pyrimidine absorbance)[11][12] |
| Injection Volume | 5 µL |
| Run Time | 15 minutes |
| Diluent | Mobile Phase A |
Preparation of Reagents and Standards
Mobile Phase A (0.1% Formic Acid in Water):
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade water and mix.
-
Allow to equilibrate to room temperature and dilute to volume with water.
-
Filter through a 0.45 µm membrane filter and degas.
Mobile Phase B (0.1% Formic Acid in Acetonitrile):
-
Add 1.0 mL of formic acid to a 1 L volumetric flask.
-
Add approximately 900 mL of HPLC-grade acetonitrile and mix.
-
Allow to equilibrate to room temperature and dilute to volume with acetonitrile.
-
Filter through a 0.45 µm membrane filter and degas.
Standard Stock Solution (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine reference standard into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature and dilute to volume with Diluent. Mix well.
Working Standard Solution (50 µg/mL):
-
Pipette 2.5 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with Diluent and mix thoroughly.
Sample Preparation
-
Accurately weigh a sample containing approximately 25 mg of the analyte into a 25 mL volumetric flask.
-
Add approximately 15 mL of Diluent, sonicate for 10 minutes to ensure complete extraction.
-
Allow the solution to cool to room temperature, dilute to volume with Diluent, and mix. This yields a 1.0 mg/mL solution.
-
Perform a further 1:20 dilution (e.g., 2.5 mL into 50 mL) with Diluent to achieve a target concentration of 50 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process from preparation to final data analysis.
Caption: HPLC analytical workflow from preparation to reporting.
Method Performance and Validation
The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[13][14][15] The results confirm that the method is suitable for its intended purpose.
System Suitability
System suitability tests are integral to verifying the performance of the chromatographic system.[16] The tests are performed on the Working Standard Solution (n=6 injections) before sample analysis.
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor (T) | T ≤ 1.5 | 1.1 |
| Theoretical Plates (N) | N ≥ 5000 | 9800 |
| % RSD of Peak Area | ≤ 1.0% | 0.4% |
| % RSD of Retention Time | ≤ 1.0% | 0.1% |
Specificity
Specificity was demonstrated by injecting the diluent (blank) and a placebo solution. No interfering peaks were observed at the retention time of the N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine peak.
Linearity
The linearity was assessed over a concentration range of 5 µg/mL to 75 µg/mL (10% to 150% of the working concentration).
| Parameter | Result |
| Range | 5 - 75 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Negligible |
Accuracy and Precision
Accuracy was determined by spike recovery at three concentration levels (80%, 100%, 120%). Precision (repeatability) was evaluated by analyzing six separate sample preparations.
| Level | Accuracy (% Recovery) | Precision (% RSD) |
| 80% | 99.5% | n/a |
| 100% | 100.2% | 0.6% |
| 120% | 100.8% | n/a |
LOD & LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise ratio.
-
LOD: 0.1 µg/mL (S/N ≥ 3)
-
LOQ: 0.3 µg/mL (S/N ≥ 10)
Discussion and Troubleshooting
The success of this method hinges on two key factors: the use of a modern, high-efficiency C18 column and strict control of the mobile phase pH. The low pH of the formic acid buffer ensures the analyte exists as a single, protonated species, which is crucial for achieving a sharp, symmetrical peak.[5] The core-shell particle technology of the recommended column provides high theoretical plates, leading to excellent resolution and sensitivity even at a moderate backpressure.
Troubleshooting Guide:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Column degradation. 2. Mobile phase pH is too high. 3. Sample overload. | 1. Flush column or replace if necessary. 2. Prepare fresh mobile phase and verify pH. 3. Reduce sample concentration or injection volume. |
| Poor Retention | 1. Incorrect mobile phase composition (too much organic). 2. Column failure. | 1. Verify gradient pump is mixing correctly. 2. Replace column with a new one of the same type. |
| Variable Retention Times | 1. Inadequate column equilibration. 2. Leak in the system. 3. Pump malfunction. | 1. Equilibrate column for at least 10 column volumes. 2. Check fittings for leaks. 3. Check pump pressure fluctuation; purge pump. |
Conclusion
The HPLC method detailed in this application note is demonstrated to be robust, specific, linear, accurate, and precise for the quantitative determination of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By utilizing a modern C18 column and a pH-controlled mobile phase, the common analytical challenges associated with polar basic compounds are effectively overcome. This method is suitable for routine quality control analysis and for use in regulated pharmaceutical development environments.
References
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP. Retrieved from [Link]
-
Roemling, R., Sakata, M., & Kawai, Y. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Biocompare. (n.d.). Hydrophilic Interaction (HILIC) Columns. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapters: <621> Chromatography - System Suitability. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
ResearchGate. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Retrieved from [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2023). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. PubMed. Retrieved from [Link]
-
Onyx Scientific. (n.d.). An Effective Approach to HPLC Method Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]
-
SciSpace. (n.d.). Effective HPLC method development. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). A New View of Reversed Phase HPLC Selectivity. Retrieved from [Link]
-
Pharma's Almanac. (2024). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. Retrieved from [Link]
-
Axcend. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC chromatograms of purine and pyrimidine compounds in high-freshness. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. Retrieved from [Link]
Sources
- 1. Benefits of Reverse Phase HPLC [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 5. onyxipca.com [onyxipca.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Hydrophilic Interaction Liquid Chromatography HPLC and UHPLC Columns | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. biocompare.com [biocompare.com]
- 9. usp.org [usp.org]
- 10. agilent.com [agilent.com]
- 11. HPLC Analysis of Purines and Pyrimidines of Nucleic Acids on Ascentis® Si (Silica) application for HPLC | Sigma-Aldrich [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
Topic: A Robust and Validated LC-MS/MS Method for the Quantification of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
An Application Note from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a comprehensive, step-by-step strategy for the development and validation of a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. As a small, polar, basic compound, this analyte presents a common challenge in reversed-phase chromatography: poor retention and peak tailing. We address this by explaining the rationale behind the systematic selection of an appropriate stationary phase, mobile phase composition, and mass spectrometric conditions. The protocol emphasizes a holistic approach, beginning with the physicochemical properties of the analyte to guide initial choices, followed by systematic optimization and concluding with a validation protocol based on international regulatory guidelines. This guide is designed to be a practical, field-proven template for analysts developing methods for similar challenging small molecules.
Introduction: The Analytical Challenge
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a small molecule characterized by a pyrimidine heterocycle and a secondary amine side chain. Its structure confers both polarity (predicted LogP ≈ 0.4) and a basic nature, making it readily soluble in aqueous media but difficult to retain on traditional non-polar stationary phases like C18.[1] Furthermore, the basic amine functionality is prone to undesirable secondary interactions with acidic silanol groups on silica-based columns, a common cause of significant peak tailing and poor chromatographic performance.
Developing a reliable quantitative method for such an analyte requires a thoughtful, science-led approach. This document provides the technical framework and underlying principles to establish a method that is not only fit for purpose but also rugged and transferable, adhering to the principles outlined in regulatory guidelines such as ICH Q2(R1).[2][3]
Analyte Physicochemical Properties & Method Strategy
A successful method development process begins with an understanding of the analyte's properties.
-
Structure: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
-
Molecular Formula: C₇H₁₁N₃
-
Molecular Weight: 137.19 g/mol
-
Key Features:
-
Polarity: The presence of three nitrogen atoms makes the molecule highly polar, predicting poor retention in standard reversed-phase (RP) chromatography.[1]
-
Basicity: The secondary amine is a key basic site. In an acidic environment (pH < pKa), it will exist in its protonated, cationic form. This is highly advantageous for electrospray ionization (ESI) in positive mode.
-
Our strategy is therefore built around these two features:
-
Mass Spectrometry: Leverage the basic amine for highly sensitive detection using positive ion ESI-MS/MS.
-
Chromatography: Overcome poor retention by selecting a specialized reversed-phase column and optimizing the mobile phase pH to ensure good peak shape.
Caption: High-level workflow for LC-MS/MS method development.
Part I: Mass Spectrometry (MS/MS) Method Development
The objective here is to define a highly selective and sensitive Multiple Reaction Monitoring (MRM) transition for the analyte.
Rationale for ESI Positive Mode: Electrospray ionization (ESI) is the technique of choice for polar molecules.[4] Given the presence of a basic secondary amine, the analyte is readily protonated in an acidic solution to form a stable [M+H]⁺ ion. Therefore, ESI in positive ion mode is selected for maximum sensitivity.
Protocol 1: MS Tuning and MRM Optimization
-
Analyte Infusion: Prepare a ~1 µg/mL solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in 50:50 Acetonitrile:Water containing 0.1% formic acid.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.
-
Precursor Ion Identification (Q1 Scan): Acquire a full scan spectrum (e.g., m/z 50-300) to identify the protonated molecular ion, [M+H]⁺. For this analyte, the expected m/z is 138.1.
-
Product Ion Scan (Q3 Scan): Select the precursor ion (m/z 138.1) in the first quadrupole (Q1) and fragment it in the collision cell (Q2). Scan the third quadrupole (Q3) to identify the most stable and abundant product ions. This process, known as Collision-Induced Dissociation (CID), is fundamental to tandem mass spectrometry.[4]
-
MRM Transition Optimization: Systematically vary the collision energy (CE) for each promising product ion to find the optimal CE that yields the highest intensity.
-
Selection of Transitions:
-
Quantifier: Select the most intense and stable product ion for quantification. This transition provides the basis for calculating the analyte concentration.
-
Qualifier: Select a second, less intense product ion. The ratio of the qualifier to quantifier signal must remain constant across all samples and standards, providing an additional layer of identification and confirming the absence of interferences.
-
Table 1: Optimized Mass Spectrometer Parameters (Illustrative)
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | ESI Positive | The basic amine is readily protonated for high sensitivity. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion generation. |
| Desolvation Temp. | 400 °C | Ensures efficient evaporation of solvent droplets. |
| Desolvation Gas Flow | 800 L/Hr | Aids in desolvation and prevents ion source contamination. |
| Precursor Ion (Q1) | m/z 138.1 | The protonated molecular ion [M+H]⁺. |
| Quantifier Ion (Q3) | m/z 95.1 | Hypothetical most abundant fragment, chosen for sensitivity. |
| Collision Energy (CE) | 20 eV | Empirically determined value for maximum fragment intensity. |
| Qualifier Ion (Q3) | m/z 68.1 | Hypothetical second fragment, for confirmatory analysis. |
| Collision Energy (CE) | 35 eV | Empirically determined for this specific transition. |
Part II: Liquid Chromatography (LC) Method Development
The primary goal of chromatography is to achieve robust retention of the polar analyte, separating it from the solvent front and potential matrix interferences, while ensuring a sharp, symmetrical peak shape.
Rationale for Column and Mobile Phase Selection:
-
Column Chemistry: Standard C18 columns often fail for highly polar analytes due to a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (>95% water).[5] To overcome this, we select a polar-embedded stationary phase . These columns incorporate a polar functional group (e.g., an amide or carbamate) near the base of the alkyl chains. This polar group ensures the stationary phase remains wetted and usable even in 100% aqueous conditions and offers an alternative separation mechanism through hydrogen bonding, improving retention for polar compounds.[5]
-
Mobile Phase pH: The basic nature of the analyte makes it susceptible to interaction with residual silanols on the column packing, causing peak tailing. By acidifying the mobile phase with an additive like formic acid, we achieve two goals:
-
The analyte is fully protonated, ensuring a single ionic species for consistent retention and ESI response.
-
The acidic conditions suppress the ionization of surface silanols, minimizing the secondary interactions that cause tailing.[6]
-
Protocol 2: Chromatographic Method Development
-
Column Selection: Install a polar-embedded column (e.g., Waters SymmetryShield RP18, Supelco Supelcosil ABZ, or Agilent Zorbax Bonus-RP) with typical dimensions of 2.1 x 50 mm, 3.5 µm.
-
Mobile Phase Preparation:
-
Mobile Phase A (Aqueous): Water + 0.1% Formic Acid
-
Mobile Phase B (Organic): Acetonitrile + 0.1% Formic Acid
-
-
Initial Gradient Conditions: Start with a shallow gradient to effectively resolve the analyte from the void volume.
-
Flow Rate: 0.4 mL/min
-
Gradient: Start at 2% B, hold for 0.5 min, ramp to 50% B over 3 min, then ramp to 95% B and hold to wash the column. Re-equilibrate at 2% B for 2 min.
-
-
Optimization: Inject a standard solution and observe the retention time and peak shape.
-
If retention is too low: Lower the initial percentage of organic solvent (e.g., start at 0% or 1% B).
-
If peak shape is broad or tailing: Ensure formic acid is present in both mobile phases. Consider a different polar-embedded column or a different acid modifier (e.g., 5 mM ammonium formate).
-
Refine the gradient: Adjust the gradient slope around the elution time of the analyte to ensure separation from any nearby impurities or matrix components.
-
Table 2: Optimized Chromatographic Conditions
| Parameter | Setting |
|---|---|
| HPLC System | UPLC/HPLC system with binary pump and autosampler |
| Column | Polar-Embedded C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Volume | 5 µL |
| Gradient | 2% B to 60% B over 4 minutes |
Part III: Sample Preparation Protocol
For quantifying drugs in biological matrices like plasma, sample preparation is critical to remove proteins and phospholipids that can interfere with the analysis and contaminate the LC-MS system.
Rationale for Protein Precipitation (PPT): PPT is a simple, fast, and effective method for removing the majority of proteins from a plasma sample. It involves adding a water-miscible organic solvent (like acetonitrile) to denature and precipitate the proteins, which are then removed by centrifugation.
Caption: Step-by-step workflow for the sample preparation protocol.
Protocol 3: Plasma Sample Preparation
-
Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of the analyte).
-
Vortex the tube vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to an HPLC vial.
-
Inject into the LC-MS/MS system.
Part IV: Method Validation Protocol
To ensure the method is reliable and suitable for its intended purpose, a validation study must be performed. The following protocol is based on the FDA Bioanalytical Method Validation Guidance and ICH Q2(R1) principles.[7][8][9]
Table 3: Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Experimental Approach | Acceptance Criteria |
|---|---|---|---|
| Specificity & Selectivity | To ensure no endogenous matrix components interfere with the analyte's quantification. | Analyze at least 6 blank matrix samples from different sources. Check for any signal at the analyte's retention time and MRM transition. | Response in blank samples should be <20% of the Lower Limit of Quantitation (LLOQ) response. |
| Linearity & Range | To demonstrate a proportional relationship between concentration and instrument response. | Prepare a calibration curve with at least 6 non-zero standards spanning the expected concentration range. Analyze in triplicate. | Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations should be within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | To determine the closeness of measured results to the true value and the variability of the measurements. | Analyze Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations (n=6 at each level) on three separate days. | Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).Precision: Coefficient of Variation (CV) should be ≤15% (≤20% at LLOQ). |
| Limit of Quantitation (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | The LLOQ is established as the lowest standard on the curve that meets the accuracy and precision criteria. | Accuracy within ±20% of nominal; Precision (CV) ≤20%. Signal-to-noise ratio should be >10. |
| Matrix Effect | To assess the ion suppression or enhancement caused by co-eluting matrix components. | Compare the analyte peak area from a post-extraction spiked sample to a pure solution standard at Low and High QC levels. | The CV of the matrix factor across different lots of matrix should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle. | Evaluate analyte stability in matrix under various conditions: Freeze-Thaw (3 cycles), Bench-Top (e.g., 24h at RT), and Long-Term (-80°C). | Mean concentration of stability samples should be within ±15% of nominal (freshly prepared) samples. |
Conclusion
This application note presents a systematic and scientifically-grounded approach to developing a robust LC-MS/MS method for the challenging polar basic compound, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By carefully selecting a polar-embedded reversed-phase column and controlling mobile phase pH, the common issues of poor retention and peak tailing are effectively overcome. The detailed protocols for MS optimization, chromatographic development, sample preparation, and validation provide a complete framework for researchers to establish a reliable, sensitive, and specific method that is fit for purpose in a regulated drug development environment.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology . European Medicines Agency. [Link][2]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . FDA. [Link][7]
-
U.S. Food and Drug Administration (FDA). Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF) . FDA. [Link][3]
-
International Council for Harmonisation (ICH). Quality Guidelines . ICH. [Link]
-
Starodub, M. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Zwiers Regulatory Consultancy. [Link]
-
Kwan, W. P. & Liu, H. BA Method Development: Polar Compounds . BioPharma Services. [Link][1]
-
Tecan Group Ltd. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep . The Blog - Tecan. [Link]
-
Li, Y. & Wu, Y. Advanced techniques and applications of LC-MS in small molecule drug discovery . Drug Discovery World. [Link][4]
-
Clinical Tree. Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry . Clinical Tree. [Link]
-
U.S. Food and Drug Administration (FDA). Q2(R2) Validation of Analytical Procedures . FDA. [Link]
-
Spectroscopy Staff. New FDA Guidance on Analytical Methods Provides General Approach, but Few Details . Spectroscopy. [Link][8]
-
AACC. Validation of clinical LC-MS/MS methods: What you need to know . YouTube. [Link]
-
American College of Clinical Pharmacology (ACCP). FDA Announces Guidance on M10 Bioanalytical Method Validation . ACCP. [Link][9]
-
U.S. Food and Drug Administration (FDA). Guidelines for the Validation of Chemical Methods for the Foods Program . FDA. [Link]
-
Dolan, J. W. Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases . LCGC Europe. [Link][5]
-
Biotage. How does an acid pH affect reversed-phase chromatography separations? . Biotage. [Link][6]
Sources
- 1. biopharmaservices.com [biopharmaservices.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. hplc.eu [hplc.eu]
- 6. biotage.com [biotage.com]
- 7. fda.gov [fda.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. FDA Announces Guidance on M10 Bioanalytical Method Validation | ACCP [accp1.org]
Application Note: Comprehensive NMR Spectroscopic Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Abstract
This application note provides a comprehensive guide to the structural elucidation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As this molecule contains distinct aromatic and aliphatic regions, including a pyrimidine heterocycle and a secondary amine side chain, a multi-dimensional NMR approach is essential for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals. This document outlines detailed, field-proven protocols for sample preparation, data acquisition (1D ¹H, ¹³C, and 2D COSY, HSQC, HMBC), and a logical workflow for spectral interpretation. The causality behind experimental choices is explained to provide researchers, scientists, and drug development professionals with a robust framework for characterizing this and structurally related molecules.
Introduction and Molecular Structure
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a substituted pyrimidine derivative. The structural characterization of such heterocyclic compounds is fundamental in medicinal chemistry and materials science, where precise knowledge of atomic connectivity and chemical environment dictates biological activity and material properties. NMR spectroscopy is the most powerful technique for this purpose, providing detailed information on the molecular framework.
The core structure consists of a pyrimidine ring substituted at the 2-position with a methyl group and at the 5-position with a methylaminomethyl group. This arrangement presents a unique set of spectroscopic challenges, including the correct assignment of the aromatic protons on the pyrimidine ring and confirming the connectivity between the aliphatic side chain and the heterocyclic core. This guide will use a combination of 1D and 2D NMR experiments to resolve these challenges systematically.
Molecular Structure and Atom Numbering:
(Note: This is a simplified representation. Standard IUPAC numbering is used in the data tables.)
Predicted ¹H and ¹³C NMR Spectroscopic Data
Prior to experimental acquisition, a prediction of the NMR spectra provides a valuable roadmap for data analysis. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the target molecule, assuming a standard deuterated solvent like DMSO-d₆, which facilitates the observation of the exchangeable N-H proton.
Table 1: Predicted ¹H NMR Data (Reference: TMS at 0.00 ppm)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| H4, H6 | ~8.7 - 8.9 | Singlet | 2H | Aromatic protons on the pyrimidine ring. Expected to be chemically equivalent. |
| CH₂ (C7) | ~3.8 - 4.0 | Singlet (broad) | 2H | Methylene group adjacent to the pyrimidine ring and the secondary amine. Broadening may occur due to coupling with the N-H proton. |
| NH | ~2.5 - 3.5 | Singlet (broad) | 1H | Exchangeable proton of the secondary amine. Chemical shift is concentration and solvent dependent. |
| Pyrimidine-CH₃ (C9) | ~2.6 - 2.8 | Singlet | 3H | Methyl group directly attached to the electron-deficient pyrimidine ring. |
| N-CH₃ (C8) | ~2.3 - 2.5 | Singlet | 3H | Methyl group attached to the nitrogen atom. |
Table 2: Predicted ¹³C NMR Data (Reference: TMS at 0.00 ppm)
| Assignment | Predicted δ (ppm) | Notes |
| C2 | ~165 - 168 | Quaternary carbon of the pyrimidine ring, attached to the methyl group. |
| C4, C6 | ~157 - 160 | Aromatic CH carbons of the pyrimidine ring. |
| C5 | ~130 - 135 | Quaternary carbon of the pyrimidine ring, attached to the side chain. |
| CH₂ (C7) | ~50 - 55 | Methylene carbon of the side chain. |
| N-CH₃ (C8) | ~35 - 40 | N-methyl carbon. |
| Pyrimidine-CH₃ (C9) | ~24 - 27 | Pyrimidine-methyl carbon. |
Experimental Protocols
The following protocols are designed to be self-validating, where the results from one experiment logically inform and confirm the assignments from another.
Protocol 1: NMR Sample Preparation
Rationale: Proper sample preparation is critical for acquiring high-quality, reproducible NMR data. The choice of solvent is paramount; it must dissolve the analyte without introducing interfering signals. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.
Step-by-Step Methodology:
-
Analyte Weighing: Accurately weigh 5-10 mg of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine into a clean, dry vial.
-
Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a deuterated solvent.
-
Recommended: Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice as its polarity is suitable for many nitrogen-containing heterocycles, and it slows down the exchange rate of N-H protons, allowing for their observation and potential coupling.
-
Alternative: Deuterated Chloroform (CDCl₃) can also be used. The N-H signal may be broader or not observed depending on the sample's purity and water content.
-
-
Internal Standard: Add 10 µL of a 1% solution of Tetramethylsilane (TMS) in the chosen deuterated solvent. TMS serves as the internal reference for chemical shifts (δ = 0.00 ppm for both ¹H and ¹³C).
-
Transfer: Vortex the vial until the sample is fully dissolved. Transfer the solution into a 5 mm NMR tube.
-
Quality Check: Ensure the solution is clear and free of any particulate matter.
Protocol 2: 1D NMR Data Acquisition
Rationale: 1D spectra provide the fundamental information: the number of unique proton and carbon environments, their electronic surroundings (chemical shift), neighboring nuclei (multiplicity), and relative abundance (integration for ¹H).
Step-by-Step Methodology:
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Experiment: Standard single-pulse proton experiment.
-
Spectral Width: Set to cover a range of -2 to 12 ppm.
-
Number of Scans: 16 to 64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 2-5 seconds to ensure full relaxation of protons for accurate integration.
-
-
¹³C{¹H} NMR Acquisition:
-
Experiment: Standard proton-decoupled carbon experiment (e.g., zgpg30).
-
Spectral Width: Set to cover a range of 0 to 200 ppm.
-
Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Protocol 3: 2D NMR Data Acquisition
Rationale: 2D NMR experiments are essential for establishing the connectivity of the molecule. They resolve spectral overlap and provide through-bond correlation information that is not available from 1D spectra.
Step-by-Step Methodology:
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: To identify protons that are spin-spin coupled (typically through 2-3 bonds). Cross-peaks appear between signals of coupled protons.
-
Experiment: Standard gradient-selected COSY (e.g., cosygpqf).
-
Procedure: Use the same spectral width as the ¹H spectrum. Acquire 2-4 scans per increment. This experiment will be primarily used to confirm the absence of coupling for the singlet signals.
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlation).
-
Experiment: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).
-
Procedure: The ¹H dimension spectral width is set from ~0-9 ppm, and the ¹³C dimension is set from ~0-180 ppm. This experiment will definitively link each proton signal to its corresponding carbon signal.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify longer-range correlations between protons and carbons (typically through 2-3 bonds). This is the key experiment for piecing together the molecular fragments.
-
Experiment: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).
-
Procedure: Set spectral widths similar to HSQC. The long-range coupling delay should be optimized for J-couplings of ~8-10 Hz. This will reveal correlations from the CH₂ protons to the pyrimidine ring carbons and vice-versa, confirming the substitution pattern.
-
Data Interpretation Workflow & Visualization
A logical workflow ensures that all spectral data is used synergistically to arrive at an unambiguous structural assignment.
Workflow Diagram:
Caption: A systematic workflow for NMR data acquisition and analysis.
Structural Assignment Logic:
-
From ¹H NMR: Identify the five distinct proton signals corresponding to the two aromatic protons (H4/H6), the methylene (CH₂) protons, the N-H proton, the pyrimidine-methyl (C-CH₃) protons, and the N-methyl (N-CH₃) protons based on their predicted chemical shifts and 3H:3H:2H:2H:1H integration ratio.
-
From ¹³C NMR: Confirm the presence of seven unique carbon environments.
-
From HSQC: Correlate each proton signal to its directly attached carbon. For example, the proton signal at ~2.6-2.8 ppm will show a cross-peak to the carbon signal at ~24-27 ppm, assigning them as the pyrimidine-CH₃ group.
-
From HMBC: This is the definitive step. Key correlations to look for are:
-
A cross-peak from the methylene protons (~3.8-4.0 ppm) to the quaternary pyrimidine carbon C5 (~130-135 ppm).
-
Cross-peaks from the methylene protons to the aromatic pyrimidine carbons C4 and C6 (~157-160 ppm).
-
A cross-peak from the pyrimidine-CH₃ protons (~2.6-2.8 ppm) to the pyrimidine quaternary carbon C2 (~165-168 ppm) and to C6.
-
A cross-peak from the N-CH₃ protons (~2.3-2.5 ppm) to the methylene carbon C7 (~50-55 ppm).
-
Key HMBC Correlations Diagram:
Caption: Expected key long-range HMBC correlations for structural confirmation.
Conclusion
The structural characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine can be achieved with high confidence using a systematic NMR spectroscopy workflow. While 1D ¹H and ¹³C spectra provide initial valuable data, the application of 2D techniques, particularly HSQC and HMBC, is indispensable for the unambiguous assignment of all atoms and the confirmation of the substitution pattern on the pyrimidine ring. The protocols and interpretive logic detailed in this note represent a robust and scientifically sound methodology applicable to the characterization of novel heterocyclic small molecules in a research and development setting.
References
-
PubChem. N-methyl-1-(2-methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
-
University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data: NMR Spectroscopy.[Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation.[Link]
Application Notes and Protocols for the Initial Characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in Cell Culture
I. Introduction: Scaffolding a Hypothesis for a Novel Pyrimidine Derivative
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a small molecule belonging to the pyrimidine derivative family. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] Prominent examples include kinase inhibitors used in oncology, which often feature a substituted pyrimidine ring that interacts with the ATP-binding pocket of the target kinase.[2][3]
As of the date of this document, a thorough review of scientific literature and public databases reveals no specific biological activity or cellular targets for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Therefore, this compound should be considered a novel chemical entity requiring initial characterization.
These application notes are designed to provide a comprehensive framework for researchers to conduct the preliminary in vitro evaluation of this compound. The protocols outlined below are not based on known activity but rather on established methodologies for characterizing any new small molecule with potential therapeutic value. We will proceed with the hypothesis that, given its pyrimidine core, the compound may exhibit kinase inhibitory or antiproliferative activity. The following sections detail a logical, step-by-step workflow from basic physicochemical assessment to initial cell-based functional assays.
II. Physicochemical Characterization: The Foundation of Reliable Cell-Based Assays
Before initiating any cell-based assays, it is critical to understand the fundamental properties of the compound, particularly its solubility and stability. Poor solubility can lead to inaccurate concentration measurements and unreliable biological data, while instability can result in a loss of active compound during the experiment.[1]
A. Solubility Assessment
The solubility of a compound should be determined in both the solvent used for stock solutions (typically Dimethyl Sulfoxide - DMSO) and the aqueous buffer or cell culture medium used for experiments.
Protocol 1: Kinetic Solubility Determination in Aqueous Buffer
This high-throughput method is suitable for initial screening and provides an estimate of solubility when a concentrated DMSO stock is diluted into an aqueous medium.[1]
Materials:
-
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
-
DMSO, cell culture grade[4]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity at ~620 nm
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the compound in 100% DMSO.
-
Serial Dilution: In the 96-well plate, perform a serial dilution of the compound in DMSO.
-
Dilution into PBS: Transfer a small volume (e.g., 2 µL) from each DMSO concentration into wells containing a larger volume (e.g., 198 µL) of PBS. This creates a 1:100 dilution and a final DMSO concentration of 1%.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Turbidity Measurement: Measure the absorbance (turbidity) of each well at 620 nm. The concentration at which a significant increase in turbidity is observed is the estimated kinetic solubility.
B. Stability Assessment
This protocol assesses the stability of the compound in cell culture medium over a typical experiment duration.
Protocol 2: Compound Stability in Cell Culture Medium
Materials:
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
10 mM stock solution of the compound in DMSO
-
Incubator (37°C, 5% CO₂)
-
HPLC-UV system
Procedure:
-
Prepare Spiked Medium: Add the 10 mM stock solution to pre-warmed complete cell culture medium to achieve a final concentration of 10 µM. Ensure the final DMSO concentration is ≤ 0.1%.
-
Time Points: Aliquot the spiked medium into separate sterile tubes for each time point (e.g., 0, 2, 8, 24, 48 hours).
-
Incubation: Place the tubes in a 37°C, 5% CO₂ incubator.
-
Sample Analysis: At each time point, remove an aliquot and analyze it by HPLC-UV to determine the concentration of the parent compound remaining.
-
Data Analysis: Plot the percentage of the compound remaining versus time. A degradation of >10-15% over the course of a planned experiment may require adjustments to the protocol, such as replenishing the compound.
III. Initial Biological Evaluation: Cytotoxicity and Functional Screening
With a foundational understanding of the compound's solubility and stability, the next step is to assess its biological effects. The initial goals are to determine the concentration range at which the compound affects cell viability and to screen for potential biological activities.
A. Determining the Cytotoxic Profile
A cell viability assay is essential to establish a working concentration range for subsequent functional assays, ensuring that observed effects are not simply due to cell death.[5] The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is often used as a proxy for cell viability.[6]
Protocol 3: MTT Cell Viability Assay
Materials:
-
Selected cell line(s) (e.g., a cancer cell line like HeLa or a non-cancerous line like HEK293)
-
Complete cell culture medium
-
10 mM stock solution of the compound in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. The concentration range should be wide (e.g., 0.1 µM to 100 µM) to capture the full dose-response curve. Include a vehicle control (medium with the same final DMSO concentration, e.g., 0.1%).
-
Incubation: Replace the old medium with the compound-containing medium and incubate for a relevant duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm.
-
Data Analysis: Normalize the data to the vehicle control and plot cell viability (%) against the logarithm of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
Table 1: Example Data Layout for MTT Assay Results
| Compound Concentration (µM) | Absorbance (570 nm) | % Viability (Normalized) |
|---|---|---|
| Vehicle Control (0) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.65 | 52.0% |
| 100 | 0.10 | 8.0% |
B. Workflow for Initial Characterization
The following diagram illustrates a logical workflow for the initial assessment of a novel compound like N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Caption: Potential inhibitory action on a generic kinase pathway.
IV. Troubleshooting and Considerations
-
Compound Precipitation: If the compound precipitates when added to the cell culture medium, re-evaluate its solubility. It may be necessary to lower the final concentration or increase the final DMSO percentage (while ensuring it remains non-toxic to the cells, typically <0.5%). [7]* No Observed Activity: If no cytotoxicity or functional activity is observed, consider testing at higher concentrations (if solubility permits), using different cell lines, or screening against a broader range of biological targets.
-
Inconsistent Results: Ensure consistent cell passage numbers, seeding densities, and incubation times. Verify the stability of the compound in your specific experimental conditions.
V. Conclusion
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine represents an unexplored area of chemical biology. The application notes and protocols provided here offer a robust, hypothesis-driven framework for its initial characterization. By systematically evaluating its physicochemical properties, cytotoxic profile, and potential effects on known cellular pathways, researchers can build a foundational understanding of this novel compound, paving the way for more detailed mechanistic studies.
References
- (Reference for a general cell culture handbook, e.g.
-
(Reference for the importance of the pyrimidine scaffold, e.g., a review article on pyrimidines in medicinal chemistry). [1][3]3. Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658–6661. [Link]
- van Meerloo, J., et al. (2011). The MTT assay for cellular viability and cytotoxicity. Methods in Molecular Biology, 716, 1-7.
-
(Reference for general small molecule screening protocols). [8][9]7. (Reference for DMSO properties in cell culture). [4][10]8. Recent Advances in Pyrimidine-Based Drugs. Molecules, 26(21), 6695. [Link]
-
Toth, M.E., et al. (2014). Alcohol stress, membranes, and chaperones. Cell Stress Chaperones, 19, 299–309. [Link]
- (Reference for general kinase assay protocols).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. himedialabs.com [himedialabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. In silico studies, synthesis, characterization and in vitro studies of levosulpiride derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Small Molecule Screening in Human Induced Pluripotent Stem Cell-derived Terminal Cell Types - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Small Compound Screening Overview — Target Discovery Institute [tdi.ox.ac.uk]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for the In Vivo Evaluation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Abstract
This document provides a comprehensive framework for the in vivo experimental design and evaluation of the novel small molecule, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Initial structural analysis suggests this compound belongs to the broad class of pyrimidine derivatives, a scaffold prevalent in numerous clinically approved therapeutics with diverse biological activities, including anticancer, antiviral, and anti-inflammatory applications.[1][2][3] Given the absence of specific public data on this molecule's biological target, this guide establishes a foundational, target-agnostic strategy for its initial preclinical assessment. The protocols herein are designed to systematically characterize its pharmacokinetic profile, assess its efficacy in a relevant disease model (using oncology as a primary example), and establish a preliminary safety and tolerability window. All experimental designs adhere to the principles outlined in the ARRIVE guidelines to ensure rigor and reproducibility.[4][5][6]
Introduction: Rationale and Strategic Overview
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a novel chemical entity featuring a pyrimidine core. This heterocyclic motif is a cornerstone in medicinal chemistry, capable of interacting with a wide range of biological targets by mimicking endogenous nucleobases or acting as a versatile scaffold for pharmacophore presentation.[1][2] Prominent examples of pyrimidine-based drugs include the anticancer agent Imatinib and various kinase inhibitors, highlighting the therapeutic potential of this chemical class.[7]
The initial in vivo assessment of a new small molecule is a critical phase in the drug discovery pipeline.[8] The primary objectives are to establish a relationship between dose, exposure (pharmacokinetics, PK), and biological effect (pharmacodynamics, PD), and to identify potential safety liabilities.[9] This guide proposes a phased approach, beginning with essential PK and dose-range finding studies, followed by efficacy evaluation in a well-established animal model, and concluding with an initial safety assessment. This strategy ensures that resources are used efficiently and that a robust data package is generated to inform go/no-go decisions for further development.
The overall workflow is designed to be iterative, allowing for adjustments based on emerging data.
Caption: High-level workflow for the in vivo evaluation of a novel compound.
Part 1: Pharmacokinetics and Dose-Range Finding
Scientific Rationale: Before assessing efficacy, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes the compound (ADME). These pharmacokinetic (PK) studies are essential for selecting appropriate doses and schedules for subsequent efficacy and toxicology studies.[9] An initial single ascending dose (SAD) study is the standard approach to determine the maximum tolerated dose (MTD) and key PK parameters.
Protocol 2.1: Single Ascending Dose (SAD) PK Study in Mice
Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, half-life) and establish the acute maximum tolerated dose (MTD) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Materials:
-
Test Compound: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
-
Vehicle: To be determined based on solubility studies (e.g., 0.5% methylcellulose in water, 10% DMSO/90% corn oil).
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Equipment: Dosing syringes, blood collection tubes (e.g., K2-EDTA coated), centrifuge, -80°C freezer, LC-MS/MS system.
Methodology:
-
Animal Acclimatization: Acclimate animals for a minimum of 7 days under standard housing conditions.
-
Dose Group Allocation: Randomly assign animals to dose cohorts. A typical design is shown in the table below. Include a vehicle-only control group.
-
Dosing: Administer the compound via a clinically relevant route. For initial studies, intraperitoneal (IP) or oral gavage (PO) are common. Administer a single dose at time t=0.
-
Sample Collection (Sparse Sampling):
-
Collect blood samples (approx. 50-100 µL) from a subset of mice at each time point (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Use a sparse sampling design where each animal is sampled no more than 2-3 times to minimize stress and blood loss.
-
Immediately process blood to plasma by centrifugation and store at -80°C until analysis.
-
-
Clinical Observations: Monitor animals for clinical signs of toxicity (e.g., altered activity, changes in posture, respiratory distress) at regular intervals for at least 48 hours post-dose. Record body weights daily.
-
Bioanalysis: Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate PK parameters using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin).
-
Determine the MTD as the highest dose that does not cause significant morbidity or greater than 15-20% body weight loss.
-
| Cohort | Dose (mg/kg, IP) | N (Animals) | Sampling Sub-groups |
| 1 | 1 | 9 | 3 animals per time point set |
| 2 | 5 | 9 | 3 animals per time point set |
| 3 | 25 | 9 | 3 animals per time point set |
| 4 | 100 | 9 | 3 animals per time point set |
| 5 | Vehicle | 9 | 3 animals per time point set |
| Caption: Example of a cohort design for a single ascending dose PK study. |
Part 2: In Vivo Efficacy Assessment
Scientific Rationale: The selection of an efficacy model depends on the hypothesized mechanism of action or therapeutic area. Given the prevalence of pyrimidine scaffolds in oncology, a tumor xenograft model is a robust and well-accepted starting point for evaluating potential anticancer activity.[10] This model assesses the ability of a compound to inhibit tumor growth in vivo.
Protocol 3.1: Human Tumor Xenograft Efficacy Model in Athymic Nude Mice
Objective: To evaluate the anti-tumor efficacy of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a human cancer cell line xenograft model.
Materials:
-
Cell Line: A well-characterized human cancer cell line (e.g., A549 lung carcinoma, HCT116 colon carcinoma).
-
Animals: Athymic Nude (nu/nu) mice, 6-8 weeks old.
-
Test Compound & Vehicle: As determined in PK studies.
-
Positive Control: A standard-of-care chemotherapy agent for the chosen cell line (e.g., Paclitaxel, 5-FU).
-
Equipment: Calipers, analytical balance, sterile surgical tools.
Methodology:
-
Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells in Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow. Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and body weights 2-3 times per week.
-
Group Randomization: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group) to ensure uniform tumor size distribution across groups.
-
Treatment Initiation:
-
Begin dosing with the test compound at doses selected based on the MTD from the PK study (e.g., MTD, MTD/2, MTD/4).
-
Administer the compound, vehicle, and positive control according to a predetermined schedule (e.g., daily, twice weekly) for a set duration (e.g., 21-28 days).
-
-
Efficacy Endpoints:
-
Primary Endpoint: Tumor Growth Inhibition (TGI). Calculate %TGI at the end of the study.
-
Secondary Endpoints: Body weight changes (as a measure of tolerability), clinical observations.
-
Optional: At study termination, tumors can be excised for biomarker analysis (e.g., immunohistochemistry, Western blot) to investigate the compound's mechanism of action.
-
-
Ethical Considerations: Euthanize animals if tumor volume exceeds a predetermined limit (e.g., 2000 mm³) or if signs of significant distress are observed, in accordance with institutional animal care and use committee (IACUC) guidelines.[11]
Caption: Timeline for a typical xenograft efficacy study.
Part 3: Preliminary Safety and Tolerability Assessment
Scientific Rationale: Safety pharmacology studies are designed to investigate potential adverse effects on major physiological systems.[12][13] An initial, non-GLP screen can provide an early indication of potential liabilities. A modified Irwin test is a common method for observing acute neurobehavioral and physiological effects in rodents.
Protocol 4.1: Modified Irwin Screen in Mice
Objective: To assess the acute effects of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine on behavior, autonomic function, and neuromuscular coordination.
Materials:
-
Test Compound & Vehicle.
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Observation Arena: A clear cage or arena for observation.
-
Equipment: Rectal thermometer, stopwatch.
Methodology:
-
Animal Acclimatization and Dosing: Acclimate animals and dose with vehicle or test compound at multiple levels (e.g., a therapeutic dose from the efficacy study and a high dose near the MTD).
-
Systematic Observation: At peak plasma concentration time (Tmax, determined from PK study) and at later time points (e.g., 4, 24 hours), a trained observer blinded to the treatment groups scores each animal on a battery of parameters.
-
Parameters to Assess:
-
Behavioral: Alertness, grooming, hyperactivity, passivity, stereotypy.
-
Autonomic: Piloerection, salivation, pupil size, body temperature.
-
Neuromuscular: Gait, motor coordination (e.g., righting reflex), tremor, convulsions.
-
-
Scoring: Use a standardized scoring system (e.g., 0=normal, 1=slight, 2=moderate, 3=marked effect).
-
Data Analysis: Compare the scores of the treated groups to the vehicle control group to identify any dose-dependent effects on the central nervous system or other functions.
| Domain | Parameter | Scoring Example |
| Behavioral | Spontaneous Activity | 0=Normal, 1=Slightly Decreased, 2=Markedly Decreased |
| Neuromuscular | Gait | 0=Normal, 1=Slightly Ataxic, 2=Severely Ataxic |
| Autonomic | Piloerection | 0=Absent, 1=Present |
| Caption: Abbreviated example of a scoring matrix for a modified Irwin screen. |
Conclusion and Future Directions
The results from this three-part in vivo framework will provide a foundational understanding of the pharmacological properties of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Favorable data—demonstrating adequate systemic exposure, significant anti-tumor efficacy, and an acceptable safety margin—would strongly support its advancement into more comprehensive preclinical development. This would include repeat-dose toxicology studies under Good Laboratory Practice (GLP) conditions, evaluation in additional or more complex disease models (e.g., orthotopic or patient-derived xenografts), and further mechanistic studies to elucidate its biological target.[13] All research must be conducted with rigorous adherence to ethical guidelines for animal welfare to ensure the generation of high-quality, reproducible, and translatable scientific data.[4]
References
-
ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). (n.d.). The University of Iowa. Retrieved from [Link]
-
NC3Rs. (n.d.). The ARRIVE guidelines. Retrieved from [Link]
-
MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Molecules. Retrieved from [Link]
-
PLOS Biology. (2020). The ARRIVE guidelines 2.0. Retrieved from [Link]
-
PubMed. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLOS Biology. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in Pyrimidine-Based Drugs. Molecules. Retrieved from [Link]
-
NC3Rs. (n.d.). The ARRIVE guidelines Animal Research: Reporting In Vivo Experiments. Retrieved from [Link]
-
Preprints.org. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
RAPS. (2012). FDA Releases New ICH Guidance on Preclinical Safety Evaluation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Retrieved from [Link]
-
NAMSA. (2025). Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Retrieved from [Link]
-
Springer. (n.d.). FDA Requirements for Preclinical Studies. In Cancer Drug Discovery and Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (1997). S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA Guidance. Retrieved from [Link]
-
MDPI. (2023). Designing an In Vivo Preclinical Research Study. Bioengineering. Retrieved from [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
-
Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Designing an In Vivo Preclinical Research Study. Retrieved from [Link]
-
PubMed. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. Retrieved from [Link]
-
2a biotech. (n.d.). N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. Retrieved from [Link]
-
PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2022). In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Molecules. Retrieved from [Link]
-
ResearchGate. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]
-
Digital CSIC. (2025). N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Biomedicine & Pharmacotherapy. Retrieved from [Link]
Sources
- 1. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 5. Home | ARRIVE Guidelines [arriveguidelines.org]
- 6. The ARRIVE guidelines 2.0 | ARRIVE Guidelines [arriveguidelines.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 9. fda.gov [fda.gov]
- 10. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FDA Releases New ICH Guidance on Preclinical Safety Evaluation | RAPS [raps.org]
- 13. karger.com [karger.com]
Determining the Potency of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Comprehensive Guide to Dose-Response Analysis
Introduction: Elucidating Biological Activity Through Dose-Response
The characterization of a novel chemical entity's biological effect is foundational to drug discovery and development. A critical step in this process is establishing the dose-response relationship, which quantifies the magnitude of a substance's effect as a function of its concentration. This document provides a detailed protocol for generating robust and reproducible dose-response curves for the compound N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine .
While public domain data on the specific biological target of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is limited, its chemical structure, featuring a pyrimidine core, is a common scaffold in a class of enzymes known as protein kinases. Kinase dysregulation is a hallmark of numerous diseases, particularly cancer. Therefore, this guide will proceed with the well-founded, illustrative hypothesis that this compound is a kinase inhibitor. The protocols herein are designed to be broadly applicable but will use a cellular kinase inhibition assay and a corresponding in vivo tumor model as a specific, practical framework. Researchers are advised to adapt these protocols based on the experimentally determined target of the compound.
The primary outputs of these studies, the half-maximal inhibitory concentration (IC50) for in vitro assays and the half-maximal effective concentration (EC50) or tumor growth inhibition (TGI) for in vivo studies, are essential metrics for compound prioritization and further development.
Part 1: In Vitro Dose-Response Protocol - Cellular Kinase Inhibition Assay
The objective of the in vitro protocol is to determine the concentration of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine required to inhibit 50% of a target kinase's activity within a cellular context. This is a crucial first step, as it confirms the compound is cell-permeable and active on its target in a more physiologically relevant environment than a purely biochemical assay.[1][2]
Principle of the Assay
This protocol utilizes a cell-based assay that measures a downstream consequence of target kinase activity, such as cell viability or the phosphorylation of a specific substrate.[2][3] A common and robust method is a cell proliferation assay (e.g., using MTT or a luminescence-based readout like CellTiter-Glo®), which measures the metabolic activity of living cells. Inhibition of a kinase crucial for cell survival or proliferation will lead to a dose-dependent decrease in this signal.
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | Custom Synthesis/Vendor | Test Compound |
| Cancer Cell Line (e.g., A549, MCF-7) | ATCC | Biological System |
| Complete Growth Medium (e.g., RPMI-1640) | Gibco | Cell Culture |
| Fetal Bovine Serum (FBS) | Gibco | Cell Culture Supplement |
| Penicillin-Streptomycin | Gibco | Antibiotic |
| Dimethyl Sulfoxide (DMSO), Cell Culture Grade | Sigma-Aldrich | Compound Solvent |
| 96-well, clear-bottom, white-walled plates | Corning | Assay Plate |
| CellTiter-Glo® Luminescent Cell Viability Assay | Promega | Readout Reagent |
| Microplate Luminometer | BMG LABTECH/Promega | Signal Detection |
Step-by-Step Experimental Protocol
-
Cell Line Selection and Culture:
-
Rationale: Select a cell line where the hypothesized target kinase is known to be a key driver of proliferation or survival. For example, if targeting EGFR, a cell line like A549 (non-small cell lung cancer) which expresses EGFR could be appropriate.[3]
-
Protocol: Culture the selected cells in complete growth medium at 37°C in a humidified incubator with 5% CO₂. Ensure cells are in the logarithmic growth phase and subculture them 2-3 times per week. Do not use cells that have been in culture for more than 20 passages to ensure genetic stability.
-
-
Compound Preparation:
-
Rationale: A high-concentration stock solution in a suitable solvent (typically DMSO) is prepared to facilitate serial dilutions. The final DMSO concentration in the assay should be kept low (≤0.5%) to avoid solvent-induced toxicity.
-
Protocol: Prepare a 10 mM stock solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in 100% DMSO.
-
-
Cell Seeding:
-
Rationale: An optimal cell density must be determined to ensure that cells are in an exponential growth phase throughout the experiment and that the assay signal is within the linear range of the detector.
-
Protocol:
-
Trypsinize and count the cells.
-
Resuspend cells in complete growth medium to a pre-determined optimal density (e.g., 5,000 cells/well).
-
Dispense 90 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours to allow cells to attach and resume growth.
-
-
-
Dose-Response Treatment:
-
Rationale: A serial dilution series is created to treat the cells across a wide range of concentrations. A logarithmic spacing of doses is standard practice to generate a complete sigmoidal curve.
-
Protocol:
-
Prepare a serial 1:3 dilution series of the compound in complete growth medium, starting from a high concentration (e.g., 100 µM). It is practical to perform this in a separate 96-well "dilution plate".
-
You will need at least 8-10 concentrations to adequately define the curve.
-
Include "vehicle control" wells (containing the same final concentration of DMSO as the treated wells) and "no-cell" blank wells (medium only).
-
Carefully add 10 µL of each compound dilution (or vehicle) to the appropriate wells of the cell plate. This brings the final volume to 100 µL.
-
Incubate the plate for 72 hours. The incubation time should be optimized based on the cell line's doubling time and the compound's expected mechanism (e.g., cytostatic vs. cytotoxic).
-
-
-
Assay Readout:
-
Rationale: The CellTiter-Glo® reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.
-
Protocol:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a microplate luminometer.
-
-
In Vitro Data Analysis Workflow
Caption: Workflow for in vitro dose-response data analysis.
Data Analysis Steps:
-
Background Subtraction: Average the luminescence values from the "no-cell" blank wells and subtract this value from all other wells.
-
Normalization: Calculate the percentage of inhibition for each concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Compound / Signal_Vehicle))
-
Curve Fitting: Plot the % Inhibition (Y-axis) against the log10 of the compound concentration (X-axis). Fit the data using a non-linear regression model, typically a four-parameter logistic (4PL) equation. Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC50 - X) * HillSlope))
-
IC50 Determination: The IC50 is the concentration of the compound that produces 50% of the maximal inhibition and is a key parameter derived from the curve-fitting analysis.
Part 2: In Vivo Dose-Response Protocol - Xenograft Tumor Model
Following promising in vitro results, an in vivo study is essential to evaluate the compound's efficacy in a complex biological system, taking into account pharmacokinetics (PK) and pharmacodynamics (PD). A subcutaneous xenograft model is a standard approach for the initial in vivo assessment of anti-cancer compounds.
Principle of the Study
Human cancer cells, identical to those used in the in vitro assay, are implanted subcutaneously into immunocompromised mice. Once tumors are established, mice are treated with varying doses of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The primary endpoint is the inhibition of tumor growth over time.
Materials and Animals
| Item | Details/Supplier Example | Purpose |
| Animals | Female athymic nude mice (nu/nu), 6-8 weeks old | Host for tumor implantation |
| Cell Line | Same as in vitro study (e.g., A549) | Source of tumor |
| Cell Culture Media | RPMI-1640 (serum-free) | Cell suspension for injection |
| Matrigel® | Corning | Extracellular matrix to support tumor take-rate |
| Test Compound | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | Therapeutic agent |
| Vehicle | e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in water | Non-active formulation for compound delivery |
| Calipers | Digital calipers | Tumor measurement |
| Animal Balance | For body weight measurement | Toxicity monitoring |
Step-by-Step Experimental Protocol
-
Animal Acclimation and Ethics:
-
Rationale: All animal studies must be conducted under an approved institutional animal care and use committee (IACUC) protocol. A proper acclimation period is required to reduce stress.
-
Protocol: House animals for at least one week before the study begins under standard conditions (12h light/dark cycle, ad libitum access to food and water).
-
-
Tumor Implantation:
-
Rationale: A consistent number of viable cells must be injected to ensure uniform tumor growth across the cohort.
-
Protocol:
-
Harvest cells during the log growth phase.
-
Resuspend cells in serum-free medium mixed 1:1 with Matrigel® at a concentration of 5-10 x 10⁷ cells/mL.
-
Inject 0.1 mL of the cell suspension subcutaneously into the right flank of each mouse.
-
-
-
Tumor Monitoring and Group Randomization:
-
Rationale: Treatment should begin when tumors reach a specific size to ensure the model is well-established. Randomization prevents selection bias.
-
Protocol:
-
Monitor tumor growth 2-3 times per week using calipers. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
-
-
-
Dose Formulation and Administration:
-
Rationale: The compound must be formulated in a vehicle that is safe for the chosen route of administration (e.g., oral gavage, intraperitoneal injection). Doses should be selected based on prior maximum tolerated dose (MTD) studies, if available, or based on in vitro potency.
-
Protocol:
-
Prepare fresh formulations of the compound in the vehicle daily.
-
Establish at least 3-4 dose levels (e.g., 10, 30, 100 mg/kg) plus a vehicle control group.
-
Administer the compound according to the planned schedule (e.g., once daily, for 21 days). Dose volume should be based on individual animal body weight.
-
-
-
Efficacy and Toxicity Monitoring:
-
Rationale: Regular monitoring of tumor volume and animal health is critical to assess efficacy and safety.
-
Protocol:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor animals daily for any clinical signs of toxicity (e.g., weight loss >20%, lethargy, ruffled fur).
-
-
-
Study Termination and Endpoint Analysis:
-
Rationale: The study is terminated when tumors in the control group reach a predetermined size limit or at the end of the treatment period.
-
Protocol:
-
At the end of the study, euthanize the animals.
-
Excise tumors, weigh them, and process them for further analysis (e.g., pharmacodynamics, histology) if required.
-
-
In Vivo Data Analysis Workflow
Caption: Workflow for in vivo dose-response data analysis.
Data Analysis Steps:
-
Tumor Growth Inhibition (TGI): Calculate the %TGI at the end of the study for each dose group using the formula: % TGI = 100 * (1 - (ΔT / ΔC)) Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change in mean tumor volume for the control group.
-
Toxicity Assessment: Plot the mean body weight change over time for each group. A significant, sustained drop in body weight is an indicator of toxicity.
-
Dose-Response Modeling: Plot the %TGI against the dose. This relationship can be analyzed to determine an EC50 (the dose required to achieve 50% of the maximum TGI). A significant correlation between dose and TGI is a strong indicator of anti-tumor activity.
Conclusion: A Pathway to Characterization
This guide provides a comprehensive, structured approach for determining the dose-response curve of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By systematically applying these in vitro and in vivo protocols, researchers can generate the critical data needed to define the compound's potency, cellular activity, and preliminary in vivo efficacy. The resulting IC50 and TGI values serve as essential benchmarks for decision-making in the drug discovery pipeline, guiding lead optimization and further preclinical development. Adherence to these self-validating systems and causal experimental design choices will ensure the generation of high-quality, reproducible, and trustworthy data.
References
-
Jackson, S. H., Jamieson, M. J., Johnston, A., & Shepherd, A. M. (n.d.). The analysis of dose-response curves--a practical approach. PMC. Retrieved from [Link]
-
GitHub Pages. (n.d.). 2.1 Dose-Response Modeling. The inTelligence And Machine lEarning (TAME) Toolkit. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
INiTS. (2020, November 26). Cell-based test for kinase inhibitors. Retrieved from [Link]
-
ResearchGate. (2023, November 20). Which statistical tool or test can be used for dose-response curve with time component? Retrieved from [Link]
-
GraphPad. (n.d.). How Do I Perform a Dose-Response Experiment? - FAQ 2188. Retrieved from [Link]
-
CRAN. (2024, October 22). Dose-Response Data Analysis Workflow. Retrieved from [Link]
-
Welm, A. L., & Welm, B. E. (2017, January 5). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Bio-protocol, 7(1), e2098. Retrieved from [Link]
-
Mosier, B. S., et al. (n.d.). ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Oxford Academic. (n.d.). Accepted Manuscript. Retrieved from [Link]
-
ResearchGate. (n.d.). Dose–response curves of p38 and MK2 inhibitors in kinase inhibition assay. Retrieved from [Link]
-
van der Worp, H. B., et al. (n.d.). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal. Retrieved from [Link]
-
Frontiers. (2022, September 14). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Retrieved from [Link]
-
Schwartz, P. A., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. FEBS Journal. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Knippschild, U., et al. (2021, August 12). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. Retrieved from [Link]
-
Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
NIH. (2024, April 18). Characterizing heterogeneous single-cell dose responses computationally and experimentally using threshold inhibition surfaces and dose-titration assays. Retrieved from [Link]
-
International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]
-
AACR Journals. (n.d.). Antitumor Activity of Targeted and Cytotoxic Agents in Murine Subcutaneous Tumor Models Correlates with Clinical Response. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]
Sources
Application Notes and Protocols for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in Cancer Research
A Theoretical Guide for Preliminary Investigation
Disclaimer: As of the latest literature review, "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" is a novel chemical entity with no publicly available data regarding its biological activity or specific applications in cancer research. This document, therefore, presents a theoretical framework based on the well-established anticancer potential of the pyrimidine scaffold. The application notes and protocols described herein are extrapolated from research on structurally related pyrimidine derivatives and are intended to guide the initial exploration of this compound's potential as an anticancer agent.
Part 1: Application Notes - A Forward-Looking Perspective
Introduction to the Pyrimidine Scaffold in Oncology
The pyrimidine nucleus is a cornerstone in the architecture of numerous anticancer therapeutics.[1][2] Its structural resemblance to the nucleobases of DNA and RNA allows pyrimidine analogs to function as antimetabolites, interfering with nucleic acid synthesis and repair, thereby inducing cell death in rapidly proliferating cancer cells.[3][4] Furthermore, the versatile pyrimidine ring serves as a privileged scaffold for the design of kinase inhibitors, a class of targeted therapies that have revolutionized cancer treatment.[5][6]
"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" incorporates key structural motifs that suggest potential for anticancer activity. The 2,5-disubstituted pyrimidine core is a feature of compounds that have been investigated for their ability to bind to various biological targets, including protein kinases.[2][7] The presence of a methylaminomethyl side chain introduces a basic nitrogen atom, which could be critical for forming interactions with the active sites of enzymes or receptors implicated in cancer progression.
Postulated Mechanisms of Action and Potential Therapeutic Applications
Given its structural features, "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" could be hypothesized to exert its anticancer effects through several mechanisms:
-
Kinase Inhibition: The pyrimidine core can act as a hinge-binder in the ATP-binding pocket of various protein kinases.[1] Dysregulation of kinases is a hallmark of many cancers, and inhibitors of kinases such as EGFR, VEGFR, and CDKs are established anticancer drugs.[8] The specific substitution pattern of "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" may confer selectivity towards a particular kinase or a family of kinases.
-
Tubulin Polymerization Modulation: Some pyrimidine derivatives have been shown to interfere with microtubule dynamics, a validated target for cancer chemotherapy.[9] These agents can either inhibit the polymerization of tubulin or promote its polymerization, leading to mitotic arrest and apoptosis.
-
Induction of Apoptosis: Ultimately, the efficacy of most anticancer agents lies in their ability to induce programmed cell death, or apoptosis, in cancer cells.[10] This can be triggered through various intrinsic and extrinsic pathways, often as a downstream consequence of target engagement.
Potential therapeutic applications for a compound with these characteristics could span a wide range of solid tumors and hematological malignancies, depending on the specific molecular targets it modulates.
Part 2: Experimental Protocols - A Roadmap for Investigation
The following protocols are designed as a starting point for the in vitro evaluation of "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" as a potential anticancer agent.
Protocol 1: In Vitro Cytotoxicity Screening
This protocol outlines the use of the MTT assay to assess the effect of the compound on the viability of cancer cell lines.[3][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, PC-3 - prostate, HCT-116 - colon)[12]
-
Normal human cell line (e.g., NHDF - normal human dermal fibroblasts) for selectivity assessment[13]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)
-
"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer and normal cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.
-
Compound Treatment: Prepare serial dilutions of "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" in complete culture medium. The final concentrations should typically range from 0.01 µM to 100 µM. Add the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Assay: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Cell Line | Compound IC50 (µM) | Positive Control IC50 (µM) |
| A549 | To be determined | To be determined |
| MCF-7 | To be determined | To be determined |
| PC-3 | To be determined | To be determined |
| HCT-116 | To be determined | To be determined |
| NHDF | To be determined | To be determined |
Protocol 2: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of the compound against a specific protein kinase using a luminescent assay format.[1][6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" against a target kinase (e.g., EGFR, VEGFR2).
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate peptide
-
"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" (stock solution in DMSO)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Assay Setup: In a 384-well plate, add the kinase, the substrate peptide, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Convert the luminescence signal to percent kinase inhibition relative to a no-inhibitor control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.
Data Presentation:
| Kinase | Compound IC50 (nM) | Positive Control IC50 (nM) |
| EGFR | To be determined | To be determined |
| VEGFR2 | To be determined | To be determined |
Part 3: Visualization & Formatting
Signaling Pathway
Caption: A tiered approach for the preclinical evaluation of a novel anticancer compound.
References
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Future Medicinal Chemistry. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Retrieved from [Link]
-
MDPI. (n.d.). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Retrieved from [Link]
-
Future Medicinal Chemistry. (2024). Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]
-
Cancers. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link]
-
Molecules. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Retrieved from [Link]
-
Wikipedia. (n.d.). Methenamine. Retrieved from [Link]
-
Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity. Retrieved from [Link]
-
PLOS ONE. (2025). Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines. Retrieved from [Link]
-
Journal of Al-Nahrain University. (2025). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. Retrieved from [Link]
-
New Journal of Chemistry. (n.d.). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2021). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Retrieved from [Link]
-
Molecules. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2007). 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization. Retrieved from [Link]
-
Journal of the Iranian Chemical Society. (n.d.). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Retrieved from [Link]
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Retrieved from [Link]
-
Molecules. (2007). Synthesis and anti-tumor activities of novelt[1][3][14]riazolo[1,5-a]pyrimidines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and evaluation of 2,5-substituted pyrimidines as small-molecule gankyrin binders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. 2-cyanoaminopyrimidines as a class of antitumor agents that promote tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Novel pyrimidine-substituted chalcones: In vitro antioxidant properties and cytotoxic effects against human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 12. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
Troubleshooting & Optimization
Technical Support Center: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
This guide is intended for researchers, scientists, and drug development professionals encountering challenges in the purification of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. As a critical building block in pharmaceutical synthesis, its purity is paramount. This document provides in-depth troubleshooting advice and frequently asked questions based on established chemical principles and extensive field experience.
I. Understanding the Chemistry: The Source of Impurities
The most common synthetic route to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is the reductive amination of 2-methylpyrimidine-5-carbaldehyde with methylamine.[1][2] This reaction, while efficient, can generate a predictable profile of impurities that complicate purification. Understanding these potential byproducts is the first step in designing an effective purification strategy.
Common Process-Related Impurities:
-
Unreacted Starting Material: Residual 2-methylpyrimidine-5-carbaldehyde.
-
Reduction Byproduct: (2-Methylpyrimidin-5-yl)methanol, formed by the reduction of the starting aldehyde.
-
Imine Intermediate: The N-(2-methylpyrimidin-5-yl)methylidenemethanamine intermediate may persist if the reduction is incomplete.
-
Primary Amine: 1-(2-Methylpyrimidin-5-yl)methanamine, if the initial amination occurs with ammonia contamination or if a different synthetic route is employed.[3]
-
Over-alkylation Product: Dimethyl-((2-methylpyrimidin-5-yl)methyl)amine, a tertiary amine resulting from undesired multiple alkylations.[4]
-
Degradation Products: Heterocyclic amines can be susceptible to oxidation, potentially forming N-oxides, especially during workup or prolonged storage.[5]
The purification strategy must effectively separate the desired secondary amine from these structurally similar compounds.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, providing causal explanations and actionable solutions.
Problem 1: Severe Tailing or No Elution During Silica Gel Column Chromatography
Q: My product is streaking badly on the silica column, and the recovery is very low. What is happening and how can I fix it?
A: This is the most common issue when purifying basic amines on standard silica gel.[6] The root cause is a strong acid-base interaction between the basic nitrogen atoms of your amine and the acidic silanol groups (Si-OH) on the surface of the silica.[7] This interaction leads to irreversible adsorption, peak tailing, and potential on-column degradation.[8]
Solutions:
-
Mobile Phase Modification (Competing Base):
-
Mechanism: Adding a small amount of a competing base, such as triethylamine (TEA) or ammonia, to the mobile phase neutralizes the acidic silanol groups.[7] This prevents your target compound from strongly binding to the stationary phase, allowing for symmetrical peak shapes and improved recovery.
-
Protocol: Add 0.5-2% triethylamine (v/v) to your eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexanes). It's crucial to pre-treat the silica by flushing the column with the amine-containing eluent before loading your sample.
-
-
Use of Specialized Stationary Phases:
-
Amine-Functionalized Silica: These columns have aminopropyl groups bonded to the silica surface, which masks the acidic silanols and creates a more basic environment.[6] This is often a highly effective, albeit more expensive, solution that provides excellent peak shape without mobile phase additives.
-
Basic Alumina: Alumina is a basic stationary phase and can be an effective alternative to silica for purifying basic compounds. However, its chromatographic properties can be less predictable.
-
-
Reversed-Phase Chromatography:
-
Mechanism: For highly polar amines, reversed-phase chromatography (e.g., on a C18 column) can be an excellent alternative. By adjusting the mobile phase to a slightly basic pH (e.g., using an ammonium acetate buffer), the amine remains in its neutral, more hydrophobic form, allowing for good retention and separation.[7]
-
Problem 2: Co-elution of Impurities
Q: I'm struggling to separate my product from an impurity with a very similar Rf value. How can I improve the resolution?
A: Co-elution often occurs with the starting aldehyde or the corresponding alcohol byproduct. Improving separation requires optimizing the selectivity of your chromatographic system.
Solutions:
-
Solvent System Optimization:
-
Systematically vary the solvent system. If using a standard system like Ethyl Acetate/Hexane, try switching to a system with different selectivity, such as Dichloromethane/Methanol. Small additions of a third solvent can sometimes dramatically alter selectivity.
-
-
Gradient Elution:
-
Employ a shallow gradient elution instead of an isocratic (constant solvent mixture) one. Start with a low polarity mobile phase to elute non-polar impurities, then gradually increase the polarity to cleanly elute your target compound away from more polar impurities like the alcohol byproduct.
-
-
Chemical Derivatization/Salt Formation:
-
Mechanism: Convert the amine into a salt, such as the hydrochloride salt. The salt will have drastically different polarity and solubility compared to the neutral impurities (aldehyde, alcohol).
-
Protocol: Dissolve the crude mixture in a suitable solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The amine hydrochloride salt will often precipitate, leaving non-basic impurities in the solution. The precipitate can be collected by filtration and then either recrystallized or converted back to the free base for further purification if needed.[9][10]
-
Problem 3: Product Fails to Crystallize or Oils Out
Q: I have purified my compound by chromatography, but I cannot get it to crystallize from any solvent system. What should I do?
A: Amines, particularly secondary amines, are notoriously difficult to crystallize as free bases due to their lower melting points and potential for hydrogen bonding with residual solvents. The presence of minor impurities can also inhibit crystal lattice formation.
Solutions:
-
Salt Formation for Recrystallization:
-
Mechanism: Converting the amine to a crystalline salt is the most reliable method to achieve a high-purity solid.[10] Hydrochloride or hydrobromide salts are often highly crystalline and have sharp melting points.
-
Protocol: Dissolve the purified oil in a minimal amount of a suitable solvent (e.g., isopropanol, ethanol, or ethyl acetate). Add a stoichiometric amount of an acid (e.g., HCl in isopropanol or concentrated HCl). Induce crystallization by scratching the flask, adding a seed crystal, or cooling slowly. Collect the crystals by filtration.[11]
-
-
Solvent System Screening for Free Base:
-
If you must crystallize the free base, perform a systematic solvent screen. Use a solvent in which the compound is soluble when hot but sparingly soluble when cold.[12] Common choices for amines include hexanes, toluene, or mixtures like diethyl ether/hexane.
-
Try anti-solvent diffusion: Dissolve the compound in a small amount of a good solvent (e.g., dichloromethane) and place this vial inside a larger, sealed jar containing a poor solvent (e.g., hexane). The vapor of the poor solvent will slowly diffuse into the good solvent, often inducing crystallization over time.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the best way to monitor the reaction progress of the reductive amination? A1: Thin Layer Chromatography (TLC) is effective. Use a mobile phase similar to your intended column chromatography system (e.g., 10% Methanol in Dichloromethane + 1% Triethylamine). Stain the plate with potassium permanganate, which will visualize the aldehyde (which is easily oxidized) and the amine products, but not the imine intermediate as strongly. LC-MS is the most definitive method, as it can track the consumption of the aldehyde (m/z), the appearance of the imine intermediate, and the formation of the final product (m/z).
Q2: My final product is slightly yellow, even after chromatography. Is this normal? A2: While the pure compound should be colorless, a faint yellow tinge can sometimes arise from trace impurities or minor oxidation.[13] If analytical data (NMR, HPLC) shows high purity (>98%), this may be acceptable. If a higher purity is required, consider a final purification step like recrystallization from a salt or treatment with a small amount of activated carbon (use with caution as it can adsorb the product).
Q3: How should I store N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine? A3: As a secondary amine, it is susceptible to air oxidation and can absorb atmospheric CO₂ to form a carbamate salt. Store it under an inert atmosphere (nitrogen or argon) in a tightly sealed container, preferably in a freezer or refrigerator to minimize degradation.
Q4: Which analytical techniques are best for confirming the purity of the final product? A4: A combination of techniques is recommended for regulatory or cGMP purposes.
-
HPLC (High-Performance Liquid Chromatography): Ideal for quantifying purity and detecting trace impurities. A reversed-phase method (C18 column) with a buffered mobile phase (e.g., ammonium acetate or formate) and UV detection is standard.[14][15]
-
¹H NMR (Proton Nuclear Magnetic Resonance): Confirms the structure of the compound and can detect residual solvents and major impurities. Quantitative NMR (qNMR) can also be used for purity assessment.[16]
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. Often coupled with LC (LC-MS) or GC (GC-MS) for impurity identification.
IV. Experimental Protocols & Data
Protocol 1: Purification by Amine-Modified Flash Column Chromatography
This protocol is designed for the purification of crude N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine containing typical impurities from reductive amination.
-
TLC Analysis:
-
Develop a TLC method to visualize the separation.
-
Stationary Phase: Silica gel 60 F₂₅₄
-
Mobile Phase: 5-10% Methanol in Dichloromethane (DCM) with 1% Triethylamine (TEA).
-
Visualization: UV light (254 nm) and potassium permanganate stain.
-
Identify the Rf of the product and key impurities. The starting aldehyde will be less polar than the amine product.
-
-
Column Preparation:
-
Select a silica gel column appropriate for your sample size (typically 40-100x sample weight).
-
Equilibrate the column by flushing with at least 5 column volumes of the starting mobile phase (e.g., 2% Methanol in DCM + 1% TEA). This is a critical step to neutralize the silica. [7]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of DCM.
-
Adsorb the sample onto a small amount of silica gel (~2-3x sample weight) and evaporate the solvent to dryness.
-
Carefully load the dry powder onto the top of the equilibrated column.
-
-
Elution and Fraction Collection:
-
Begin elution with the starting mobile phase.
-
Gradually increase the polarity by increasing the percentage of methanol (e.g., from 2% to 10%) to elute the compound.
-
Collect fractions and monitor by TLC.
-
-
Isolation:
-
Combine the pure fractions containing the product.
-
Remove the solvents under reduced pressure. Be aware that triethylamine is relatively high-boiling and may require a high vacuum or co-evaporation with a solvent like toluene to remove completely.
-
| Parameter | Typical Value / Condition | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard, cost-effective stationary phase. |
| Mobile Phase | 2-10% MeOH in DCM + 1% TEA | Good balance of polarity for elution; TEA is essential to prevent tailing.[6] |
| Loading Method | Dry Loading | Provides better resolution and prevents band broadening compared to liquid loading. |
| Expected Order of Elution | 1. Aldehyde -> 2. Product -> 3. Alcohol | Based on increasing polarity. |
Diagram: Troubleshooting Logic for Amine Purification
The following diagram illustrates the decision-making process when encountering common purification issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biotage.com [biotage.com]
- 7. biotage.com [biotage.com]
- 8. Chromatography [chem.rochester.edu]
- 9. US4670232A - Recovery of amines from by-product chloride salts - Google Patents [patents.google.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. US1878970A - Purification of primary aromatic amine hydrohalides of the benzene series - Google Patents [patents.google.com]
- 12. people.chem.umass.edu [people.chem.umass.edu]
- 13. researchgate.net [researchgate.net]
- 14. diplomatacomercial.com [diplomatacomercial.com]
- 15. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
"N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" solubility issues and solutions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the solubility of this compound. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge and protocols to overcome common solubility challenges encountered during your research and development activities.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in aqueous buffers. What is the recommended starting point?
This is a common challenge as many organic molecules, particularly those with aromatic ring structures, exhibit limited aqueous solubility.[1] For N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a systematic approach is recommended, starting with small-scale solubility tests before preparing a larger stock solution.
A good initial approach is to use a strong organic solvent like Dimethyl Sulfoxide (DMSO).[2] DMSO is a powerful solvent for a wide range of organic compounds and is often a good starting point for creating a concentrated stock solution.[2]
Initial Protocol: Preparing a DMSO Stock Solution
-
Weighing: Accurately weigh a small amount of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
-
Dissolution: Add a sufficient volume of high-purity DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Mixing: Gently vortex or sonicate the mixture to ensure complete dissolution.[2] Visually inspect the solution to confirm it is clear and free of particulate matter.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound or affect its solubility over time.[2]
Q2: My compound precipitates when I dilute my DMSO stock into my aqueous experimental buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is poorly soluble.[1] The key is to carefully manage the transition from the organic solvent to the aqueous buffer.
Troubleshooting Precipitation:
-
Optimize Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your aqueous solution that maintains the compound's solubility without interfering with your assay. For many cell-based assays, a final DMSO concentration of ≤0.5% is recommended.[1]
-
Serial Dilutions: Instead of a single large dilution, perform a stepwise serial dilution. First, create intermediate dilutions of your DMSO stock in pure DMSO.[2] Then, add these intermediate dilutions to your pre-warmed aqueous buffer. This gradual change in solvent polarity can help prevent immediate precipitation.[1]
-
Gentle Heating and Sonication: For stubborn compounds, gentle heating and sonication can be effective in aiding dissolution.[2] However, be cautious as excessive or prolonged heat can lead to degradation.[2]
Advanced Solubility Enhancement Strategies
Q3: Adjusting the pH didn't significantly improve solubility. What other options do I have?
If pH adjustment is insufficient, employing co-solvents or solubility-enhancing excipients are the next logical steps. These approaches modify the properties of the solvent system to better accommodate the solute.
Co-Solvent Systems
A co-solvent is a water-miscible organic solvent that, when added to water, alters its polarity and can significantly increase the solubility of non-polar compounds.[3][4] Common co-solvents used in pharmaceutical formulations include ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][5]
Table 1: Common Co-solvents for Enhancing Aqueous Solubility
| Co-solvent | Typical Concentration Range | Notes |
| Ethanol | 1-20% | Can be toxic to cells at higher concentrations. |
| Propylene Glycol | 1-40% | Generally considered safe and is a common vehicle for oral and injectable drugs.[5] |
| Polyethylene Glycol 400 (PEG 400) | 1-50% | A low-molecular-weight PEG that is a good solubilizing agent.[] |
| Dimethyl Sulfoxide (DMSO) | <1% (for biological assays) | A very strong solvent, but can have effects on cell physiology.[] |
Excipients for Solubility Enhancement
Excipients are pharmacologically inactive substances that are added to a drug formulation to aid in the manufacturing process or to enhance stability, bioavailability, and solubility.[7] For poorly soluble compounds, certain excipients can be particularly effective.
-
Surfactants: Surfactants like polysorbates (e.g., Tween® 80) and poloxamers can form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous solutions.[7]
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and increasing its solubility.[7][8]
-
Polymers: Novel polymers, such as Apinovex™ and Apisolex™, are designed to create amorphous solid dispersions or polymeric micelles, which can significantly enhance the solubility of even very challenging compounds.[9][10]
Q4: How does the chemical structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine inform solubility enhancement strategies?
The structure of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine contains several key features that can be targeted for solubility improvement:
-
Pyrimidine Ring and Amine Groups: The presence of nitrogen atoms in the pyrimidine ring and the secondary amine group makes the molecule basic. This means its solubility is likely to be pH-dependent.[11] In acidic conditions, these nitrogen atoms can become protonated, leading to a positively charged species that is generally more water-soluble.[12][13]
-
Methyl Groups: The methyl groups contribute to the molecule's lipophilicity (hydrophobicity), which can limit its aqueous solubility.[14]
Targeted Strategy: pH Adjustment
Given the basic nature of the amine and pyrimidine nitrogens, adjusting the pH of the aqueous medium to be more acidic should increase the solubility of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.[12][15]
Protocol 1: Solubility Testing at Different pH Values
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4).
-
Add Compound: Add an excess amount of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine to a fixed volume of each buffer.
-
Equilibrate: Agitate the samples at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantify: Measure the concentration of the dissolved compound in the clear supernatant using a suitable analytical method like HPLC-UV.
This experiment will determine the pH at which the compound has the highest solubility.
Experimental Workflow and Decision Making
The following diagram illustrates a logical workflow for troubleshooting the solubility of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Caption: A troubleshooting flowchart for addressing solubility issues with N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Safety Precautions
When handling N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and the solvents mentioned in this guide, always adhere to standard laboratory safety procedures.[16]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[17]
-
Work in a well-ventilated area, preferably a chemical fume hood, especially when handling volatile organic solvents.
-
Consult the Safety Data Sheet (SDS) for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and any other chemicals used for specific handling and disposal information.[18]
References
-
Cosolvent. In: Wikipedia. Available from: [Link]
-
Raghuram, M. Enhancing solubility with novel excipients. Manufacturing Chemist. 2025-12-03. Available from: [Link]
-
Co-solvent: Significance and symbolism. Available from: [Link]
-
Excipients for APIs A Comprehensive Guide to Selecting the Best Ingredients. Available from: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available from: [Link]
-
European Pharmaceutical Review. Novel excipients for solubility enhancement. 2022-02-16. Available from: [Link]
-
Cosolvent. In: Wikipedia. Available from: [Link]
-
Hart, M. L., Do, D. P., Ansari, R. A., & Rizvi, S. A. A. Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available from: [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. 2019-01-03. Available from: [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. Available from: [Link]
-
Quora. How does branching increase the solubility in amines?. 2018-05-12. Available from: [Link]
-
2a biotech. N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. Available from: [Link]
-
PubMed. Combined effect of complexation and pH on solubilization. Available from: [Link]
-
Khan Academy. pH and solubility. Available from: [Link]
-
Chemistry LibreTexts. Solubility and pH. 2023-04-12. Available from: [Link]
-
National Center for Biotechnology Information. Drug Solubility: Importance and Enhancement Techniques. Available from: [Link]
-
The Royal Society of Chemistry. Tactics to Improve Solubility | The Medicinal Chemist's Guide to Solving ADMET Challenges. 2021-08-27. Available from: [Link]
-
Wiley Online Library. Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. 2010-05-01. Available from: [Link]
-
Reddit. How to tackle compound solubility issue. 2022-01-06. Available from: [Link]
-
National Center for Biotechnology Information. (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601. Available from: [Link]
-
National Center for Biotechnology Information. N-Methylpyridine-4-methylamine | C7H10N2 | CID 81436. Available from: [Link]
-
ZHEJIANG JIUZHOU CHEM CO.,LTD. N-Methyl-1-(5-MethylpyriMidin-2-yl)MethanaMine CAS NO.1343437-60-4. Available from: [Link]
-
National Center for Biotechnology Information. N-methyl-1-[methyl(methylamino)amino]methanamine | C4H13N3. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. longdom.org [longdom.org]
- 13. Khan Academy [khanacademy.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. fishersci.com [fishersci.com]
- 17. biosynth.com [biosynth.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Welcome to the technical support resource for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on the stability of this compound in solution. Here, you will find troubleshooting guides and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, both as a solid and in solution?
When handling N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, proper storage is crucial to maintain its integrity. For the solid compound, it is recommended to store it in a cool, dry, and dark environment. Exposure to light, humidity, and high temperatures can potentially lead to degradation over time.[1]
For solutions, particularly those prepared in solvents like DMSO or aqueous buffers, it is advisable to prepare them fresh for each experiment. If short-term storage is necessary, store the solution at -20°C or -80°C. It is important to minimize freeze-thaw cycles, as these can accelerate degradation. For aqueous solutions, the pH of the buffer can significantly impact the stability of pyrimidine derivatives; therefore, it is recommended to conduct a preliminary stability assessment at your desired pH.[2]
Q2: My experimental results are inconsistent. Could the stability of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in my assay buffer be the issue?
Inconsistent results in biological assays can often be attributed to compound instability.[1] Pyrimidine derivatives can be susceptible to degradation under certain conditions. To troubleshoot this, consider the following:
-
pH of the Assay Buffer: The ionization state of the molecule, which is pH-dependent, can affect its stability. For basic derivatives, a lower pH might increase solubility but could also impact stability.[2]
-
Temperature and Incubation Time: Extended incubation at physiological temperatures (e.g., 37°C) can lead to degradation.
-
Presence of Reactive Species: Components of your assay media could potentially react with the compound.
To investigate this, you can perform a simple stability study by incubating the compound in your assay buffer under the exact conditions of your experiment. At various time points, analyze the sample by HPLC or LC-MS to quantify the amount of remaining parent compound.
Troubleshooting Guide
Problem: I suspect N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is degrading in my aqueous buffer during my experiment.
Solution Workflow:
-
Preliminary Stability Assessment: Conduct a time-course experiment to confirm degradation.
-
Identify Degradation Factors: Systematically evaluate the influence of pH, temperature, and light.
-
Optimize Solution Conditions: Adjust buffer composition and handling procedures to minimize degradation.
Below is a workflow diagram to guide your troubleshooting process:
Caption: Troubleshooting workflow for addressing suspected compound instability.
Experimental Protocols
Protocol 1: HPLC-Based Solution Stability Assessment
This protocol outlines a method to determine the stability of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a specific buffer.
Objective: To quantify the percentage of the compound remaining after incubation under defined conditions.
Materials:
-
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
-
HPLC-grade solvent for stock solution (e.g., DMSO or Acetonitrile)
-
Test buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
HPLC system with UV detector
-
C18 reverse-phase HPLC column
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in the chosen organic solvent.
-
Sample Preparation: Dilute the stock solution with the test buffer to a final concentration of 100 µM. Prepare multiple identical samples for different time points.
-
Time Zero (T=0) Analysis: Immediately after preparation, inject one of the samples into the HPLC system to determine the initial peak area of the compound.
-
Incubation: Incubate the remaining samples under the desired experimental conditions (e.g., 37°C in a light-protected incubator).
-
Time-Point Analysis: At specified time points (e.g., 1, 4, 8, 24 hours), remove a sample and inject it into the HPLC system.
-
Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the T=0 sample using the following formula:
% Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
Data Presentation:
| Time Point (hours) | Incubation Condition | Mean Peak Area (n=3) | % Remaining |
| 0 | 37°C, pH 7.4 | 1,200,000 | 100% |
| 1 | 37°C, pH 7.4 | 1,150,000 | 95.8% |
| 4 | 37°C, pH 7.4 | 1,080,000 | 90.0% |
| 8 | 37°C, pH 7.4 | 950,000 | 79.2% |
| 24 | 37°C, pH 7.4 | 600,000 | 50.0% |
Potential Degradation Pathways
While specific degradation pathways for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are not established in the literature, pyrimidine rings can be susceptible to certain reactions. A hypothetical degradation pathway could involve oxidation of the pyrimidine ring or hydrolysis of the aminomethyl group, especially at non-neutral pH.
Sources
Technical Support Center: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Welcome to the technical support center for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on avoiding degradation and ensuring the stability of this compound throughout your experiments. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: I've observed a change in the color of my solid N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine sample over time. What could be the cause?
A1: A change in color, such as yellowing, upon storage is often an indicator of degradation. This can be caused by several factors including exposure to light (photodegradation), air (oxidation), or trace impurities. The pyrimidine ring and the secondary amine are susceptible to oxidation, which can lead to the formation of colored byproducts. It is crucial to store the compound in a tightly sealed, amber-colored vial, under an inert atmosphere (like argon or nitrogen), and in a cool, dark place.
Q2: My solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine has developed a precipitate. What should I do?
A2: Precipitate formation can indicate several issues, including poor solubility in the chosen solvent, a change in temperature affecting solubility, or chemical degradation leading to the formation of insoluble products. First, confirm the solubility of the compound in your solvent at the concentration and temperature you are using. If solubility is not the issue, the precipitate is likely a degradation product. You will need to re-purify the compound, and it is advisable to prepare fresh solutions for your experiments whenever possible.
Q3: I am seeing unexpected peaks in my HPLC analysis of a sample containing N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Could this be degradation?
A3: Yes, the appearance of new, unexpected peaks in your chromatogram is a strong indication of degradation. Amines, in particular, can be susceptible to various reactions that would lead to new chemical entities.[1] To confirm if these are degradation products, you can perform a forced degradation study.[2][3][4][5] This involves intentionally exposing your compound to harsh conditions (e.g., acid, base, heat, light, oxidation) to accelerate degradation and identify the resulting products.
Troubleshooting Guides
Issue 1: Rapid Degradation in Solution
Symptoms:
-
Rapid loss of the main compound peak in HPLC analysis.
-
Significant formation of new peaks in the chromatogram.
-
Noticeable change in the solution's color or clarity.
Potential Causes & Solutions:
-
Oxidation: The secondary amine and the pyrimidine ring are susceptible to oxidation, especially in the presence of oxygen and metal ions.
-
Solution: Degas your solvents before use by sparging with an inert gas like nitrogen or argon. Prepare solutions under an inert atmosphere. If possible, add a small amount of an antioxidant, ensuring it does not interfere with your downstream applications.
-
-
pH Instability: The compound may be unstable at certain pH values.
-
Solution: Determine the pH of your solution and assess the stability of the compound across a pH range. Buffer your solutions to a pH where the compound is most stable.
-
-
Solvent Reactivity: Some solvents can react with the compound, especially if they contain impurities like peroxides (in ethers) or are protic.
-
Solution: Use high-purity, freshly opened solvents. Test for peroxides in ether-based solvents before use. If you suspect solvent reactivity, try a different, less reactive solvent.
-
Issue 2: Instability During Storage
Symptoms:
-
Decreased purity of the solid compound over time, even when stored.
-
Visible changes in the physical appearance of the solid (e.g., clumping, discoloration).
Potential Causes & Solutions:
-
Hygroscopicity: The compound may be hygroscopic, absorbing moisture from the air, which can accelerate degradation pathways like hydrolysis.
-
Solution: Store the compound in a desiccator over a suitable drying agent. Handle the compound in a glove box with a dry atmosphere if it is highly sensitive to moisture.
-
-
Light Sensitivity: Exposure to UV or visible light can provide the energy for photolytic degradation.[6]
-
Solution: Always store the compound in amber-colored vials to protect it from light.[6] Work with the compound in a dimly lit area or use light-blocking shields for your reaction vessels.
-
-
Thermal Instability: Elevated temperatures can increase the rate of degradation.
-
Solution: Store the compound at the recommended temperature, typically in a refrigerator or freezer. Avoid repeated freeze-thaw cycles by aliquoting the compound into smaller, single-use portions.
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling
-
Storage:
-
Store solid N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a tightly sealed, amber glass vial.
-
Place the vial inside a desiccator containing a drying agent (e.g., silica gel).
-
Store the desiccator in a cool, dark place, preferably a refrigerator (2-8 °C).
-
For long-term storage, consider storing under an inert atmosphere (argon or nitrogen) and in a freezer (-20 °C).
-
-
Handling:
-
Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound.
-
If possible, handle the compound in an inert atmosphere (glove box).
-
Use clean, dry spatulas and glassware.
-
Prepare solutions fresh for each experiment. If a stock solution must be stored, store it at a low temperature in a tightly sealed, light-protected vial, and for the shortest possible time.
-
Protocol 2: Forced Degradation Study Workflow
A forced degradation study can help identify potential degradation products and establish the intrinsic stability of the molecule.[3]
-
Preparation: Prepare a stock solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).[2]
-
Stress Conditions: [4]
-
Acid Hydrolysis: Add 0.1 M HCl to an aliquot of the stock solution.
-
Base Hydrolysis: Add 0.1 M NaOH to an aliquot of the stock solution.
-
Oxidative Degradation: Add 3% H₂O₂ to an aliquot of the stock solution.
-
Thermal Degradation: Heat an aliquot of the stock solution at a controlled temperature (e.g., 60 °C).
-
Photolytic Degradation: Expose an aliquot of the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[2][6]
-
-
Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each stress condition, neutralize it if necessary, and analyze by a stability-indicating method like HPLC-UV or LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control. A loss of the parent peak and the appearance of new peaks indicate degradation. The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without being excessive.[2][5]
Data Presentation
Table 1: Summary of Potential Degradation Pathways and Mitigation Strategies
| Degradation Pathway | Potential Cause | Mitigation Strategy |
| Oxidation | Exposure to air, presence of metal ions | Store under inert gas, use degassed solvents, consider antioxidants. |
| Hydrolysis | Presence of water | Store in a desiccator, handle in a dry atmosphere, use anhydrous solvents. |
| Photodegradation | Exposure to UV or visible light | Store in amber vials, protect from light during experiments. |
| Thermal Degradation | High temperatures | Store at recommended cool temperatures, avoid excessive heat during experiments. |
| Acid/Base Catalyzed Degradation | Extreme pH conditions | Buffer solutions to a stable pH, avoid strong acids and bases unless required for a reaction. |
Visualizations
Diagram 1: Potential Degradation Pathways
Caption: Workflow for a forced degradation study.
References
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 2(3), 159-168. [Link]
-
Forced Degradation Studies. Creative Biolabs. [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminous. [Link]
-
Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. Sharp Services. [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO. [Link]
-
Degradation of amine-based solvents in CO2 capture process by chemical absorption. Heriot-Watt University. [Link]
-
Ge, X., Wexler, A. S., & Clegg, S. L. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5292–5300. [Link]
-
Artifactual Degradation of Secondary Amine-Containing Drugs During Accelerated Stability Testing When Saturated Sodium Nitrite Solutions are Used for Humidity Control. ResearchGate. [Link]
-
Steps involved for the analyses of degraded amines using GC. ResearchGate. [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PMC. [Link]
-
Research could enable assembly line synthesis of prevalent amine-containing drugs. University of Illinois Urbana-Champaign. [Link]
-
Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. AMERICAN ELEMENTS. [Link]
-
What are the Applications of Amines in the Pharmaceutical Industry?. Diplomata Comercial. [Link]
-
Prodrugs for Amines. PMC. [Link]
-
Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. NIH. [Link]
-
N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. 2a biotech. [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI. [Link]
-
N-Methyl-1-(5-MethylpyriMidin-2-yl)MethanaMine CAS NO.1343437-60-4. LookChem. [Link]
-
Acrylonitrile. PubChem. [Link]
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]
Technical Support Center: Optimizing Bioassay Conditions for Novel Pyrimidine Derivatives
Welcome to the technical support guide for optimizing bioassay conditions for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and other novel pyrimidine-based small molecules. As this specific compound is not extensively characterized in public scientific literature, this guide provides a robust, first-principles framework for researchers and drug discovery professionals. Our goal is to empower you to develop a reliable and reproducible bioassay by addressing common challenges from compound handling to hit validation.
This center is structured as a series of frequently asked questions (FAQs) and troubleshooting guides that a scientist would encounter sequentially during an experimental workflow.
Section 1: Initial Compound Characterization & Handling
Before any biological experiment, a thorough characterization of the test compound is paramount. Failure to understand the fundamental physicochemical properties of your molecule is a common source of assay variability and non-reproducible results.
Frequently Asked Questions (FAQs)
Q1: I have received a novel compound, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Where do I even begin?
A1: The foundational step is to establish the quality and fundamental properties of your compound batch. Before designing a complex bioassay, you must verify:
-
Identity and Purity: Confirm the chemical structure and assess purity using methods like NMR, high-resolution mass spectrometry (HRMS), and HPLC. A purity level of >95% is recommended for most screening applications.[1]
-
Solubility: Determine the compound's solubility in various solvents, starting with DMSO (the most common solvent for compound libraries) and your prospective aqueous assay buffer. Poor solubility is a frequent cause of "false positives" and inaccurate potency measurements.[2][3]
-
Stability: Assess the compound's stability in your chosen solvent and under your assay conditions (e.g., temperature, pH, light exposure) over the time course of the experiment.
Q2: My pyrimidine-based compound has poor solubility in my aqueous assay buffer. What should I do?
A2: This is a common challenge, especially with planar aromatic structures like pyrimidines.[2][4][5][6] A systematic approach is crucial.
-
Primary Solvent: High-quality, anhydrous dimethyl sulfoxide (DMSO) is the standard primary solvent for creating high-concentration stock solutions (typically 10-20 mM).[7]
-
pH Adjustment: The pyrimidine ring and the methylamine group are basic. Therefore, the solubility of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is likely pH-dependent. Lowering the pH of your aqueous buffer may protonate the nitrogen atoms, forming a more soluble salt.[3]
-
Co-solvents: If pH adjustment is not sufficient or incompatible with your assay, consider the careful use of co-solvents. However, be aware that organic solvents can impact the activity of biological targets like enzymes or cells.
-
Systematic Testing: Do not randomly try different conditions. Use a structured approach to find the optimal solvent system, as outlined in the table below.
Data Presentation: Systematic Solubility Assessment Workflow
| Step | Action | Parameter to Test | Rationale & Key Considerations |
| 1 | Primary Stock | 100% Anhydrous DMSO | Create a high-concentration stock (e.g., 20 mM). Visually inspect for full dissolution. If insoluble, the compound may be unsuitable for screening. |
| 2 | Aqueous Buffer Solubility | Assay Buffer (e.g., PBS, TRIS) | Dilute the DMSO stock into your final assay buffer to the highest intended screening concentration (e.g., 100 µM). Let it equilibrate. |
| 3 | Solubility Assessment | Visual & Instrumental | Visually inspect for precipitation. For a more quantitative measure, use nephelometry or light scattering to detect sub-visible precipitation. |
| 4 | Troubleshooting | pH Adjustment | For basic compounds like this pyrimidine, test a range of acidic to neutral buffers (e.g., pH 5.5, 6.5, 7.4) to see if protonation improves solubility.[3] |
| 5 | Troubleshooting | Excipients / Detergents | If permitted by the assay, test the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) or other solubilizing agents.[8] |
Section 2: Core Bioassay Development & Optimization
Once your compound is properly solubilized and stored, the next phase is to develop a robust and reproducible assay. The choice between a biochemical and a cell-based assay depends entirely on your research question and the nature of the biological target.[9]
Experimental Workflow: General Assay Development Cascade
Below is a generalized workflow for developing a quantitative bioassay for a novel small molecule.
Sources
- 1. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
Technical Support Center: Troubleshooting Inconsistent Experimental Results for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Welcome to the technical support guide for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS No. 1248406-79-2).[1] This resource is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges and inconsistencies during the synthesis, purification, or characterization of this pyrimidine derivative. As a key building block in medicinal chemistry, ensuring its purity and stability is paramount for reproducible downstream applications.[2][3]
This guide provides in-depth, experience-driven answers to common experimental issues, focusing on the underlying chemical principles to empower you to diagnose and resolve problems effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Category 1: Purity, Stability, and Handling
Question 1: I've received a new batch of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and my results are inconsistent with previous experiments. How can I validate the purity and identity of the starting material?
Answer: Inconsistent starting material is a primary cause of experimental irreproducibility. Both identity and purity must be rigorously confirmed before use. A multi-technique approach is recommended for comprehensive validation.
Expert Insight: Do not rely solely on the supplier's Certificate of Analysis (CoA). Batch-to-batch variation is common, and degradation can occur during shipping or storage. Always perform in-house validation.
Recommended Validation Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the gold standard for structural confirmation and purity assessment.
-
¹H NMR: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The spectrum should show distinct peaks corresponding to the methyl, methylene, and pyrimidine protons. The integration values should match the number of protons in the structure.
-
¹³C NMR: Provides information on the carbon backbone.
-
Purity Estimation: The presence of unexpected signals indicates impurities. Quantitative NMR (qNMR) can be performed by adding a certified internal standard to accurately determine purity.[4]
-
-
High-Performance Liquid Chromatography (HPLC): HPLC is highly sensitive for detecting non-volatile impurities.
-
Method: Use a reverse-phase C18 column with a gradient mobile phase, such as water and acetonitrile containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.[4]
-
Detection: A UV detector set at ~254 nm should be effective due to the pyrimidine ring.
-
Purity Assessment: A pure sample should yield a single major peak. The area percentage of this peak provides an estimate of purity.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is typically suitable for this molecule. You should observe the protonated molecule [M+H]⁺ at the expected m/z value.
-
Workflow for Identity and Purity Confirmation
Caption: Common causes and solutions for low reaction yields.
Detailed Troubleshooting Steps:
-
Verify Reagent Purity:
-
Water Content: Many reagents used in amine chemistry (e.g., acyl chlorides, some bases) are highly sensitive to moisture. [5]Ensure solvents are anhydrous and that hygroscopic reagents (like K₂CO₃) are freshly dried.
-
Base Purity: If using a liquid base like triethylamine (TEA) or diisopropylethylamine (DIPEA), use a freshly opened bottle or distill it before use.
-
-
Optimize the Base:
-
Problem: The secondary amine requires a base to be deprotonated for alkylation, or to act as an acid scavenger during acylation. If the base is too weak or sterically hindered, the reaction will be slow. If it's too strong, it may cause side reactions.
-
Solution: For N-acylation, a non-nucleophilic amine base like DIPEA is often a good choice. [6]For N-alkylation, a stronger inorganic base like K₂CO₃ or Cs₂CO₃ in a polar aprotic solvent (DMF, Acetonitrile) is a standard approach. [6]
-
-
Check Solubility:
-
Problem: If your starting material or reagents are not fully dissolved, the reaction will be heterogeneous and slow.
-
Solution: Gently warm the reaction mixture or switch to a solvent in which all components are soluble. Common solvents for such reactions include Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Tetrahydrofuran (THF).
-
-
Monitor Reaction Progress:
-
Problem: Reactions can stall or produce byproducts if left for too long or stopped too early.
-
Solution: Monitor the reaction every 1-2 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This provides real-time data on the consumption of starting material and the formation of the product.
-
Question 4: I am having trouble purifying my final product by column chromatography. It is either smearing on the column or co-eluting with impurities.
Answer: Purifying polar amine compounds can be challenging due to their interaction with the silica gel stationary phase.
Causality: The basic nitrogen atom in your compound can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This leads to irreversible binding, poor peak shape (tailing), and low recovery.
Purification Strategy Decision Tree:
| Problem | Primary Cause | Recommended Solution | Secondary Action |
| Product Streaking/Tailing | Strong amine-silica interaction. | Add a base to the mobile phase. A common choice is 0.5-1% triethylamine (TEA) or ammonia in methanol to the eluent system (e.g., DCM/MeOH/NH₃). | Use deactivated silica or an alternative stationary phase like alumina. |
| Poor Separation from Polar Impurities | Insufficient resolving power of the solvent system. | Use a shallower gradient. Start with a low polarity eluent and increase the polarity very slowly. | Try a different solvent system. For example, switch from Ethyl Acetate/Hexanes to Dichloromethane/Methanol. |
| Product Seems Stuck on the Column | Compound is too polar for normal phase chromatography. | Switch to Reverse-Phase Chromatography. Use a C18 column with a Water/Acetonitrile or Water/Methanol mobile phase. | If the product is sufficiently basic, consider an ion-exchange chromatography approach. |
Category 3: Analytical Characterization
Question 5: My ¹H NMR spectrum shows broad peaks for the N-H and adjacent C-H protons. Is this normal?
Answer: Yes, this is a common and expected phenomenon for secondary amines.
Expert Insight:
-
N-H Broadening: The proton on the nitrogen atom can undergo chemical exchange with trace amounts of water or other acidic protons in the solvent. This rapid exchange process leads to a broadening of the N-H signal. Its chemical shift can also be highly variable. To confirm the N-H peak, you can add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum; the N-H peak should disappear.
-
C-H Broadening: Protons on carbons adjacent to the nitrogen (the CH₂ and N-CH₃ groups) can sometimes appear broader than other peaks due to the influence of the nitrogen's quadrupole moment and the dynamic processes in the molecule.
Reference Data (Estimated ¹H NMR in CDCl₃):
| Proton Group | Estimated Chemical Shift (ppm) | Multiplicity | Notes |
| Pyrimidine H (at C4/C6) | 8.5 - 9.0 | Singlet / Doublet | Highly deshielded due to two adjacent nitrogens. |
| Pyrimidine H (at C2-CH₃) | 2.5 - 2.8 | Singlet | Methyl group on the pyrimidine ring. |
| Methylene (-CH₂-) | 3.6 - 4.0 | Singlet / Doublet | Adjacent to the pyrimidine ring and the amine nitrogen. |
| N-Methyl (-N-CH₃) | 2.3 - 2.6 | Singlet | Methyl group on the amine nitrogen. |
| N-H | 1.5 - 3.0 (variable) | Broad Singlet | Position is concentration and solvent dependent. Will exchange with D₂O. |
Disclaimer: These are estimated values. Actual shifts may vary based on solvent, concentration, and temperature.
References
- Benchchem. (2025).
- 2a biotech. (n.d.). N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE.
- CymitQuimica. (n.d.). 10-231405 - n-methyl-1-2-methylpyrimidin-5-ylmethanamine.
- Benchchem. (n.d.).
- BLDpharm. (n.d.). N-Methyl-1-(pyrimidin-5-yl)methanamine.
- Sigma-Aldrich. (n.d.). N-Methyl(5-pyrimidinyl)methanamine.
- Scribd. (n.d.).
- Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting.
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). N-Methylmethanimine.
- Benchchem. (n.d.). A Comparative Purity Analysis of N-Methyl-1-(piperidin-4-YL)methanamine: NMR vs. HPLC.
- Growing Science. (2021).
- ResearchGate. (2024).
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
Sources
Technical Support Center: Analytical Method Refinement for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Welcome to the technical support center for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS: 1248406-79-2). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during the analytical characterization of this compound. The methodologies described herein are built upon established principles of separation science and mass spectrometry, adapted for the specific chemical nature of this pyrimidine derivative.
Part 1: Frequently Asked Questions & General Considerations
This section addresses initial questions and provides foundational knowledge for working with N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Q1: What are the primary stability concerns for this molecule during analysis?
A1: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine contains a secondary amine and a pyrimidine ring, which present several stability considerations.
-
pH Sensitivity: The amine groups are basic. In highly acidic or basic mobile phases or diluents, the compound's ionization state will change, affecting retention time and peak shape. Prolonged exposure to harsh pH conditions, especially at elevated temperatures, can lead to degradation.
-
Oxidative Instability: Secondary amines can be susceptible to oxidation. It is crucial to use high-purity solvents and consider sparging mobile phases with helium or nitrogen to remove dissolved oxygen, especially for long analytical sequences. The potential for N-oxide formation or other oxidative degradation products should be considered during forced degradation studies.
-
Thermal Lability: While generally stable, aggressive heating in a GC inlet can cause degradation. This is a critical factor in method development for gas chromatography.[1]
-
Aqueous Instability: For some complex molecules, using water as a sample diluent can promote hydrolysis or degradation over time, leading to an overestimation of impurities.[2] It is best practice to prepare samples in the initial mobile phase composition or a suitable organic solvent like methanol or acetonitrile and analyze them promptly.
Q2: Which analytical technique is best suited for purity determination versus trace-level quantification?
A2: The choice of technique depends entirely on the analytical objective. A multi-technique approach is often necessary for comprehensive characterization.
-
Purity & General QC: High-Performance Liquid Chromatography with UV detection (HPLC-UV ) is the workhorse method. It is robust, reproducible, and ideal for determining the purity of the main component and quantifying known impurities, typically in the 0.05% to 100% range. A reversed-phase C18 column is a common starting point.[3]
-
Trace-Level Quantification & Impurity ID: Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS ) is the gold standard for sensitivity and specificity. It is essential for quantifying low-level impurities (e.g., genotoxic impurities) and for structural elucidation of unknown degradation products or process impurities.[2][4]
-
Residual Solvents & Volatile Impurities: Gas Chromatography with Mass Spectrometry (GC-MS ) is the preferred method for analyzing volatile organic impurities or residual solvents from the synthesis process.
-
Structural Confirmation: Nuclear Magnetic Resonance (NMR ) spectroscopy is unparalleled for unambiguous structure confirmation and can also be used for quantitative analysis (qNMR) without needing a specific reference standard for every impurity.[3]
Part 2: HPLC-UV Method Troubleshooting Guide
High-Performance Liquid Chromatography is the most common technique for analyzing N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Below are common problems and their solutions.
Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale & Expert Notes |
| Column | C18 Reversed-Phase (e.g., 150 x 4.6 mm, 5 µm) | Provides good retention for moderately polar compounds. A column with low silanol activity is recommended to minimize peak tailing for the basic amine.[5] |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid acts as an ion-pairing agent, improving peak shape for the amine, and is MS-compatible.[5] A buffer like ammonium formate (pH ~3-4) can also be used for better pH control. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier. Methanol can be an alternative, offering different selectivity.[6] |
| Gradient | 5% B to 95% B over 15 minutes | A broad gradient is a good starting point to elute a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better run-to-run reproducibility of retention times. |
| Detection (UV) | 254 nm or 270 nm | The pyrimidine ring should have significant UV absorbance. A full UV scan of the main peak using a PDA detector is required to determine the optimal wavelength. |
| Injection Vol. | 5-10 µL | |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | Minimizes peak distortion. Avoid using 100% water, which can cause instability.[2] |
Troubleshooting Common HPLC-UV Issues
Q: My peak for the main compound is tailing severely. What is the cause and how do I fix it?
A: Peak tailing for a basic compound like this is almost always due to secondary interactions between the protonated amine and negatively charged silanol groups on the silica-based column packing.
Causality: At a pH below the pKa of the amine groups, the molecule is positively charged. Residual, deprotonated silanols (-SiO⁻) on the column surface create strong ionic interactions, retarding the tail of the peak as it moves through the column.
Solutions (In Order of Application):
-
Lower Mobile Phase pH: Ensure the pH of your aqueous mobile phase (Mobile Phase A) is low enough (typically pH 2.5-3.5) to protonate the analyte fully AND suppress the ionization of the silanol groups. Adding 0.1% formic or trifluoroacetic acid is standard practice.
-
Use a Modern Column: Employ a high-purity silica column with end-capping (e.g., C18e) or a hybrid particle column. These columns have a much lower concentration of active silanol sites.
-
Increase Ionic Strength: A slightly higher buffer concentration (e.g., 20-50 mM ammonium formate) can help shield the silanol interactions.
-
Consider a Different Stationary Phase: If tailing persists, a phenyl-hexyl or an embedded polar group (PEG) column may offer different selectivity and reduced silanol interaction.
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A logical workflow for diagnosing and fixing HPLC peak tailing.
Part 3: LC-MS Method Refinement & Troubleshooting
For identifying and quantifying impurities at low levels, UHPLC-MS/MS is indispensable.
Protocol: Developing an LC-MS/MS Method
This protocol outlines the steps for creating a sensitive and specific method using Multiple Reaction Monitoring (MRM).
Step 1: Direct Infusion & Tuning
-
Prepare a ~1 µg/mL solution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer via a syringe pump.
-
In positive electrospray ionization (ESI+) mode, locate the protonated parent ion [M+H]⁺. The molecular formula is C₇H₁₁N₃, so the expected mass is ~138.1 Da.
-
Select the [M+H]⁺ ion as the precursor and perform a product ion scan to identify stable, high-intensity fragment ions.
Step 2: MRM Transition Selection
-
Based on the product ion scan, select at least two MRM transitions.
-
Quantifier: The transition that gives the most intense and stable signal.
-
Qualifier: A second, independent transition used for identity confirmation. The ratio of the qualifier to quantifier peak areas must remain constant between standards and samples.[4]
-
-
Hypothetical MRM Transitions:
-
Precursor Ion: m/z 138.1
-
Potential Fragments: Loss of the methylamine group, cleavage of the pyrimidine ring. Plausible fragments could be m/z 107, m/z 81, etc. (These must be determined experimentally).
-
Step 3: Chromatographic Optimization
-
Use the HPLC conditions from Part 2 as a starting point, but on a UHPLC system with a sub-2 µm particle column for higher efficiency and shorter run times.
-
Ensure the mobile phase is MS-friendly (volatile buffers like ammonium formate, acids like formic acid). Avoid non-volatile buffers like phosphate.[5]
Troubleshooting Common LC-MS Issues
Q: I have very low signal intensity or no signal at all for my compound. What should I check?
A: Low ESI signal for a basic amine is unusual but can happen due to several factors.
Causality: Electrospray ionization relies on creating a charged droplet that evaporates, transferring charge to the analyte. Anything that interferes with this process will suppress the signal.
Solutions:
-
Confirm Mobile Phase pH: The analyte must be ionized in solution before it gets to the ESI probe. Ensure the mobile phase contains an acid (e.g., 0.1% formic acid) to pre-form the [M+H]⁺ ion.
-
Check for Ion Suppression: Co-eluting matrix components can compete with the analyte for ionization, drastically reducing its signal. Dilute the sample 10-fold or 100-fold. If the signal of a co-eluting peak decreases and your analyte signal increases, you have ion suppression. Improve chromatographic separation to move the analyte away from the interfering peak.
-
Clean the MS Source: The sample cone/orifice can become contaminated with salts and non-volatile sample components. Follow the manufacturer's procedure for cleaning the ion source optics.
-
Optimize Source Parameters: Systematically optimize the capillary voltage, source temperature, and gas flows (nebulizer, drying gas) to maximize the signal for your specific compound and flow rate.
Part 4: Gas Chromatography (GC) Considerations
GC is useful for volatile impurities but can be challenging for this compound.
Q: Can I analyze N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine by GC-MS? I am seeing broad peaks and what looks like degradation.
A: Yes, but with significant caveats. The combination of a basic secondary amine and its relatively high boiling point makes it prone to both poor peak shape and thermal degradation in a standard GC system.
Causality:
-
Peak Tailing: The amine group can interact strongly with active sites in the GC inlet liner and on the column, similar to silanol interactions in HPLC.
-
Degradation: High temperatures in the inlet (>250 °C) can cause the molecule to break down before it even reaches the column.
Solutions & Refined Approaches:
-
Use a Deactivated Inlet Liner: Always use a fresh, deactivated (silanized) inlet liner. A liner with glass wool can sometimes exacerbate degradation; a cyclo-liner may be a better choice.
-
Lower the Inlet Temperature: Start with a low inlet temperature (e.g., 200-220 °C) and increase only if necessary.
-
Use a Specialized Column: A "wax" column (polyethylene glycol phase) or a low-bleed amine-specific column is highly recommended over a standard 5% phenyl-methylpolysiloxane (DB-5/HP-5) column. These have better surface deactivation for basic compounds.
-
Shorten the Column: Using a shorter column (e.g., 10-15 meters) reduces the analyte's residence time at high temperatures, minimizing the opportunity for on-column degradation.[1]
-
Consider Derivatization: If direct analysis fails, derivatization is a robust alternative. Reacting the secondary amine with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) will create a less polar, more volatile, and more thermally stable derivative that chromatographs beautifully.[7]
Workflow for GC Method Development
Sources
- 1. Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry Method to Monitor 1-Amino-4-Methyl-Piperazine and 1-Methyl-4-Nitroso-Piperazine in Rifampicin Hydrolysis: A Standard Addition Approach to Quantify Nitrosamine in Rifampicin [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fda.gov [fda.gov]
- 5. Separation of N-((4-Amino-2-methyl-5-pyrimidyl)methyl)thioformamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Scale-Up Synthesis
Welcome to the technical support center for the scale-up synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the large-scale production of this important amine. The information provided herein is based on established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
I. Synthesis Overview: The Reductive Amination Pathway
The most common and scalable method for synthesizing N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is through the reductive amination of 2-methyl-5-formylpyrimidine with methylamine. This process typically involves the in-situ formation of an imine intermediate, which is then reduced to the desired secondary amine.
Workflow Diagram: Reductive Amination
Caption: General workflow for the synthesis via reductive amination.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific problems that may arise during the scale-up synthesis.
Category 1: Reaction Initiation and Control
Question 1: My reaction is sluggish or fails to initiate. What are the likely causes?
Answer: Several factors can contribute to a slow or stalled reaction on a larger scale:
-
Insufficient Mixing: Inadequate agitation can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure your reactor's overhead stirrer is appropriately sized and positioned for the vessel volume and geometry. Baffles within the reactor can also improve mixing efficiency.
-
Low Reaction Temperature: While reductive aminations are often run at or below room temperature to control exotherms, an excessively low temperature can significantly decrease the reaction rate. A modest increase in temperature (e.g., to 25-30 °C) may be necessary to initiate the reaction, but this must be done with caution.
-
Quality of Starting Materials: Impurities in the 2-methyl-5-formylpyrimidine or the methylamine solution can inhibit the reaction. Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS). Water content in solvents can also be an issue, especially if using hydride-based reducing agents.
Question 2: I'm observing a significant exotherm upon addition of the reducing agent. How can I manage this on a large scale?
Answer: This is a critical safety concern in scale-up. The reduction of the imine is an exothermic process.[1]
-
Controlled Addition: The reducing agent, particularly sodium borohydride, should be added portion-wise or as a solution via a controlled-rate addition pump. This allows for the dissipation of heat between additions.
-
Cooling Bath: Ensure your reactor is equipped with an efficient cooling system (e.g., a jacketed vessel with a circulating coolant). The reaction should be cooled to 0-5 °C before the addition of the reducing agent begins.
-
Dilution: Running the reaction at a lower concentration (higher solvent volume) can help to absorb and dissipate the heat generated.
Category 2: Side Reactions and Impurity Profile
Question 3: I am seeing the formation of a di-alkylated impurity. How can I minimize this?
Answer: The formation of the tertiary amine, N,N-dimethyl-1-(2-methylpyrimidin-5-yl)methanamine, is a common side reaction resulting from the product amine reacting with another molecule of the aldehyde.
-
Stoichiometry Control: Use a slight excess of methylamine (e.g., 1.1-1.2 equivalents) to favor the formation of the primary imine.
-
One-Pot Procedure: A direct or "in-situ" reductive amination, where the reducing agent is present as the imine is formed, is generally preferred.[2][3] Mild reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN) are particularly effective as they are selective for the iminium ion over the starting aldehyde, minimizing the chance for the secondary amine product to react further.[2][4]
-
Stepwise Approach: If dialkylation remains a significant issue, a two-step process can be employed. First, form the imine, and once formation is complete (monitored by TLC or LC-MS), add the reducing agent.[4]
Question 4: My final product is contaminated with unreacted aldehyde. What went wrong?
Answer: This indicates an incomplete reaction.
-
Insufficient Reducing Agent: Ensure you are using a sufficient molar equivalent of the reducing agent. For sodium borohydride, theoretically, one mole can reduce four moles of the imine, but in practice, a larger excess is often used to ensure complete conversion.
-
Decomposition of Reducing Agent: Sodium borohydride can react with protic solvents like methanol, especially in the presence of acidic impurities.[5][6] This decomposition is accelerated by heat. Maintaining a slightly basic pH can improve the stability of the borohydride.[6]
-
Reaction Time: Large-scale reactions may require longer reaction times to go to completion. Monitor the reaction progress closely before quenching.
Category 3: Work-up and Purification
Question 5: The work-up procedure is generating an emulsion, making phase separation difficult. How can I resolve this?
Answer: Emulsions are common during the work-up of amine syntheses, especially on a larger scale.
-
Brine Wash: After quenching the reaction, washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help to break the emulsion by increasing the ionic strength of the aqueous phase.
-
Filtration: Filtering the biphasic mixture through a pad of celite or diatomaceous earth can sometimes help to break up the emulsion.
-
Solvent Choice: If emulsions are a persistent problem, consider using a different extraction solvent. For example, if you are using dichloromethane (DCM), switching to ethyl acetate might alter the interfacial properties and prevent emulsion formation.
Question 6: I'm struggling with the final purification of the product. What are the recommended methods for large-scale purification?
Answer: While flash column chromatography is common in the lab, it is often not practical for large-scale production.
-
Distillation: If the product is thermally stable and has a suitable boiling point, vacuum distillation can be a highly effective method for purification on a large scale.
-
Crystallization/Salt Formation: The product is a basic amine and can be converted to a crystalline salt (e.g., hydrochloride or tartrate) by treatment with the corresponding acid. This salt can then be isolated by filtration and washed with a suitable solvent to remove impurities. The free base can be regenerated if necessary.
-
Liquid-Liquid Extraction: An acidic wash can be used to extract the basic amine product into the aqueous phase, leaving non-basic impurities in the organic layer. The pH of the aqueous layer can then be adjusted to be basic, and the product can be re-extracted into a fresh organic solvent.
III. Experimental Protocols
Protocol 1: One-Pot Reductive Amination using Sodium Borohydride
This protocol is a general guideline and may require optimization based on your specific equipment and scale.
-
Reactor Setup: In a suitably sized jacketed reactor equipped with an overhead stirrer, thermometer, and nitrogen inlet, charge 2-methyl-5-formylpyrimidine (1.0 eq) and methanol.
-
Cooling: Cool the solution to 0-5 °C with constant stirring.
-
Methylamine Addition: Slowly add a solution of methylamine (1.2 eq, e.g., 40% in water or 2M in THF) to the reactor, maintaining the internal temperature below 10 °C.
-
Imine Formation: Stir the mixture at 0-5 °C for 1-2 hours to allow for imine formation.
-
Reduction: In a separate vessel, prepare a solution of sodium borohydride (NaBH4) (0.5 eq) in a small amount of water or methanol. Add this solution to the reactor dropwise or via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.
-
Reaction Completion: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours, or until reaction completion is confirmed by LC-MS or TLC.
-
Quenching: Cool the reaction back to 0-5 °C and slowly quench by the dropwise addition of acetone, followed by water.
-
Work-up: Concentrate the mixture under reduced pressure to remove the methanol. Add dichloromethane (DCM) and water. Separate the organic layer.
-
Extraction: Extract the aqueous layer with DCM (2x).
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Data Summary Table
| Parameter | Recommended Range | Rationale |
| Methylamine (eq) | 1.1 - 1.2 | Drives the reaction towards the desired product and minimizes dialkylation. |
| Sodium Borohydride (eq) | 0.4 - 0.6 | Provides sufficient reducing power while controlling the exotherm. |
| Reaction Temperature (°C) | 0 - 25 | Balances reaction rate with control of the exothermic reduction step. |
| Solvent | Methanol, Ethanol | Good solubility for reactants and compatible with the reducing agent. |
IV. Safety Considerations
-
Hydrogen Gas Evolution: The reaction of sodium borohydride with protic solvents or acidic conditions generates flammable hydrogen gas.[5] All operations should be conducted in a well-ventilated fume hood or reactor bay, away from ignition sources.
-
Exothermic Reaction: The reduction step is highly exothermic and can lead to a runaway reaction if the reducing agent is added too quickly or without adequate cooling.[1][7]
-
Corrosive Reagents: Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
V. References
-
CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents. Available from:
-
Reductive Amination - Organic Chemistry Tutor. Available from: [Link]
-
US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. Available from:
-
Sodium Borohydride Reaction With Water - graduation.escoffier.edu. Available from: [Link]
-
Reductive amination - Wikipedia. Available from: [Link]
-
EP1138675A2 - Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents. Available from:
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1 - ACS Publications. Available from: [Link]
-
Chemical reaction hazards associated with the use of sodium borohydride - IChemE. Available from: [Link]
-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate. Available from: [Link]
-
Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]
-
N- Methyl Amine Synthesis by Reductive Amination of CO 2 | Request PDF - ResearchGate. Available from: [Link]
-
Reductive Amination - Common Conditions. Available from: [Link]
-
Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Available from: [Link]
-
Synthesis of pharmaceutical N, N-(di)methylamines from the... | Download Scientific Diagram - ResearchGate. Available from: [Link]
-
N-Methyl-1-(5-MethylpyriMidin-2-yl)MethanaMine CAS NO.1343437-60-4. Available from: [Link]
-
The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry - PubMed. Available from: [Link]
-
Hydrogen Storage in Complex Metal Hydrides NaBH 4 : Hydrolysis Reaction and Experimental Strategies - MDPI. Available from: [Link]
Sources
- 1. icheme.org [icheme.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 5. graduation.escoffier.edu [graduation.escoffier.edu]
- 6. The reactivity of sodium borohydride with various species as characterized by adiabatic calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validation & Comparative
A Comprehensive Guide to the Analytical Validation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
This guide provides an in-depth technical framework for the analytical validation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of potential interest to researchers in medicinal chemistry and drug discovery. Given the limited publicly available data on this specific molecule, this document establishes a robust validation strategy by drawing parallels with structurally similar pyrimidine derivatives and employing foundational analytical principles. The methodologies detailed herein are designed to ensure the identity, purity, and quality of the compound, which are critical for reproducible downstream applications.
The pyrimidine scaffold is a cornerstone in therapeutics, known for its ability to interact with a wide range of biological targets.[1][2] Consequently, novel derivatives such as N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine are valuable candidates for screening libraries and further development. This guide will walk through a proposed synthesis, a multi-pronged analytical validation approach, and a comparative analysis against a commercially available analogue.
Part 1: Proposed Synthesis and Impurity Profile
A sound analytical validation strategy begins with an understanding of the synthetic route, as this informs the potential impurity profile. A plausible and efficient method for synthesizing the target compound is via a reductive amination pathway.[3][4] This involves the reaction of a suitable aldehyde precursor, 2-methylpyrimidine-5-carbaldehyde, with methylamine, followed by reduction of the intermediate imine.
This synthetic choice is predicated on the availability of starting materials and the generally high yields and clean conversions associated with modern reductive amination protocols using mild reducing agents like sodium triacetoxyborohydride.[5]
Caption: Proposed synthetic pathway via reductive amination.
Anticipated Impurities:
-
Unreacted Starting Material: Residual 2-methylpyrimidine-5-carbaldehyde.
-
Iminium Intermediate: Incomplete reduction can leave traces of the imine formed between the aldehyde and methylamine.
-
Over-alkylation Products: While less common with this method, the formation of a tertiary amine is a possibility.
-
Reagent-Related Impurities: Residual reducing agent by-products.
Part 2: Comprehensive Analytical Validation Methodologies
A multi-technique approach is essential for the unambiguous characterization and purity assessment of a novel compound. We will focus on Nuclear Magnetic Resonance (NMR) for structural elucidation, High-Performance Liquid Chromatography (HPLC) for purity and quantification, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity confirmation and analysis of volatile impurities.
Caption: Integrated workflow for analytical validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is the gold standard for unequivocal structure determination. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate all signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A longer acquisition time will be necessary due to the low natural abundance of ¹³C.
-
-
Data Analysis: Correlate the observed chemical shifts, multiplicities, and integrations with the expected structure.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Based on data for 2-methylpyrimidine and related structures[6][7])
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Pyrimidine H-4/H-6 | ~8.7 | ~158 |
| Pyrimidine H-2' | ~8.9 | ~160 |
| Pyrimidine CH₃ (on C2) | ~2.6 | ~25 |
| CH₂ (methanamine) | ~3.8 | ~50 |
| N-CH₃ (methylamine) | ~2.5 | ~36 |
High-Performance Liquid Chromatography (HPLC): The Purity Benchmark
HPLC with UV detection is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is generally suitable for pyrimidine derivatives.[8][9]
Experimental Protocol: Reverse-Phase HPLC
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (or a wavelength determined by UV scan).
-
Injection Volume: 10 µL.
-
Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
-
Sample Preparation: Prepare a stock solution of the compound in the mobile phase (e.g., 1 mg/mL) and dilute to an appropriate concentration (e.g., 0.1 mg/mL).
-
Data Analysis: Integrate all peaks. Purity is calculated as the percentage of the main peak area relative to the total peak area.
Table 2: Hypothetical HPLC Validation Summary
| Parameter | Specification | Hypothetical Result |
| Purity | ≥ 95.0% | 98.5% |
| Retention Time | Consistent | 7.2 min |
| Related Impurities | Each ≤ 0.5% | Impurity 1 (5.8 min): 0.3% |
| Unrelated Impurities | Each ≤ 0.1% | Impurity 2 (9.1 min): 0.1% |
Gas Chromatography-Mass Spectrometry (GC-MS): Identity and Volatiles
GC-MS is an excellent confirmatory technique, providing a distinct fragmentation pattern (mass spectrum) that serves as a molecular fingerprint. It is also highly effective for detecting volatile impurities from the synthesis.[10]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector) with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or methanol at approximately 1 mg/mL.
-
Data Analysis: Compare the obtained mass spectrum with the expected fragmentation pattern. The molecular ion peak should correspond to the compound's molecular weight (C₈H₁₁N₃ = 149.19 g/mol ).
Table 3: Expected Key Mass Fragments (m/z)
| m/z | Proposed Fragment |
| 149 | [M]⁺ (Molecular Ion) |
| 134 | [M - CH₃]⁺ |
| 121 | [M - NCH₃]⁺ |
| 94 | [2-methylpyrimidine]⁺ fragment |
| 44 | [CH₂NHCH₃]⁺ |
Part 3: A Comparative Perspective on Validation Techniques
The choice of analytical technique is driven by the specific question being asked. Each method offers unique advantages for the validation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Sources
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Pyrimidine-Based Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. 2-Methylpyrimidine(5053-43-0) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of pyrimidine bases in biological materials by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and Other Pyrimidine Derivatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of essential biomolecules like nucleic acids (uracil, thymine, and cytosine) and thiamine (vitamin B1).[1][2] This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug discovery, a versatile framework that can be readily modified to interact with a wide array of biological targets.[3] Strategic substitution on the pyrimidine nucleus can dramatically influence the resulting compound's pharmacological properties, leading to a diverse range of therapeutic agents with applications in oncology, virology, and beyond.[1][2][4][5] This guide provides a comparative analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a specific but sparsely documented derivative, in the context of its parent amine and other more broadly studied 5-substituted pyrimidine analogs.
Featured Compound: N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (CAS 1248406-79-2) is a small molecule featuring a 2-methylpyrimidine core with an N-methylated aminomethyl substituent at the 5-position.[6][7] While direct experimental data on its biological activity is not extensively available in peer-reviewed literature, an analysis of its structure allows for informed hypotheses regarding its potential therapeutic applications and performance relative to analogous compounds.
The key structural features of this molecule are:
-
The 2-methylpyrimidine core: This provides a rigid scaffold and potential hydrogen bonding sites.
-
The 5-methanamine group: This substituent introduces a basic nitrogen atom and a flexible linker, which can be crucial for interaction with biological targets.
-
The N-methyl group: The addition of a methyl group to the amine can have profound effects on the molecule's physicochemical properties and biological activity.
The Parent Compound: (2-methylpyrimidin-5-yl)methanamine
To understand the potential impact of the N-methyl group, it is essential to first consider the parent compound, (2-methylpyrimidin-5-yl)methanamine (CAS 14273-46-2).[8] This primary amine shares the same core structure but lacks the N-methylation. While, like its methylated counterpart, this compound is not extensively characterized in functional studies, its computed properties provide a baseline for comparison.
| Property | (2-methylpyrimidin-5-yl)methanamine | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine |
| Molecular Formula | C6H9N3 | C7H11N3 |
| Molecular Weight | 123.16 g/mol [8] | 137.18 g/mol [6] |
| XLogP3-AA | -0.5[8] | Predicted to be slightly higher |
| Hydrogen Bond Donors | 1[8] | 1 |
| Hydrogen Bond Acceptors | 3[8] | 3 |
| Rotatable Bond Count | 1[8] | 2 |
Note: Predicted properties for the N-methylated compound are based on general chemical principles.
The N-Methylation Effect: A Double-Edged Sword in Drug Design
The introduction of a methyl group onto a nitrogen atom is a common strategy in medicinal chemistry to fine-tune a molecule's properties.[9][10] This seemingly minor modification can lead to significant changes in:
-
Lipophilicity: N-methylation generally increases a compound's lipophilicity, which can enhance its ability to cross cell membranes and potentially the blood-brain barrier.[11]
-
Metabolic Stability: The methyl group can shield the nitrogen from metabolic enzymes, increasing the compound's half-life in the body.[10][11]
-
Receptor Selectivity: The added steric bulk of the methyl group can alter the compound's binding affinity and selectivity for its target receptor by modifying the required binding conformation.[12][13]
-
Reduced Hydrogen Bonding: N-methylation of a primary amine to a secondary amine reduces the number of hydrogen bond donors, which can impact target binding.
Therefore, it can be hypothesized that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine will exhibit increased metabolic stability and cell permeability compared to its parent compound. However, the impact on target affinity and selectivity would be highly dependent on the specific biological target.
Comparative Analysis with Other 5-Substituted Pyrimidine Derivatives
The true potential of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine can be illuminated by comparing its structural features to those of other 5-substituted pyrimidines with known biological activities, particularly in the realm of oncology where this class of compounds has shown significant promise.[4][14]
As Kinase Inhibitors
Many pyrimidine derivatives function as kinase inhibitors by competing with ATP for the enzyme's binding site.[15][16] The 5-position of the pyrimidine ring is often a key point of interaction within the kinase domain.
For instance, a study on USP1/UAF1 deubiquitinase inhibitors demonstrated that the introduction of a 5-methyl group to a pyrimidine core resulted in a roughly two-fold increase in potency (IC50 of 70 nM) compared to the unsubstituted analog.[17] This highlights the sensitivity of target binding to even small substitutions at this position.
Another class of 5-cyanopyrimidine-based inhibitors of p38α MAP kinase has shown low nanomolar enzymatic and cellular activity.[18] X-ray crystallography confirmed that the cyano group at the 5-position forms a direct hydrogen bond with the backbone of a methionine residue in the kinase's active site.[18]
Table of 5-Substituted Pyrimidine Kinase Inhibitors and Their Activity:
| Derivative Class | Specific Compound/Modification | Target Protein | IC50 (nM) |
| N-Benzyl-2-phenylpyrimidin-4-amine | 5-methyl substitution | USP1/UAF1 | 70[17] |
| N-Benzyl-2-phenylpyrimidin-4-amine | Unsubstituted at position 5 | USP1/UAF1 | >100[17] |
| Pyrazolo[3,4-d]pyrimidinone | Compound 4a | CDK2 | 210[19] |
| Pyrazolo[3,4-d]pyrimidinone | Roscovitine (Reference) | CDK2 | 250[19] |
This data suggests that the nature of the substituent at the 5-position is a critical determinant of inhibitory activity. The aminomethyl group in our compound of interest offers a flexible linker to a basic nitrogen, a feature that could be exploited for potent interactions within a kinase binding pocket. The N-methylation could further refine this interaction.
Experimental Protocols
To empirically determine the activity of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and compare it to other derivatives, a series of standardized assays would be required.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.
Objective: To determine the IC50 value of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine against a target kinase (e.g., CDK2, p38α).
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence).
-
Calculate the percentage of kinase inhibition for each compound concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell-Based Antiproliferative Assay
This protocol describes a method to evaluate the effect of a compound on the proliferation of cancer cells.
Objective: To determine the GI50 (concentration for 50% growth inhibition) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a cancer cell line (e.g., HCT116, HepG2).
Materials:
-
Cancer cell line
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
96-well plates
-
Cell viability reagent (e.g., MTT, resazurin)
-
Plate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compound.
-
Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Determine the GI50 value from the dose-response curve.
Visualizing the Concepts
General Synthetic Pathway
The synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine would likely proceed from a suitable 5-substituted pyrimidine precursor, followed by reductive amination.
Caption: A plausible synthetic route to the target compound.
Structure-Activity Relationship Logic
The relationship between the structural modifications of the pyrimidine core and the resulting biological activity can be visualized as a decision tree.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. aceschem.com [aceschem.com]
- 7. CAS 1248406-79-2 | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine - Synblock [synblock.com]
- 8. (2-Methylpyrimidin-5-yl)methanamine | C6H9N3 | CID 21294601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]
- 10. N-methylation of peptides: a new perspective in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Multiple N-methylation by a designed approach enhances receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Non-fused Pyrimidine Derivatives as Potential Pharmacological Entities: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Design, Synthesis, In Vitro, and In Silico Studies of New N5-Substituted-pyrazolo[3,4-d]pyrimidinone Derivatives as Anticancer CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy Evaluation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Proposed Preclinical Guide for Oncology Applications
Introduction
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, hereafter designated as Cpd-X , is a novel small molecule featuring a 2-methylpyrimidine core. This structural motif is a well-established pharmacophore present in numerous clinically approved and investigational therapeutic agents, particularly in the oncology space where it frequently serves as a hinge-binding scaffold for protein kinase inhibitors.[1][2][3] To date, the pharmacological profile and therapeutic potential of Cpd-X remain uncharacterized in publicly accessible literature.
This guide provides a comprehensive, forward-looking framework for the preclinical evaluation of Cpd-X. It is designed for researchers, medicinal chemists, and drug development professionals, offering a structured, scientifically rigorous pathway to assess its comparative efficacy. We will operate under the hypothesis that Cpd-X is a potent inhibitor of the Src and Abl tyrosine kinases, key oncogenic drivers in various malignancies.[1][2][4] This document will detail the necessary experimental workflows, from initial in vitro characterization to in vivo efficacy studies, objectively comparing its hypothetical performance against established clinical benchmarks.
Scientific Rationale: Targeting the Src/Abl Kinase Axis
The pyrimidine scaffold is a bioisostere of the adenine ring of ATP, enabling compounds that contain it to competitively bind to the ATP-binding pocket of protein kinases.[2] The Src-family kinases (SFKs) and Abelson kinase (Abl) are non-receptor tyrosine kinases that function as critical nodes in signaling pathways controlling cell proliferation, survival, migration, and angiogenesis.[1][4] Dysregulation of Src and the formation of the BCR-Abl fusion protein are hallmark events in several cancers, including chronic myeloid leukemia (CML) and various solid tumors.[2][5][6] Therefore, dual inhibition of this kinase axis is a validated and powerful therapeutic strategy.
The diagram below illustrates the central role of Src and Abl kinases in oncogenic signaling, making them compelling targets for Cpd-X.
Caption: Role of Src/Abl Signaling in Cancer.
Proposed Preclinical Comparative Evaluation Workflow
To systematically evaluate Cpd-X, a phased approach is proposed. This workflow ensures that resources are allocated efficiently, with clear go/no-go decision points based on accumulating data. The ultimate goal is to build a comprehensive data package comparing Cpd-X to Dasatinib , a potent second-generation dual Src/Abl inhibitor, and Imatinib , the first-in-class BCR-Abl inhibitor.
Caption: Proposed Preclinical Evaluation Workflow.
Phase 1: In Vitro Potency and Selectivity
The initial phase focuses on determining the direct inhibitory activity of Cpd-X against the target kinases and its effect on cancer cell proliferation.
Biochemical Kinase Inhibition
The primary objective is to quantify the potency of Cpd-X against Src and Abl kinases. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is recommended for its robustness and high-throughput compatibility.[7][8][9]
Table 1: Hypothetical Biochemical IC₅₀ Data
| Compound | Src IC₅₀ (nM) | Abl IC₅₀ (nM) |
|---|---|---|
| Cpd-X | 5.2 | 1.8 |
| Dasatinib | 1.5 | 0.8 |
| Imatinib | >10,000 | 250 |
Data are hypothetical and for illustrative purposes.
Cellular Anti-Proliferative Activity
The ability of Cpd-X to inhibit the growth of cancer cells driven by Src or Abl is a critical measure of its potential efficacy. The K562 cell line (human CML) is dependent on BCR-Abl, while the MDA-MB-231 cell line (human breast cancer) exhibits high Src activity.
Table 2: Hypothetical Cellular GI₅₀ (50% Growth Inhibition) Data
| Compound | K562 GI₅₀ (nM) | MDA-MB-231 GI₅₀ (nM) |
|---|---|---|
| Cpd-X | 15.5 | 45.0 |
| Dasatinib | 4.0 | 22.8 |
| Imatinib | 280 | >10,000 |
Data are hypothetical and for illustrative purposes.
Phase 2: In Vitro ADME-Tox Profile
A favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) profile is essential for a compound to be a viable drug candidate.[10][11][12] Early-stage in vitro assays can predict in vivo behavior and identify potential liabilities.
Table 3: Hypothetical In Vitro ADME-Tox Data
| Parameter | Cpd-X | Dasatinib |
|---|---|---|
| Metabolic Stability (Human Liver Microsomes, t½ min) | 45 | 35 |
| CYP3A4 Inhibition (IC₅₀, µM) | >20 | 5.8 |
| Plasma Protein Binding (% Bound) | 92% | 96% |
| Aqueous Solubility (pH 7.4, µg/mL) | 75 | 15 |
| Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | 12.5 | 10.2 |
Data are hypothetical and for illustrative purposes.
Phase 3: In Vivo Efficacy in Xenograft Models
The definitive preclinical test of an anti-cancer agent's efficacy is its ability to inhibit tumor growth in an in vivo model.[13][14] A subcutaneous xenograft model using K562 cells in immunocompromised mice is a standard for evaluating Abl inhibitors.[14]
Table 4: Hypothetical In Vivo Efficacy in K562 Xenograft Model
| Treatment Group (Dose, p.o., QD) | Tumor Growth Inhibition (TGI, %) | Body Weight Change (%) |
|---|---|---|
| Vehicle | 0% (Control) | +2% |
| Cpd-X (30 mg/kg) | 85% | -3% |
| Dasatinib (10 mg/kg) | 95% | -5% |
| Imatinib (50 mg/kg) | 65% | +1% |
Data are hypothetical and for illustrative purposes. TGI is measured at the end of the study.
Detailed Experimental Protocols
To ensure reproducibility and scientific validity, detailed protocols for the key proposed experiments are provided below.
Protocol 1: TR-FRET Kinase Inhibition Assay
-
Reagents: Recombinant human Src/Abl kinase, biotinylated peptide substrate, ATP, anti-phosphopeptide antibody conjugated to Europium (Eu³⁺) cryptate, and streptavidin-conjugated acceptor (e.g., XL665).
-
Procedure:
-
Prepare a serial dilution of Cpd-X and comparator compounds in DMSO.
-
In a 384-well assay plate, add 2 µL of compound dilution.
-
Add 4 µL of kinase and biotinylated substrate solution in kinase buffer.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect phosphorylation by adding 10 µL of the Eu³⁺-antibody/streptavidin-acceptor mix.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis: Calculate the ratio of emission at 665 nm to 620 nm. Plot the ratio against the logarithm of inhibitor concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: Cell Proliferation (CellTiter-Glo®) Assay
-
Cell Culture: Culture K562 or MDA-MB-231 cells in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.
-
Procedure:
-
Seed cells into a 96-well, white-walled plate at a density of 5,000 cells/well and allow them to attach overnight.
-
Add serial dilutions of Cpd-X and comparator compounds to the wells. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well in a volume equal to the culture medium volume.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to the vehicle control. Plot the percentage of viable cells against the logarithm of compound concentration and fit to a four-parameter logistic equation to determine the GI₅₀ value.
Protocol 3: Subcutaneous K562 Xenograft Study
-
Animal Model: Use female athymic nude mice, 6-8 weeks of age.
-
Procedure:
-
Subcutaneously inject 5 x 10⁶ K562 cells in a 1:1 mixture of media and Matrigel into the right flank of each mouse.
-
Monitor tumor growth with caliper measurements. When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Prepare formulations of Cpd-X and comparator drugs for oral gavage (p.o.).
-
Dose animals once daily (QD) for 21 days. Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and potential downstream analysis (e.g., pharmacodynamics).
-
-
Data Analysis: Calculate tumor volume using the formula (L x W²)/2. Calculate the percentage of Tumor Growth Inhibition (TGI) for each group relative to the vehicle control. Analyze statistical significance using an appropriate test (e.g., ANOVA).
Proposed Synthesis Pathway
While a specific synthesis for Cpd-X is not published, a plausible route can be designed based on established pyrimidine chemistry. A key step would be the reductive amination of 2-methylpyrimidine-5-carbaldehyde with methylamine.
Caption: Proposed Synthesis of Cpd-X.
Discussion & Future Directions
Based on our hypothetical data, Cpd-X emerges as a promising dual Src/Abl inhibitor. Its biochemical and cellular potencies (Tables 1 & 2) are within a range comparable to the clinical candidate, Dasatinib, and significantly superior to Imatinib, particularly in the Src-driven cellular context. The proposed ADME-Tox profile (Table 3) suggests that Cpd-X possesses favorable drug-like properties, including good metabolic stability and lower potential for CYP-mediated drug-drug interactions than Dasatinib.
Most importantly, the strong in vivo efficacy in the K562 xenograft model (Table 4), demonstrating 85% TGI with acceptable tolerability, provides a compelling rationale for further development. The performance of Cpd-X in this preclinical model suggests it could be a potent therapeutic for CML and potentially other Src/Abl-dependent cancers.
Next Steps:
-
Kinome Profiling: A broad kinase screening panel should be conducted to fully understand the selectivity profile of Cpd-X and identify potential off-target activities.
-
Pharmacokinetic (PK) Studies: Formal PK studies in rodents are necessary to determine key parameters like oral bioavailability, half-life, and exposure, which will inform dosing strategies for future studies.
-
Efficacy in Solid Tumor Models: Evaluate Cpd-X in an orthotopic or patient-derived xenograft (PDX) model of a Src-driven solid tumor (e.g., pancreatic, colon, or breast cancer) to broaden its potential clinical applications.[15][16]
-
IND-Enabling Toxicology Studies: If further studies remain positive, formal GLP toxicology studies will be required to support an Investigational New Drug (IND) application.
This guide outlines a clear, data-driven path to evaluate the preclinical comparative efficacy of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By following this structured workflow, researchers can build a robust data package to determine its true potential as a novel oncology therapeutic.
References
-
MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development. Retrieved from [Link]
-
Reaction Biology. (n.d.). Xenograft Models For Drug Discovery. Retrieved from [Link]
-
NIH. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Retrieved from [Link]
-
XenoSTART. (n.d.). Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Retrieved from [Link]
-
Thachil, K. K., & Soumya, V. (2025). Design and Optimization of Novel Pyrimidine-Morpholine Hybrids Through Computational Approaches for SRC Kinase Inhibitory Activity. Thieme. Retrieved from [Link]
-
Taylor & Francis Online. (2007). Designing in vitro assays for drug discovery: a study with the human MAP3 kinase COT. Retrieved from [Link]
-
Fraunhofer IME. (2019). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Retrieved from [Link]
-
Altogen Labs. (2023). Validated preclinical xenograft models for in vivo efficacy testing of INDs. Retrieved from [Link]
-
ResearchGate. (n.d.). Explanatory review on pyrimidine/fused pyrimidine derivatives as anticancer agents targeting Src kinase | Request PDF. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). In Vivo Oncology - Pharmacology Discovery Services. Retrieved from [Link]
-
BioWorld. (2023). New pyrazolo[3,4-d]pyrimidine derivative inhibits Src and shows in vitro antitumor effects. Retrieved from [Link]
-
PubMed Central. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
PubMed Central. (n.d.). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Retrieved from [Link]
-
GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Retrieved from [Link]
-
NIH. (n.d.). Structure-Based Design of Inhibitors of the m6A-RNA Writer Enzyme METTL3. Retrieved from [Link]
-
PubMed Central. (n.d.). Targeting Pyrimidine Metabolism in the Era of Precision Cancer Medicine. Retrieved from [Link]
-
ScienceDirect. (n.d.). Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review. Retrieved from [Link]
-
PubMed Central. (n.d.). The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Retrieved from [Link]
-
Semantic Scholar. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Retrieved from [Link]
-
ScienceDirect. (2023). Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents. Retrieved from [Link]
-
Journal for Research in Applied Sciences and Biotechnology. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
PubMed Central. (n.d.). 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. Retrieved from [Link]
-
NIH. (2012). Assay Development for Protein Kinase Enzymes. Retrieved from [Link]
-
ACS Publications. (2023). METTL3 from Target Validation to the First Small-Molecule Inhibitors: A Medicinal Chemistry Journey. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro characterization of METTL3 inhibitors. (a) Chemical structures.... Retrieved from [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (2022). (PDF) The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance. Retrieved from [Link]
-
Current Drug Discovery Technologies. (2008). Current In Vitro Kinase Assay Technologies: The Quest for a Universal Format. Retrieved from [Link]
-
NIH. (n.d.). Mining for METTL3 inhibitors to suppress cancer. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]
- 4. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 5. The Activity of Novel BCR-ABL Small-Molecule Degraders Containing Pyrimidine Rings and Their Role in Overcoming Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. marinbio.com [marinbio.com]
- 11. ADME-Tox Assays | P450 Assays | Cytochrome P450 Assay | ADME Assay [worldwide.promega.com]
- 12. cellgs.com [cellgs.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. startresearch.com [startresearch.com]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
Comparative Structure-Activity Relationship Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Derivatives as Kinase Inhibitors
A Technical Guide for Researchers in Drug Discovery
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Its ability to mimic purine bases allows for effective interaction with the ATP-binding sites of various enzymes, particularly protein kinases. This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a key building block for a range of bioactive molecules. By examining the impact of structural modifications on biological activity, we aim to provide actionable insights for researchers and scientists engaged in the design and development of novel kinase inhibitors.
Introduction to the 2-Methyl-5-(aminomethyl)pyrimidine Scaffold
The 2-methyl-5-(aminomethyl)pyrimidine core represents a versatile template for the generation of kinase inhibitors. The pyrimidine ring itself often serves as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. The substituents at the 2- and 5-positions play a critical role in modulating potency, selectivity, and physicochemical properties. Specifically, the 2-methyl group can influence binding affinity and selectivity, while the 5-(aminomethyl) side chain provides a vector for introducing a wide array of functionalities to probe different regions of the ATP-binding pocket.
This guide will dissect the SAR of this scaffold by systematically evaluating the contributions of three key structural features:
-
The 2-methyl group on the pyrimidine ring.
-
Substitutions on the 5-position of the pyrimidine ring.
-
N-alkylation of the aminomethyl side chain.
The Role of the 2-Methyl Group: Enhancing Selectivity and Potency
The presence and nature of the substituent at the 2-position of the pyrimidine ring can significantly impact a compound's kinase inhibitory profile. While a primary or secondary amine at this position is common in many kinase inhibitors, the 2-methyl group in our core scaffold offers distinct advantages.
Studies on various pyrimidine-based kinase inhibitors have shown that small alkyl groups at the 2-position can enhance binding affinity and selectivity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors of SLACK potassium channels, a 2-methyl analog was among the most potent compounds identified.[1] This suggests that the methyl group can occupy a small hydrophobic pocket within the ATP-binding site, leading to favorable van der Waals interactions.
Furthermore, the absence of a hydrogen bond donor at the 2-position can disfavor binding to certain kinases, thereby improving the selectivity profile of the inhibitor. This principle is a key consideration in designing selective kinase inhibitors to minimize off-target effects.
Exploring the Chemical Space at the 5-Position: A Gateway to Potency
The 5-position of the pyrimidine ring provides a crucial vector for extending the molecule into the solvent-exposed region of the ATP-binding site or toward other sub-pockets. The aminomethyl linker in N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a versatile handle for introducing a variety of substituents.
Impact of Aryl and Heteroaryl Substitutions
A common strategy in kinase inhibitor design is to append an aryl or heteroaryl group to the core scaffold. In the case of the 2-methyl-5-(aminomethyl)pyrimidine core, this can be achieved by forming an amide or a secondary amine linkage. For example, in a series of 5-methylpyrimidin-2-amine derivatives developed as JAK2 inhibitors, an N-(4-(aminomethyl)phenyl) substituent was found to be optimal for potency.[2] This highlights the importance of the aminomethyl linker in positioning a larger aromatic group to interact with key residues in the kinase domain.
The nature of the aromatic ring and its substituents can be fine-tuned to optimize interactions. For instance, in a series of dual FLT3 and CHK1 inhibitors based on a 5-trifluoromethyl-2-aminopyrimidine scaffold, various substituted phenyl groups were explored at the 5-position, leading to compounds with low nanomolar potency.[3]
Quantitative Comparison of 5-Position Analogs
To illustrate the impact of modifications at the 5-position, the following table summarizes the inhibitory activities of a hypothetical series of analogs against a target kinase.
| Compound ID | 5-Position Substituent | Target Kinase IC50 (nM) |
| 1 | -CH2NHCH3 (Lead Compound) | 50 |
| 2a | -CH2NH-phenyl | 25 |
| 2b | -CH2NH-(4-fluorophenyl) | 15 |
| 2c | -CH2NH-(3,4-dichlorophenyl) | 8 |
| 3a | -CONH-phenyl | 40 |
| 3b | -CONH-(4-methoxyphenyl) | 30 |
Data presented is hypothetical and for illustrative purposes.
This data clearly indicates that the introduction of a phenyl group at the 5-aminomethyl position enhances potency. Furthermore, substitution on the phenyl ring with electron-withdrawing groups like fluorine and chlorine leads to a further increase in activity, suggesting that these groups may be involved in specific interactions with the target protein.
The Significance of N-Alkylation on the Aminomethyl Side Chain
The methylation of the primary amine in (2-methylpyrimidin-5-yl)methanamine to give the lead compound is a critical modification. This N-methylation can have several effects:
-
Improved Metabolic Stability: Secondary amines are often less susceptible to metabolism than primary amines.
-
Enhanced Cell Permeability: The increased lipophilicity can improve passage through cell membranes.
-
Altered Binding Interactions: The methyl group can provide additional hydrophobic interactions or, conversely, create steric hindrance with certain residues.
Further exploration of N-alkylation can be a valuable strategy for optimizing activity. For instance, increasing the alkyl chain length or introducing small cyclic groups could probe for additional hydrophobic pockets. However, it is crucial to consider the potential for loss of activity due to steric clashes. A study on the selective N-alkylation of amines using dimethyl carbonate highlights the importance of this modification in pharmacologically active compounds.[4]
Experimental Protocols
To facilitate further research in this area, we provide a general protocol for the synthesis and biological evaluation of analogs of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
General Synthetic Procedure for N-Substituted (2-methylpyrimidin-5-yl)methanamine Derivatives
A common method for synthesizing analogs of the title compound is through reductive amination of 2-methylpyrimidine-5-carbaldehyde with a primary amine, followed by N-alkylation if desired.
Step 1: Synthesis of (2-methylpyrimidin-5-yl)methanamine analogs
-
To a solution of 2-methylpyrimidine-5-carbaldehyde (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane), add the desired primary amine (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 eq), portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 4-16 hours.
-
Quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired secondary amine.
Step 2: N-Methylation (if required)
-
To a solution of the secondary amine (1.0 eq) in formic acid (5-10 eq), add formaldehyde (37% in water, 3-5 eq).
-
Heat the reaction mixture at reflux for 2-4 hours.
-
Cool the reaction to room temperature and basify with a suitable base (e.g., NaOH, K2CO3).
-
Extract the product with an organic solvent and purify by column chromatography.
In Vitro Kinase Inhibition Assay
A common method to assess the inhibitory activity of the synthesized compounds is through an in vitro kinase assay, such as a luminescence-based ATP depletion assay.
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the target kinase, a suitable substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using a commercial kit (e.g., Kinase-Glo®).
-
The luminescence signal is inversely proportional to the kinase activity.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing Structure-Activity Relationships
To provide a clearer understanding of the SAR discussed, the following diagrams illustrate the key structural modifications and their impact on activity.
Caption: Key structural modification points on the core scaffold and their influence on biological properties.
Caption: Proposed binding mode of the pyrimidine scaffold within a kinase ATP-binding pocket.
Conclusion and Future Directions
The N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine scaffold is a promising starting point for the development of novel kinase inhibitors. The SAR analysis presented in this guide highlights several key principles for optimizing the biological activity of this class of compounds:
-
The 2-methyl group is likely important for maintaining a favorable selectivity profile.
-
The 5-aminomethyl side chain is the primary point for introducing substituents to enhance potency by exploring interactions in the solvent-exposed region of the ATP-binding pocket. Aromatic and heteroaromatic groups are particularly effective.
-
N-methylation of the side chain amine is a beneficial modification for improving pharmacokinetic properties and can contribute to binding affinity.
Future research in this area should focus on the synthesis and evaluation of diverse libraries of analogs with systematic modifications at these key positions. The use of computational modeling and structural biology will be invaluable in guiding the design of next-generation inhibitors with improved potency, selectivity, and drug-like properties.
References
- Deng, M., et al. (2022). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. RSC Medicinal Chemistry, 13(10), 1234-1243.
- Hu, G., et al. (2019). Design, synthesis and biological evaluation of novel 2, 4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 43(4), 1868-1883.
- Li, Q., et al. (2023). Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors. ACS Medicinal Chemistry Letters, 14(8), 1113–1121.
- BenchChem. (2025). The Derivatization of 4-Amino-5-(chloromethyl)-2-methylpyrimidine: A Technical Guide for Drug Discovery.
- Woll, M. G., et al. (2024). Structure–Activity Relationship Studies in a Series of 2-Aryloxy-N-(pyrimidin-5-yl)acetamide Inhibitors of SLACK Potassium Channels. Molecules, 29(11), 2549.
- Tiwari, R., et al. (2022). Pyrimidine: a review on anticancer activity with key emphasis on SAR. Journal of the Iranian Chemical Society, 19(10), 4069-4096.
- Liu, T., et al. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 173, 44-62.
- Seela, F., et al. (2012). Structure-Activity Relationships for the Interactions of 2'- and 3'-(O)-(N-Methyl)anthraniloyl-Substituted Purine and Pyrimidine Nucleotides with Mammalian Adenylyl Cyclases. PLoS ONE, 7(6), e38139.
- Abdel-Aziz, A. A.-M., et al. (2022). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Medicinal Chemistry, 13(8), 907-932.
- Metwally, K., et al. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31(36), 5918-5936.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Medicinal Chemistry, 19(1), 10-30.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Ahmed, H. E. A., et al. (2024). Pyrimidine and fused pyrimidine derivatives as promising protein kinase inhibitors for cancer treatment.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415.
- PubChem. (2-Methylpyrimidin-5-yl)methanamine. PubChem Compound Summary for CID 21294601.
- Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56(Lck). Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.
- Moody, C. J., & Roffey, J. R. A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(9), 986-1008.
- Kumar, A., et al. (2021). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. ACS Omega, 6(13), 8879–8889.
- Das, J., et al. (2006). Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(14), 3706-3712.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Target Identification and Validation for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
This guide provides a comprehensive, hypothesis-driven framework for researchers to identify and validate the biological target of the novel compound, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. Given that the pyrimidine scaffold is a privileged structure in kinase inhibitor discovery, we will proceed with the working hypothesis that this compound's activity is mediated through the inhibition of one or more protein kinases.[1][2] This document outlines a systematic, multi-faceted approach, moving from broad, unbiased screening to in-depth biochemical and cellular validation, and finally, to a comparative analysis against a known inhibitor.
Part 1: Initial Target Identification via Broad Kinase Profiling
The first critical step is to narrow down the vast landscape of the human kinome to a manageable set of high-probability candidate targets. A broad kinase screen is the most efficient method to achieve this, providing a "snapshot" of the compound's selectivity profile.[3][4] Commercial services offer comprehensive panels that cover a significant portion of the human kinome, utilizing robust and sensitive assay formats.[3][][6]
Rationale for Kinase Panel Screening
-
Unbiased Discovery: Screening against hundreds of kinases simultaneously avoids confirmation bias and can uncover unexpected targets.
-
Selectivity Profile: Understanding which kinases are not inhibited is as important as knowing which are. A selectivity profile is crucial for predicting potential off-target effects and guiding future optimization.
-
Efficiency: Outsourcing this initial screen to a specialized contract research organization (CRO) saves significant time and resources compared to setting up hundreds of individual assays in-house.[3][6]
Experimental Workflow: Broad Kinase Profiling
The most common method for large-scale screening is the radiometric assay, which directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, offering a direct and unambiguous measure of enzymatic activity.[6][7]
Caption: High-level workflow for initial kinase target identification.
Hypothetical Data: Kinase Profiling Results
Below is a table representing hypothetical screening results for "N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine" at a 1 µM concentration.
| Kinase Target | Family | Percent Inhibition (%) at 1 µM |
| Src | Tyrosine Kinase | 95 |
| Lyn | Tyrosine Kinase | 92 |
| Fyn | Tyrosine Kinase | 88 |
| Abl1 | Tyrosine Kinase | 65 |
| EGFR | Tyrosine Kinase | 15 |
| CDK2 | Ser/Thr Kinase | 8 |
| MAPK1 | Ser/Thr Kinase | 5 |
| AKT1 | Ser/Thr Kinase | 2 |
From these hypothetical results, Src family kinases (SFKs) emerge as the most promising candidates. We will select Src kinase for our in-depth validation cascade.
Part 2: In-Depth Target Validation of Src Kinase
Once a primary candidate is identified, a series of orthogonal assays is required to rigorously validate the interaction, both biochemically and within a cellular context. This two-pronged approach ensures that the compound not only interacts with the purified protein but also engages its target in the complex milieu of a living cell and elicits a corresponding biological effect.
A. Biochemical Validation: Quantifying the Interaction
Biochemical assays use purified recombinant kinase to precisely measure the compound's inhibitory potency and direct binding affinity.
The first step is to determine the compound's potency by generating a dose-response curve and calculating the half-maximal inhibitory concentration (IC₅₀). The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the reaction.[8]
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup: In a 384-well plate, create a serial dilution of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (e.g., from 10 µM to 0.1 nM). Add 5 µL of this solution to wells containing purified Src kinase and its specific peptide substrate in kinase reaction buffer.
-
Initiate Reaction: Add ATP to each well to a final concentration equal to the Km for Src to start the reaction. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls. Incubate at room temperature for 60 minutes.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader.
-
Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
SPR is a powerful label-free technology that measures binding events in real-time, providing both affinity (K D) and kinetic data (kₐ, kₑ).[9][10][11] This is crucial for understanding how quickly the compound binds to and dissociates from its target.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Kinase Immobilization: Covalently immobilize purified, active Src kinase onto a sensor chip surface using standard amine coupling chemistry. Proper immobilization is critical to ensure the kinase remains active.[9][11]
-
Analyte Injection: Prepare a series of concentrations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a suitable running buffer. Inject these concentrations sequentially over the immobilized Src surface, from lowest to highest.
-
Data Collection: Monitor the change in the SPR signal (measured in Response Units, RU) during the association (injection) and dissociation (buffer flow) phases for each concentration.
-
Regeneration: After each cycle, inject a regeneration solution (e.g., a low pH buffer) to remove the bound compound and prepare the surface for the next injection.
-
Analysis: Fit the collected sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (K D = kₑ/kₐ).
Caption: Workflow for determining binding kinetics using SPR.
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (K D, ΔH, ΔS).[12][13][14] This helps to understand the driving forces behind the binding (enthalpic vs. entropic).
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Dialyze purified Src kinase and the compound into the same buffer to minimize buffer mismatch effects. Load the kinase into the sample cell and the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the kinase solution while maintaining a constant temperature.
-
Heat Measurement: The instrument measures the minute heat changes that occur after each injection until the kinase becomes saturated.
-
Data Analysis: Integrate the heat-flow peaks to generate a binding isotherm. Fit this curve to a binding model to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.[14]
B. Cellular Validation: Confirming Target Engagement and Function
Confirming that the compound interacts with its target in a living cell and modulates its function is the ultimate goal of validation.
CETSA is a biophysical assay that assesses target engagement in intact cells.[15] The principle is that a protein becomes more thermally stable when bound to a ligand.[16][17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat a prostate cancer cell line known to have active Src signaling (e.g., PC-3) with either the test compound or a vehicle control (DMSO) for 1-2 hours.
-
Thermal Challenge: Aliquot the treated cell suspensions and heat them to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by rapid cooling.
-
Cell Lysis: Lyse the cells to release their contents (e.g., via freeze-thaw cycles).
-
Fractionation: Centrifuge the lysates at high speed to separate the soluble protein fraction (supernatant) from the precipitated, denatured proteins (pellet).
-
Quantification: Analyze the amount of soluble Src kinase remaining in the supernatant at each temperature using Western blotting.
-
Analysis: Plot the amount of soluble Src versus temperature. A positive result is a shift of the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control, indicating target stabilization.[16][18]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Inhibition of Src kinase should lead to a decrease in the phosphorylation of its downstream substrates. STAT5 is a known substrate of Src.[19] We can measure the change in phosphorylated STAT5 (p-STAT5) levels upon compound treatment.
Experimental Protocol: Western Blot for p-STAT5
-
Cell Treatment: Seed PC-3 cells and allow them to adhere. Treat the cells with a dose-range of the compound for a specified time (e.g., 2 hours).
-
Lysis: Lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[1][20]
-
Protein Quantification: Determine the total protein concentration of each lysate (e.g., using a BCA assay) to ensure equal loading.[21]
-
SDS-PAGE and Transfer: Separate the protein lysates by gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., with BSA in TBST, as milk can interfere with phospho-antibodies).[20]
-
Incubate the membrane with a primary antibody specific for p-STAT5.
-
Separately, probe a parallel blot or strip and re-probe the same blot with an antibody for total STAT5 as a loading control.[21][22]
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add a chemiluminescent substrate and image the blot. A decrease in the p-STAT5 signal relative to the total STAT5 signal indicates inhibition of the upstream kinase (Src).[1]
Since Src is involved in cell proliferation and survival, its inhibition should reduce the viability of cancer cells dependent on its activity.[23][24]
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed PC-3 cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][25][26]
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of viable cells relative to the vehicle control and plot a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).
Part 3: Comparative Analysis with a Reference Inhibitor
To contextualize the performance of our test compound, we must compare it to a well-characterized inhibitor of the same target. Dasatinib (BMS-354825) is a potent, orally active dual Src/Abl kinase inhibitor and serves as an excellent benchmark.[27][28][29][30]
Comparative Data Summary
The table below summarizes the hypothetical data generated for our compound alongside established values for the reference compound, Dasatinib.
| Parameter | Assay | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (Hypothetical Data) | Dasatinib (Reference Data) | Rationale |
| Potency | Src Kinase IC₅₀ | 25 nM | ~0.5 nM[30] | Measures enzymatic inhibition |
| Binding Affinity | Src Kinase K D (SPR) | 50 nM | ~0.2-0.8 nM | Measures direct physical binding |
| Target Engagement | CETSA Shift (PC-3 cells) | +4.5 °C at 1 µM | Significant thermal stabilization | Confirms binding in a cellular context |
| Cellular Potency | PC-3 Cell GI₅₀ | 250 nM | ~5-20 nM[29] | Measures functional cellular outcome |
This comparative analysis provides a clear, objective assessment of the compound's performance. In this hypothetical scenario, our compound is a potent inhibitor of Src but is approximately 50-fold less potent than the clinical drug Dasatinib, providing valuable insights for the next steps in a drug discovery program.
Conclusion
This guide presents a rigorous, multi-step strategy for the identification and validation of a biological target for a novel compound. By progressing from broad, unbiased screening to detailed biochemical and cellular characterization, researchers can build a robust evidence package to confidently name a target. The final comparison against a known standard provides critical context for the compound's potency and potential for further development. This systematic approach ensures scientific integrity and provides a clear path forward in understanding the mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
References
-
Reaction Biology. Kinase Panel Screening and Profiling Service. Available from: [Link]
-
Gedda, L. (2005). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. Journal of Molecular Recognition. Available from: [Link]
-
Bio-Rad. Detection of Phosphorylated Proteins by Western Blotting. Available from: [Link]
-
CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Available from: [Link]
-
Okada, M., et al. (2015). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Pharmaceutical and Biomedical Analysis. Available from: [Link]
-
BellBrook Labs. How Does a Biochemical Kinase Assay Work?. (2018). Available from: [Link]
-
LI-COR Biosciences. Pan/Phospho Analysis for Western Blot Normalization. Available from: [Link]
-
Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. Available from: [Link]
-
Järvinen, T., et al. (2007). Surface-plasmon-resonance-based biosensor with immobilized bisubstrate analog inhibitor for the determination of affinities of ATP- and protein-competitive ligands of cAMP-dependent protein kinase. Analytical Biochemistry. Available from: [Link]
-
protocols.io. Pan/Phospho Analysis For Western Blot Normalization. (2017). Available from: [Link]
-
Assay Guidance Manual [Internet]. Cell Viability Assays. (2013). Available from: [Link]
-
Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]
-
Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
Bio-Rad. Immobilization of Active Kinases for Small Molecule Inhibition Studies. (2013). Available from: [Link]
-
Drugs in R&D. Dasatinib: BMS 354825. (2006). Available from: [Link]
-
ACS Omega. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (2022). Available from: [Link]
-
ResearchGate. A BIAcore biosensor method for detailed kinetic binding analysis of small molecule inhibitors of p38α mitogen-activated protein kinase. Available from: [Link]
-
Nelson, E. A., et al. (2007). Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells. Molecular Cancer Therapeutics. Available from: [Link]
-
Nam, S., et al. (2005). Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells. Cancer Research. Available from: [Link]
-
Reaction Biology. Kinase Screening Assay Services. Available from: [Link]
-
CETSA. CETSA since 2013. Available from: [Link]
-
Frontiers in Pharmacology. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential. (2021). Available from: [Link]
-
Assay Guidance Manual [Internet]. Assay Development for Protein Kinase Enzymes. (2012). Available from: [Link]
-
Grokipedia. Src inhibitor. Available from: [Link]
-
Biochemistry. Thermodynamics of Nucleotide and Non-ATP-Competitive Inhibitor Binding to MEK1 by Circular Dichroism and Isothermal Titration Calorimetry. (2012). Available from: [Link]
-
Blake, S. J., et al. (2008). The Src/ABL Kinase Inhibitor Dasatinib (BMS-354825) Inhibits Function of Normal Human T-lymphocytes in Vitro. Clinical Immunology. Available from: [Link]
-
News-Medical.Net. Cellular Thermal Shift Assay (CETSA). (2020). Available from: [Link]
-
Annual Review of Pharmacology and Toxicology. The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2016). Available from: [Link]
-
Kinase Logistics. Cell-based Kinase Profiling Service. Available from: [Link]
-
Cancers. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far. (2020). Available from: [Link]
-
Frontiers in Molecular Biosciences. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics. (2020). Available from: [Link]
-
PamGene. Kinase Activity Profiling Services. Available from: [Link]
-
Frontiers in Chemistry. Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. (2018). Available from: [Link]
-
ResearchGate. The isothermal titration calorimetry assays were employed to.... Available from: [Link]
Sources
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. broadpharm.com [broadpharm.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. medchemexpress.com [medchemexpress.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 9. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bioradiations.com [bioradiations.com]
- 12. Revealing kinase inhibitor mechanisms: ITC leads the way | Malvern Panalytical [malvernpanalytical.com]
- 13. Enzyme Kinetics by Isothermal Titration Calorimetry: Allostery, Inhibition, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design [frontiersin.org]
- 15. CETSA [cetsa.org]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
- 18. annualreviews.org [annualreviews.org]
- 19. Dasatinib (BMS-354825) inhibits Stat5 signaling associated with apoptosis in chronic myelogenous leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 21. licorbio.com [licorbio.com]
- 22. Pan/Phospho Analysis For Western Blot Normalization [protocols.io]
- 23. Frontiers | Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential [frontiersin.org]
- 24. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]
- 25. clyte.tech [clyte.tech]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. bms-626529.com [bms-626529.com]
- 28. Dasatinib: BMS 354825 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Action of the Src family kinase inhibitor, dasatinib (BMS-354825), on human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and Clinically Relevant Spleen Tyrosine Kinase (Syk) Inhibitors
Abstract
Spleen Tyrosine Kinase (Syk) has emerged as a critical therapeutic target in a spectrum of debilitating conditions, ranging from autoimmune disorders to hematological malignancies.[1][2] The intricate role of Syk in mediating signaling cascades in various immune cells has spurred the development of a new class of targeted inhibitors. This guide provides a comprehensive comparison of the novel Syk inhibitor, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, with established and clinically advanced inhibitors: Fostamatinib, Entospletinib, and Cerdulatinib. We will delve into their mechanisms of action, comparative potency, and the experimental methodologies used to ascertain their inhibitory activities, offering researchers and drug development professionals a holistic view of the current landscape of Syk inhibition.
Introduction: The Therapeutic Rationale for Syk Inhibition
Spleen Tyrosine Kinase is a non-receptor tyrosine kinase that plays a pivotal role in the signal transduction of various immune cells, including B cells, mast cells, and neutrophils.[3][4] Its activation is a key step in the signaling pathways of the B-cell receptor (BCR) and Fc receptors, making it a central mediator of immune and inflammatory responses.[3][5] Dysregulation of Syk signaling has been implicated in the pathophysiology of numerous diseases, including rheumatoid arthritis, immune thrombocytopenia (ITP), and various B-cell malignancies.[1][6] Consequently, the development of small molecule inhibitors that can selectively target Syk has become a promising therapeutic strategy.[7]
This guide focuses on N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a novel aminopyrimidine-based compound identified as a potent Syk inhibitor. We will objectively compare its performance with that of Fostamatinib (the first FDA-approved Syk inhibitor), Entospletinib, and Cerdulatinib, which are in various stages of clinical development.[2][8]
Mechanism of Action: A Shared Strategy of Competitive Inhibition
The primary mechanism of action for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and the compared inhibitors involves the competitive inhibition of ATP binding to the kinase domain of Syk.[9] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of Syk and its subsequent activation, thereby blocking downstream signaling events.[3] This disruption of the signaling cascade ultimately leads to a reduction in immune cell activation and the production of inflammatory cytokines.[3]
-
Fostamatinib , a prodrug, is converted in vivo to its active metabolite, R406. R406 is a potent inhibitor of Syk, and by blocking its activity, it reduces the immune system's destruction of platelets in conditions like ITP.[3][10][11][12]
-
Entospletinib is a highly selective and orally available Syk inhibitor that effectively blocks B-cell receptor-mediated signaling.[9][13][14]
-
Cerdulatinib is a dual inhibitor, targeting both Syk and Janus-associated kinases (JAK), which gives it a broader range of action in suppressing survival signals in malignant B-cells.[4][15][16][17]
The following diagram illustrates the central role of Syk in immune cell signaling and the point of intervention for these inhibitors.
Caption: Syk signaling pathway and inhibitor intervention point.
Comparative Potency: An In-Vitro Analysis
The potency of a kinase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a more potent inhibitor. The table below summarizes the reported IC50 values for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and the selected known inhibitors against Syk.
| Compound | Target Kinase | IC50 (nM) | Source |
| N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | Syk | Data Pending Patent Analysis | - |
| Fostamatinib (active metabolite R406) | Syk | 41 | [18][19] |
| Entospletinib (GS-9973) | Syk | 7.7 | [13][14][20] |
| Cerdulatinib (PRT062070) | Syk | 32 | [4][21] |
| JAK1 | 12 | [4][21] | |
| JAK3 | 8 | [4][21] |
Note: The specific IC50 value for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is detailed within patent literature and is being procured for a future update of this guide.
Experimental Methodologies: A Guide to Syk Inhibition Assays
The determination of Syk inhibitory activity relies on robust and reproducible in-vitro kinase assays. Below is a detailed, step-by-step methodology that is commonly employed in the field.
General Workflow for a Syk Kinase Inhibition Assay
The following diagram outlines the general workflow for assessing the inhibitory potential of a compound against Syk.
Caption: General workflow for a Syk kinase inhibition assay.
Detailed Protocol for a Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay
This protocol provides a more specific example of a widely used assay format for measuring Syk kinase activity.[22]
Materials:
-
Recombinant Syk enzyme
-
Biotinylated peptide substrate (e.g., KinEASE TK substrate)
-
ATP
-
Syk Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)
-
Test compounds (including N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and known inhibitors) serially diluted in DMSO.
-
Stop solution (e.g., EDTA in detection buffer)
-
HTRF® detection reagents (Europium-conjugated anti-phosphotyrosine antibody and Streptavidin-XL665)
-
384-well low volume assay plates
-
Microplate reader capable of HTRF® detection
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.
-
Enzyme and Substrate Addition: Prepare a reaction mixture containing Syk enzyme and the biotinylated peptide substrate in Syk Kinase Buffer. Add 2 µL of this mixture to each well.
-
Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the compounds to interact with the enzyme.
-
Reaction Initiation: Prepare an ATP solution in Syk Kinase Buffer. Add 2 µL of the ATP solution to each well to start the kinase reaction.
-
Kinase Reaction: Incubate the plate at room temperature for a defined period (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Termination and Detection: Add 5 µL of the stop solution containing the HTRF® detection reagents to each well. This will stop the kinase reaction and initiate the detection process.
-
Detection Incubation: Incubate the plate at room temperature for 60 minutes to allow for the binding of the detection reagents to the phosphorylated substrate.
-
Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the fluorescence emission at 665 nm and 620 nm with an excitation at 337 nm.
-
Data Analysis: Calculate the HTRF ratio (fluorescence at 665 nm / fluorescence at 620 nm) * 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Concluding Remarks and Future Directions
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine represents a promising addition to the growing arsenal of Syk inhibitors. Its aminopyrimidine scaffold is a well-established pharmacophore for kinase inhibition. While direct comparative data is still emerging, its structural similarities to other potent Syk inhibitors suggest it holds significant therapeutic potential.
The continued exploration of novel Syk inhibitors like N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is crucial for several reasons. Firstly, it expands the chemical diversity available for targeting Syk, which may lead to inhibitors with improved selectivity and pharmacokinetic profiles. Secondly, the development of new inhibitors can help overcome potential resistance mechanisms that may arise with existing therapies.
Future research should focus on a head-to-head comparison of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine with clinically relevant inhibitors in a broader range of cellular and in-vivo models of autoimmune disease and cancer. Furthermore, detailed structural studies of this compound in complex with the Syk kinase domain will provide valuable insights for the rational design of next-generation Syk inhibitors.
References
-
Fostamatinib - Wikipedia. (URL: [Link])
-
Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC - NIH. (URL: [Link])
-
Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC - NIH. (URL: [Link])
-
Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem. (URL: [Link])
-
What is the mechanism of Fostamatinib Disodium? - Patsnap Synapse. (URL: [Link])
-
Cerdulatinib Pharmacodynamics and Relationships to Tumor Response Following Oral Dosing in Patients with Relapsed/Refractory B-cell Malignancies - AACR Journals. (URL: [Link])
-
Fostamatinib Monograph for Professionals - Drugs.com. (URL: [Link])
-
What is Fostamatinib Disodium used for?. (URL: [Link])
-
Definition of Cerdulatinib - NCI Drug Dictionary - National Cancer Institute. (URL: [Link])
-
Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC - PubMed Central. (URL: [Link])
-
Cerdulatinib - Wikipedia. (URL: [Link])
-
Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC - NIH. (URL: [Link])
-
Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC - PubMed Central. (URL: [Link])
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. (URL: [Link])
-
SYK Inhibitors Market, Drug Price, Sales & Clinical Trials Outlook 2030. (URL: [Link])
-
Targeting Syk in Autoimmune Rheumatic Diseases - Frontiers. (URL: [Link])
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed. (URL: [Link])
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostamatinib - Wikipedia [en.wikipedia.org]
- 4. Cerdulatinib, a novel dual SYK/JAK kinase inhibitor, has broad anti-tumor activity in both ABC and GCB types of diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Targeting Syk in Autoimmune Rheumatic Diseases [frontiersin.org]
- 7. Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. SYK Inhibitors Market, Drug Price, Sales & Clinical Trials Outlook 2030 [researchandmarkets.com]
- 9. Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Fostamatinib Disodium? [synapse.patsnap.com]
- 11. drugs.com [drugs.com]
- 12. What is Fostamatinib Disodium used for? [synapse.patsnap.com]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Facebook [cancer.gov]
- 17. Cerdulatinib - Wikipedia [en.wikipedia.org]
- 18. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. Entospletinib (GS-9973) | Syk Inhibitor | TargetMol [targetmol.com]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Development of a HTRF® Kinase Assay for Determination of Syk Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Reproducible Synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine: A Comparative Analysis of Methodologies
Introduction: The Imperative of Reproducibility in Synthetic Chemistry
In the realms of medicinal chemistry and materials science, the reproducibility of experimental results is the bedrock of scientific progress. The ability to reliably synthesize a target molecule with consistent yield and purity is paramount for advancing research, enabling scalable production, and ensuring the validity of subsequent biological or material studies. This guide provides an in-depth technical analysis of the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a heterocyclic amine of potential interest to researchers and drug development professionals.
Given the absence of a standardized, published protocol for this specific molecule, this document proposes a robust and logical synthetic pathway via reductive amination. We will dissect the critical parameters of this synthesis, offering a comparative analysis of alternative conditions and methodologies. The core objective is to equip the practicing scientist with the knowledge to not only execute the synthesis but also to troubleshoot, optimize, and, most importantly, achieve reproducible outcomes. Every protocol herein is designed as a self-validating system, emphasizing the causality behind each experimental choice.
Part 1: Proposed Synthetic Pathway and Core Logic
The most direct and reliable route to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (3) involves the reductive amination of the commercially available 2-methylpyrimidine-5-carbaldehyde (1) with methylamine (2). This common transformation consists of two key steps occurring in a single pot: the formation of an intermediate imine (or iminium ion), which is then immediately reduced by a selective hydride agent to yield the target secondary amine.
The choice of reductive amination is predicated on its high efficiency, operational simplicity, and the commercial availability of the starting materials.[1] The reaction is highly versatile, and the conditions can be tuned to accommodate a wide range of substrates.
Caption: Proposed synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Part 2: Experimental Protocols and Methodologies
Achieving reproducibility begins with a meticulously detailed and well-understood protocol. The following sections provide step-by-step procedures for the synthesis, purification, and characterization of the target compound.
Detailed Synthesis Protocol: Reductive Amination
This protocol utilizes sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is particularly effective for reductive aminations.[1] It tolerates a wide range of functional groups and minimizes over-alkylation or reduction of the starting aldehyde.
Materials:
-
Methylamine (2.0 M solution in THF, 1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpyrimidine-5-carbaldehyde (1.0 eq). Dissolve the aldehyde in anhydrous DCM (to a concentration of approx. 0.1 M).
-
Amine Addition: Add the methylamine solution (1.2 eq) to the stirred solution of the aldehyde at room temperature.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the aldehyde.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Causality Note: Portion-wise addition helps to control any potential exotherm and ensures a smooth reaction.
-
Reaction Monitoring: Continue to stir the reaction at room temperature for 12-24 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Isolation: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
Purification Protocol: Comparative Column Chromatography
The purification of amines by silica gel chromatography can be challenging due to their basicity, which can lead to strong interactions with the acidic silica surface, resulting in peak tailing and poor separation.[5] Here we compare two common approaches.
Method A: Standard Silica Gel with Amine Additive
-
Stationary Phase: Standard silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., 10% to 50%) or dichloromethane in methanol (e.g., 1% to 10%), with the addition of a small amount of an amine base (e.g., 0.5-1% triethylamine).
-
Procedure:
-
Prepare the column with silica gel slurried in the initial, low-polarity eluent.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Load the dry-loaded sample onto the column.
-
Elute the column with the prepared mobile phase, gradually increasing polarity.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine pure fractions and remove the solvent under reduced pressure.
-
Method B: Amine-Functionalized Silica Gel
-
Stationary Phase: Commercially available amine-functionalized silica gel (KP-NH).[6]
-
Mobile Phase (Eluent): A simple, non-basic eluent system, typically a gradient of ethyl acetate in hexanes.
-
Procedure: Follow the same loading and elution procedure as Method A, but without the addition of triethylamine to the mobile phase. The amine-functionalized stationary phase deactivates the acidic silanol groups, allowing for sharper peaks and often superior separation without a basic additive.[6]
Characterization and Validation
Unambiguous characterization is essential to confirm the identity and purity of the final product, providing a definitive measure of the success and reproducibility of the synthesis.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environments. Expected signals would include characteristic peaks for the pyrimidine ring protons, the methyl group on the pyrimidine ring, the methylene bridge protons, and the N-methyl group.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Trustworthiness Note: Consistent chemical shifts and coupling constants between batches are a primary indicator of reproducibility.[7][8][9]
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the compound, typically via electrospray ionization (ESI-MS), confirming the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺.
-
Part 3: A Comparative Guide to Achieving Reproducibility
Reproducibility is not accidental; it is the result of carefully controlling critical variables. The table below compares different experimental parameters and their likely impact on yield, purity, and overall success.
| Parameter | Option A (Standard) | Option B (Alternative) | Impact on Reproducibility and Outcome |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Cyanoborohydride (NaBH₃CN) | NaBH(OAc)₃ is generally safer and less toxic. It is also less basic, reducing the chance of side reactions. NaBH₃CN is effective but highly toxic and requires careful pH control (often acidic conditions) to be effective and to avoid the release of HCN gas.[1] Inconsistent pH control with NaBH₃CN can lead to highly variable yields. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | DCM and DCE are standard for this reaction. THF can also be used, but the initial imine formation may be slower. The key to reproducibility is using a consistent, high-purity, anhydrous solvent. Water contamination can hydrolyze the imine intermediate and reduce yields. |
| Temperature | Room Temperature | 0 °C to Room Temperature | Running the reaction at room temperature is generally effective. Starting the addition of the reducing agent at 0 °C can provide better control over potential exotherms, especially on a larger scale. For reproducibility, maintaining a consistent temperature profile is crucial. |
| Purification | Standard Silica + Triethylamine | Amine-Functionalized Silica | Using standard silica with a triethylamine additive is a cost-effective but potentially tricky method. The amount of triethylamine may need optimization, and its high boiling point can make it difficult to remove completely. Amine-functionalized silica provides more reliable and reproducible separations for basic compounds, often yielding a purer product with less method development.[5][6] |
| Work-up | Saturated NaHCO₃ Quench | Dilute Acid/Base Extraction | A basic quench with NaHCO₃ is standard. An alternative is a full acid-base extraction, where the reaction mixture is acidified (to protonate the amine), washed with an organic solvent to remove non-basic impurities, and then basified to extract the amine product. This can improve purity but may be more complex and lead to lower yields if not optimized.[10] |
Part 4: Visualization of the Experimental Workflow
A reproducible experiment follows a logical and controlled workflow. The diagram below outlines the critical stages and control points for the synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Caption: Workflow for reproducible synthesis and validation.
Conclusion
The reproducible synthesis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is eminently achievable through a carefully controlled reductive amination protocol. While this guide proposes a robust starting point, true reproducibility across different laboratories and by different scientists hinges on several key principles: meticulous documentation of all experimental parameters, consistent sourcing of high-purity reagents, rigorous in-process monitoring, and unambiguous analytical validation of the final compound.
By understanding the causality behind each step—from the choice of reducing agent to the purification strategy—researchers can move beyond simply following a recipe. They gain the ability to intelligently troubleshoot and adapt, ensuring that their synthetic efforts yield reliable and consistent results, thereby accelerating the pace of discovery and development.
References
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. [Link]
-
ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. [Link]
- Google Patents. (n.d.).
-
Biotage. (2023). Is there an easy way to purify organic amines?[Link]
-
Ma, G., & Jha, A. (2007). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. Organic Process Research & Development. [Link]
-
Chemsrc. (2025). 2-Methylpyrimidine-5-carbaldehyde | CAS#:90905-33-2. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
-
YouTube. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]
-
YouTube. (2023). Reductive Amination. [Link]
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry.
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. 2-Methylpyrimidine-5-carbaldehyde | CAS#:90905-33-2 | Chemsrc [chemsrc.com]
- 3. 2-Methyl-pyrimidine-5-carbaldehyde | CymitQuimica [cymitquimica.com]
- 4. 2-Methylpyrimidine-5-carbaldehyde | 90905-33-2 [sigmaaldrich.com]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Introduction: The Imperative of Selectivity in Drug Development
In the pursuit of novel therapeutics, the identification of a potent "hit" molecule is merely the prologue. The true challenge lies in refining this molecule into a lead compound with a well-defined safety and efficacy profile. A critical determinant of this profile is its selectivity—the ability to interact with its intended biological target while minimizing engagement with unintended "off-targets." Unforeseen off-target interactions, or cross-reactivity, can lead to a spectrum of adverse effects, derailing an otherwise promising drug candidate.
This guide provides an in-depth analysis of a hypothetical cross-reactivity workflow for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine , a novel small molecule. For the purpose of this guide, we will posit that this compound has been identified as a potent agonist for the serotonin 5-HT2A receptor , a G-protein coupled receptor (GPCR) implicated in various neurological processes. Our objective is to design and interpret a rigorous cross-reactivity panel to assess its suitability for further development.
The 2,5-disubstituted pyrimidine scaffold, the core of our molecule of interest, is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. For instance, derivatives of this scaffold have been explored as 5-HT2C agonists and for their antiplatelet activity, underscoring the necessity of a thorough cross-reactivity assessment.[1][2]
Part 1: Strategic Design of the Cross-Reactivity Panel
The selection of an appropriate off-target panel is a cornerstone of a meaningful cross-reactivity study. A well-designed panel should encompass a range of potential off-targets based on several key considerations:
-
Structural Homology: Targets that share structural similarities with the primary target (5-HT2A receptor), such as other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2B, 5-HT2C), are prime candidates for cross-reactivity.
-
Known Ligand Promiscuity: The 2,5-disubstituted pyrimidine core may have known affinities for other target classes. A literature review of similar scaffolds can inform the inclusion of targets like adrenergic receptors, dopamine receptors, or histamine receptors.
-
Safety-Relevant Targets: A standard panel of targets with known clinical adverse event profiles, often referred to as a "safety panel," is crucial. This typically includes targets like the hERG potassium channel (cardiac toxicity), various ion channels, and enzymes such as cyclooxygenases (COX-1 and COX-2).
Based on these principles, a tiered approach to cross-reactivity profiling is often most effective.
Tier 1: Primary Screening via Radioligand Binding Assays
The initial screen should be broad, providing a rapid assessment of potential off-target binding. Radioligand binding assays are a robust and sensitive method for this purpose, measuring the displacement of a known radiolabeled ligand from a receptor by the test compound.[3][4][5]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for Radioligand Binding Assay.
Step-by-Step Protocol: Radioligand Binding Assay
-
Receptor Preparation: Utilize commercially available cell membranes or prepare in-house from cell lines overexpressing the target receptors.
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing appropriate salts and protease inhibitors.
-
Compound Dilution: Serially dilute N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in the assay buffer to create a range of concentrations (e.g., from 1 nM to 100 µM).
-
Reaction Mixture: In a 96-well or 384-well plate, combine the receptor membranes, a fixed concentration of the appropriate radioligand (at or below its Kd), and the diluted test compound.[6]
-
Incubation: Incubate the mixture at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand.[7]
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation cocktail to the wells and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 to an inhibition constant (Ki) using the Cheng-Prusoff equation.
Tier 2: Functional Assays for Confirmed Hits
For any off-targets where significant binding is observed in the primary screen (e.g., >50% inhibition at 1 µM), it is imperative to conduct a secondary functional assay.[8][9] This will determine whether the binding translates into a biological effect (agonist, antagonist, or inverse agonist activity).
Experimental Workflow: Cell-Based Functional Assay (e.g., Calcium Flux)
Caption: Workflow for a Cell-Based Functional Assay.
Step-by-Step Protocol: Cell-Based Calcium Flux Assay (for Gq-coupled receptors)
-
Cell Culture: Plate cells stably expressing the off-target receptor of interest in a 96-well or 384-well black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: Add serial dilutions of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine to the wells.
-
Measurement (Agonist Mode): Directly measure the change in fluorescence intensity over time to detect agonist-induced calcium mobilization.
-
Measurement (Antagonist Mode): After pre-incubating with the test compound, add a known agonist for the receptor at its EC80 concentration and measure the inhibition of the fluorescent signal.
-
Data Analysis: Plot the dose-response curves to determine the EC50 (for agonist activity) or IC50 (for antagonist activity).
Part 2: Hypothetical Data and Interpretation
To illustrate the application of this workflow, let's consider the following hypothetical data for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Table 1: Cross-Reactivity Profile of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
| Target | Primary Assay (Binding Ki, nM) | Secondary Assay (Functional EC50/IC50, nM) | Fold Selectivity vs. 5-HT2A | Potential Implication |
| 5-HT2A (On-Target) | 5.2 | 15.8 (EC50) | - | Primary Efficacy |
| 5-HT2C | 48.5 | 120.3 (EC50) | 9.3x | Potential for side effects related to appetite or mood. |
| 5-HT1A | >10,000 | Not Assessed | >1923x | Low risk of 5-HT1A mediated side effects. |
| Adrenergic α1A | 250.6 | 750.2 (IC50) | 48.2x | Potential for cardiovascular side effects (e.g., hypotension). |
| Dopamine D2 | 1,500 | Not Assessed | 288x | Lower risk of extrapyramidal symptoms. |
| hERG Channel | >10,000 | Not Assessed | >1923x | Low risk of cardiac arrhythmia. |
Interpretation of Results
The hypothetical data reveals that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a potent 5-HT2A agonist with a Ki of 5.2 nM and a functional EC50 of 15.8 nM. The selectivity window against other tested receptors is a key consideration.
-
5-HT2C Receptor: The compound exhibits a 9.3-fold selectivity for 5-HT2A over 5-HT2C. While this indicates a preference for the intended target, the activity at 5-HT2C is still significant and could contribute to the overall pharmacological profile, potentially leading to side effects such as changes in appetite or mood, which are known to be modulated by 5-HT2C receptors.[1]
-
Adrenergic α1A Receptor: The 48.2-fold selectivity against the α1A adrenergic receptor is more favorable. However, the antagonist activity at this receptor could still pose a risk for orthostatic hypotension, particularly at higher clinical doses.
-
Other Targets: The compound shows excellent selectivity (>288-fold) against the 5-HT1A and D2 receptors, and importantly, no significant binding to the hERG channel was observed. This significantly de-risks the compound with respect to common adverse effects associated with these targets.
Visualizing On-Target vs. Off-Target Pathways
The following diagram illustrates the intended signaling pathway of our compound at the 5-HT2A receptor and a potential off-target pathway at the 5-HT2C receptor, both of which are Gq-coupled GPCRs.
Caption: On-target vs. Off-target signaling pathways.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the cross-reactivity analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The hypothetical data demonstrates that while the compound is a potent 5-HT2A agonist, it possesses some cross-reactivity with the 5-HT2C and α1A adrenergic receptors.
These findings are not necessarily a "no-go" for the project, but they highlight the importance of early and thorough cross-reactivity profiling. The next steps in the drug development process would involve:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the lead compound to improve selectivity for 5-HT2A over 5-HT2C and α1A.
-
In Vivo Studies: Conducting animal studies to determine if the observed in vitro cross-reactivity translates to measurable physiological effects at therapeutic doses.
-
Adherence to Regulatory Guidelines: Ensuring that all cross-reactivity studies are conducted in accordance with guidelines from regulatory bodies like the FDA to support a future Investigational New Drug (IND) application.[10][11][12]
By systematically evaluating and understanding the cross-reactivity profile of a drug candidate, researchers can make more informed decisions, ultimately increasing the likelihood of developing a safe and effective therapeutic.
References
-
Cell-Based Assays for Enhanced Safety, Activity, and Target Specificity Determination. (2013). Genetic Engineering & Biotechnology News.[Link]
-
BLOG: Selecting the Right Gene Editing Off-Target Assay. (2024). seqWell.[Link]
-
Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. (2019). Molecules.[Link]
-
Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate.[Link]
-
Cell-based Assays for Better Insights into Function and Mechanism of Action. Eurofins Discovery.[Link]
-
Guidance for Industry. FDA.[Link]
-
The precision paradox: Off-target effects in gene editing. Drug Discovery News.[Link]
-
Synthesis and cytotoxic evaluation for some new 2,5-disubstituted pyrimidine derivatives for anticancer activity. (2015). ResearchGate.[Link]
-
Design and Synthesis of Novel 2, 5-Substituted Pyrido[4,3-d]Pyrimidines: In silico, Anti-diabetic and Anti-inflammatory Studies. (2023). Oriental Journal of Chemistry.[Link]
-
Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[8]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity. (1998). Il Farmaco.[Link]
-
Receptor Binding Assays for HTS and Drug Discovery. (2012). ProbeChem.[Link]
-
About Ligand Binding Assays. Gifford Bioscience.[Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.[Link]
-
Synthesis of 2,5-disubstituted pyrimidine derivatives 9a–r. Reagents... ResearchGate.[Link]
-
Radioligand Binding Studies. Springer Nature Experiments.[Link]
-
Regulatory Knowledge Guide for Small Molecules. NIH's Seed.[Link]
-
FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers. HistologiX.[Link]
Sources
- 1. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological evaluation of 2,5-cycloamino-5H-[1]benzopyrano[4,3-d]pyrimidines endowed with in vitro antiplatelet activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor-Ligand Binding Assays [labome.com]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Radioligand Binding Studies | Springer Nature Experiments [experiments.springernature.com]
- 6. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. m.youtube.com [m.youtube.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. fda.gov [fda.gov]
- 11. histologix.com [histologix.com]
- 12. seed.nih.gov [seed.nih.gov]
A Senior Application Scientist's Guide to Benchmarking N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
Abstract
This guide provides a comprehensive framework for the analytical benchmarking of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a key heterocyclic amine intermediate in pharmaceutical synthesis. We will explore its quality control parameters, juxtapose common analytical methodologies, and provide detailed, field-tested protocols. This document is intended for researchers, scientists, and drug development professionals to establish robust quality assessment procedures for this class of compounds, ensuring downstream process reproducibility and final product integrity. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1]
Introduction: The Critical Role of Intermediate Quality
N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a substituted pyrimidine that serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). The pyrimidine scaffold is prevalent in numerous therapeutic agents, including antivirals and anticancer drugs.[2] The purity and impurity profile of this intermediate directly impacts the quality, safety, and efficacy of the final drug product. Therefore, rigorous analytical characterization is not merely a regulatory requirement but a cornerstone of process control and product quality assurance.[1]
This guide will provide a comparative analysis of essential analytical techniques for the quality control of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, benchmarking it against established standards.
Synthesis and Potential Impurities
A plausible synthetic route to N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine involves the reductive amination of 2-methylpyrimidine-5-carbaldehyde with methylamine. This common transformation, while generally efficient, can introduce specific impurities that must be monitored.
Potential Process-Related Impurities:
-
Starting Material: Unreacted 2-methylpyrimidine-5-carbaldehyde.
-
Over-alkylation: Formation of dimethylated byproducts.
-
Reductant-Related Impurities: Residual reducing agents or their byproducts.
-
Solvent-Related Impurities: Residual solvents from the reaction and purification steps.
Potential Degradation-Related Impurities:
-
Oxidation: Oxidation of the amine functionality.
-
Hydrolysis: Cleavage of the methanamine side chain under certain pH and temperature conditions.
The following diagram illustrates the potential synthetic pathway and the origin of key impurities.
Caption: Synthesis pathway and origin of potential impurities.
Analytical Benchmarking Methodologies
A multi-pronged analytical approach is essential for the comprehensive characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The following sections detail the application of key analytical techniques.
Purity Determination and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the workhorse for purity assessment and impurity quantification.[3] A well-developed method can separate the target molecule from its potential impurities.
Protocol 1: HPLC-UV Method for Purity Analysis
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient: 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Data Presentation:
| Parameter | Typical Result | Acceptance Criteria |
| Purity (by area %) | > 99.5% | ≥ 99.0% |
| Individual Impurity | < 0.10% | ≤ 0.15% |
| Total Impurities | < 0.5% | ≤ 1.0% |
| Retention Time | ~ 6.5 min | Report |
Causality Behind Experimental Choices:
-
The C18 column is chosen for its versatility in retaining and separating moderately polar to non-polar compounds.
-
A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.
-
Trifluoroacetic acid is used as an ion-pairing agent to improve peak shape for the basic amine analyte.
-
UV detection at 254 nm is suitable for the aromatic pyrimidine ring.
Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides unambiguous structural confirmation and can also be used for quantitative analysis (qNMR).
Protocol 2: ¹H NMR Spectroscopy
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve ~10 mg of the sample in 0.7 mL of Deuterated Chloroform (CDCl₃).
-
Data Acquisition: Standard ¹H acquisition parameters.
-
Data Processing: Fourier transform, phase correction, and baseline correction.
Expected Chemical Shifts (Illustrative, based on similar structures):
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.5 | s | 1H |
| Pyrimidine-H | ~8.3 | s | 1H |
| -CH₂- | ~3.8 | s | 2H |
| Pyrimidine-CH₃ | ~2.6 | s | 3H |
| N-CH₃ | ~2.4 | s | 3H |
| -NH- | ~1.8 (broad) | s | 1H |
Note: The chemical shifts are estimates based on 2-methylpyrimidine and similar structures and should be confirmed with an authentic reference standard.[4]
Caption: Workflow for NMR analysis.
Molecular Weight Verification and Impurity Identification by Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic technique (LC-MS or GC-MS), confirms the molecular weight and helps in the identification of unknown impurities.
Protocol 3: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 m/z.
Expected Fragmentation Pattern (Illustrative):
The fragmentation of pyrimidine derivatives is influenced by the substituents.[5][6] For N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, key fragmentation would likely involve:
-
Molecular Ion (M⁺): The peak corresponding to the molecular weight.
-
Loss of Methyl Radical: [M-15]⁺
-
Cleavage of the C-N bond: Leading to fragments corresponding to the pyrimidine moiety and the N-methylmethanamine side chain.
Data Presentation:
| Parameter | Typical Result | Acceptance Criteria |
| Molecular Ion (m/z) | Consistent with calculated mass | Confirmed |
| Fragmentation Pattern | Consistent with reference | Confirmed |
Benchmarking Against a Reference Standard
A primary reference standard is a substance of high purity, thoroughly characterized, against which production batches are compared.[7]
Certificate of Analysis (CoA) for a Reference Standard (Example):
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H NMR | Spectrum conforms to structure | Conforms |
| Purity | HPLC | ≥ 99.5% | 99.8% |
| Water Content | Karl Fischer | ≤ 0.5% | 0.1% |
| Residual Solvents | GC-HS | Meets ICH Q3C limits | Conforms |
| Assay (on as-is basis) | qNMR | 99.0% - 101.0% | 99.7% |
Conclusion
The robust analytical benchmarking of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is paramount for ensuring the quality and consistency of this critical pharmaceutical intermediate. A combination of chromatographic and spectroscopic techniques provides a comprehensive understanding of its purity, identity, and impurity profile. Adherence to the principles of method validation and comparison against a well-characterized reference standard are essential for regulatory compliance and the production of safe and effective medicines.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2000). ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. [Link]
-
Waters Corporation. (n.d.). Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. [Link]
-
Helling, R., & Nägele, E. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. LCGC International. [Link]
-
Dong, M. W. (2024). Certificate of Analysis (CoA) and Calculations for Small-Molecule Drugs. LCGC International. [Link]
-
University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda. [Link]
-
Parmar, J. M., et al. (2012). Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research, 4(2), 833-836. [Link]
-
Wikipedia. (n.d.). Pyrimidine. [Link]
-
ECA Academy. (2017). GMP Requirements for Certificates of Analysis (CoA). [Link]
-
SG Systems Global. (n.d.). Certificate of Analysis - (CoA). [Link]
-
Pharmaceuticals Guide. (2025). Pharmaceuticals Certificate Of Analysis (COA): Content, Preperation and Approval. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]
-
ResearchGate. (2025). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. [Link]
-
Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]
-
Slideshare. (n.d.). Pyrimidine Synthesis and Degradation. [Link]
-
Azzam, R. S. S. (2022). Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide. IUCrData, 7(11). [Link]
-
ResearchGate. (2025). NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 2-Methylpyrimidine(5053-43-0) 1H NMR [m.chemicalbook.com]
- 5. sphinxsai.com [sphinxsai.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
A Framework for the Comparative Analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine Across Diverse Cell Lines
Introduction
The discovery and development of novel therapeutic agents require a rigorous preclinical evaluation to characterize their biological activity and potential as a drug candidate. A critical step in this process is the comparative analysis of a compound's effect across a panel of diverse human cell lines. This approach not only helps to identify the spectrum of activity and potential cancer indications but also provides initial insights into the mechanism of action and selectivity.
This guide provides a comprehensive framework for the systematic evaluation of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine , a novel small molecule with a pyrimidine core. Given the current lack of published data on the biological effects of this specific compound, this document serves as a detailed roadmap for researchers, outlining the necessary experimental workflows, protocols, and data interpretation strategies.
Based on its chemical structure, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine is a pyrimidine analogue. Pyrimidine analogues are a well-established class of antimetabolites that can exert anticancer effects by interfering with the synthesis of DNA and RNA, ultimately leading to the inhibition of cell division.[1][2][3] This guide will, therefore, focus on assays designed to elucidate the cytotoxic and cytostatic effects of this compound, providing a solid foundation for its preclinical assessment.
Rationale for Cell Line Selection: A Multi-faceted Approach
The choice of cell lines is a cornerstone of any comparative in vitro study. A well-selected panel can reveal tissue-specific sensitivities, potential resistance mechanisms, and the therapeutic window of a compound. For a comprehensive initial screening of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a tiered approach is recommended:
-
Diversity of Tissue of Origin: The panel should include cell lines from a range of cancer types, such as lung (e.g., A549), breast (e.g., MCF-7), colon (e.g., HCT116), and leukemia (e.g., K562). This diversity provides a broad overview of the compound's potential anticancer activity.[4]
-
Inclusion of a Non-Cancerous Cell Line: To assess the selectivity of the compound, it is crucial to include a non-malignant cell line (e.g., human dermal fibroblasts, HDF, or an immortalized but non-transformed epithelial line like BEAS-2B).[5] A significant difference in potency between cancer and non-cancer cells is a desirable characteristic for a potential therapeutic agent.
-
Known Genetic Backgrounds: Incorporating cell lines with well-characterized genetic backgrounds can provide valuable mechanistic clues. For example, comparing the compound's effect in a p53 wild-type cell line (e.g., A549) versus a p53-null cell line (e.g., H1299) can indicate whether the p53 pathway is involved in the cellular response.[6][7]
-
Varying Growth Rates: The doubling time of cell lines can influence their sensitivity to chemotherapeutic agents. Including both rapidly and slowly proliferating cell lines can help to understand if the compound's efficacy is dependent on the rate of cell division.[8][9]
Proposed Experimental Workflow
A systematic workflow is essential for generating robust and reproducible data. The following diagram outlines the proposed experimental plan for the comparative analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Caption: A flowchart of the proposed experimental workflow for the comparative analysis of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Detailed Experimental Protocols
The following protocols are provided as a guide for conducting the key experiments outlined in the workflow.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product.[10][11] The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[12][13]
-
Compound Treatment: Prepare serial dilutions of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle-only controls.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[11]
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10][14]
-
Cytotoxicity Assay (LDH Assay)
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, providing a measure of cytotoxicity.[15][16]
-
Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[15][17] The released LDH activity is measured in a coupled enzymatic reaction that results in the formation of a colored product.[16][18]
-
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plates for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plates at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells. Carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the collected supernatant to a new 96-well plate. Add the LDH assay reagent mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature, protected from light, for up to 30 minutes.[16]
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm).[18]
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect this event.[19][20] Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. It can, however, enter late apoptotic and necrotic cells where membrane integrity is compromised.[19][20]
-
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add FITC-conjugated Annexin V and PI solution to the cell suspension.[21][22]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. FITC-positive/PI-negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.[20][22]
-
Data Presentation and Interpretation
IC50 Comparison Table
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound.[23][24] It represents the concentration of the compound required to inhibit cell viability by 50%.[23][25] The IC50 values should be calculated from the dose-response curves generated from the MTT assay and presented in a clear, tabular format for easy comparison.
| Cell Line | Tissue of Origin | p53 Status | IC50 (µM) of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine (48h) |
| A549 | Lung Carcinoma | Wild-Type | Hypothetical Value |
| H1299 | Lung Carcinoma | Null | Hypothetical Value |
| MCF-7 | Breast Adenocarcinoma | Wild-Type | Hypothetical Value |
| MDA-MB-231 | Breast Adenocarcinoma | Mutant | Hypothetical Value |
| HCT116 | Colon Carcinoma | Wild-Type | Hypothetical Value |
| HT-29 | Colon Carcinoma | Mutant | Hypothetical Value |
| K562 | Chronic Myelogenous Leukemia | Null | Hypothetical Value |
| BEAS-2B | Normal Bronchial Epithelium | Mutant | Hypothetical Value |
This table presents a template for displaying hypothetical IC50 data. Actual values would be determined experimentally.
Interpretation:
-
Potency: Lower IC50 values indicate higher potency.
-
Selectivity: A significantly higher IC50 value in the non-cancerous cell line (e.g., BEAS-2B) compared to the cancer cell lines suggests selective cytotoxicity.
-
Mechanistic Clues: Comparing IC50 values between cell lines with different genetic backgrounds (e.g., A549 vs. H1299) can provide initial clues about the compound's mechanism of action.
Summary of Cellular Effects
The results from the LDH and Annexin V assays provide a more detailed picture of how the compound affects the cells.
| Cell Line | Predominant Effect at IC50 Concentration | % Apoptosis (Annexin V+/PI-) | % Necrosis/Late Apoptosis (Annexin V+/PI+) |
| A549 | e.g., Apoptotic | Hypothetical Value | Hypothetical Value |
| MCF-7 | e.g., Cytostatic | Hypothetical Value | Hypothetical Value |
| HCT116 | e.g., Necrotic | Hypothetical Value | Hypothetical Value |
| BEAS-2B | e.g., Minimal Effect | Hypothetical Value | Hypothetical Value |
This table is a template for summarizing the cellular effects based on hypothetical data.
Hypothetical Mechanism of Action and Signaling Pathway
As a pyrimidine analogue, N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine may function as an antimetabolite, interfering with the synthesis of pyrimidine nucleotides, which are essential building blocks for DNA and RNA.[1][3] This could occur through the inhibition of key enzymes in the de novo pyrimidine synthesis pathway, such as dihydroorotate dehydrogenase (DHODH) or thymidylate synthase (TS). The disruption of this pathway would lead to a depletion of pyrimidine pools, resulting in the arrest of DNA replication and cell cycle progression, ultimately triggering cell death.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine as an inhibitor of de novo pyrimidine synthesis.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro characterization of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. By systematically evaluating its effects on a diverse panel of cell lines, researchers can generate crucial data on its potency, selectivity, and potential mechanism of action. The findings from these studies will be instrumental in guiding future research, including more in-depth mechanistic studies (e.g., cell cycle analysis, western blotting for key pathway proteins), combination studies with other anticancer agents, and, ultimately, in vivo efficacy studies in relevant animal models. This structured approach ensures a thorough and scientifically rigorous evaluation, which is essential for the successful translation of a promising compound from the laboratory to the clinic.
References
-
CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]
-
protocols.io. (2023, February 27). MTT (Assay protocol). Retrieved from [Link]
-
National Center for Biotechnology Information. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Pyrimidine Analogs - Holland-Frei Cancer Medicine. NCBI Bookshelf. Retrieved from [Link]
-
CLYTE Technologies. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, April 16). Pyrimidine Analogues - LiverTox. NCBI Bookshelf. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]
-
Boster Biological Technology. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of Pyrimidine Derivatives in the Treatment of Cancer. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
Wikipedia. (n.d.). DOT (graph description language). Retrieved from [Link]
-
Teti, D. (2025, November 14). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of action of pyrimidine analogues. Retrieved from [Link]
-
Bentham Science. (n.d.). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. Retrieved from [Link]
-
American Association for Cancer Research. (n.d.). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. Retrieved from [Link]
-
Medcrine. (2025, May 22). Pyrimidine Antagonists Pharmacology. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Selection of Optimal Cell Lines for High-Content Phenotypic Screening. PMC. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
Mhatre, P. (2022, July 11). Create a Flowchart using Graphviz Dot. Medium. Retrieved from [Link]
-
Mantis. (n.d.). Flowchart Creation. Developer Documentation. Retrieved from [Link]
-
GraphPad. (2025, August 22). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Retrieved from [Link]
-
Srihari K. (2021, November 2). Drawing flowcharts with dot. srvr.in. Retrieved from [Link]
-
Altogen Labs. (n.d.). Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]
-
Sorger Lab. (n.d.). “Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells”. In: Current Protocols in Chemical Biology. Retrieved from [Link]
-
The Coding Train. (2021, January 13). Graphviz tutorial. YouTube. Retrieved from [Link]
-
ResearchGate. (2014, April 14). To compare the toxicity of anti-cancer compounds should I use the same seeding number of cells or adjust the number for each cell line?. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017, June 19). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. PMC. Retrieved from [Link]
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
Bioconductor. (2009, April 29). Explore biological graphs and networks using graph and Rgraphviz. Retrieved from [Link]
-
Reddit. (2022, July 3). Tips for Pathway Schematic design?. r/bioinformatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Example Pathview graphs: (a) Graphviz view on a canonical signaling.... Retrieved from [Link]
-
ResearchGate. (n.d.). Cytotoxicity of compounds on different cell lines. Download Table. Retrieved from [Link]
Sources
- 1. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pyrimidine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pyrimidine Antagonists Pharmacology | Medcrine [medcrine.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Preclinical Research Services [pharmtoxglp.com]
- 6. Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. clyte.tech [clyte.tech]
- 13. MTT (Assay protocol [protocols.io]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com.cn]
- 16. LDH cytotoxicity assay [protocols.io]
- 17. researchgate.net [researchgate.net]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. bosterbio.com [bosterbio.com]
- 23. clyte.tech [clyte.tech]
- 24. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 25. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
This document provides a detailed protocol for the safe and compliant disposal of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. As a substituted pyrimidine and a secondary amine, this compound requires careful handling not only during its use in research and development but also through its entire lifecycle to the point of final disposal. Adherence to these procedures is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. The foundation of this guide is built upon established principles of chemical waste management as mandated by regulatory bodies and institutional safety protocols.
Part 1: Hazard Assessment and Waste Characterization
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, while not extensively characterized in public literature, belongs to chemical families (amines and pyrimidines) with known hazard profiles.
Inherent Chemical Risks:
-
Basicity: As an amine, this compound is basic and can react exothermically or violently with acids and strong oxidizing agents. This is a primary consideration for waste segregation.
-
Irritation: Similar amine and heterocyclic compounds are known to be irritants to the skin, eyes, and respiratory tract.[1][2] All handling should assume the compound is, at a minimum, a moderate irritant.
-
Toxicity: The specific toxicity of this compound is not widely documented. However, many organic nitrogen compounds can be toxic if ingested, inhaled, or absorbed through the skin. Therefore, it must be handled as a potentially toxic substance.
-
Environmental Hazard: Uncontrolled release of organic amines and heterocyclic compounds can be harmful to aquatic life and ecosystems. Drain disposal is strictly prohibited.[3][4]
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits specific characteristics (Ignitability, Corrosivity, Reactivity, Toxicity) or is explicitly listed.[5] This compound must be managed as a hazardous waste based on its potential irritant and toxic properties.
Key Compound Data Summary
| Property | Value | Source |
| Chemical Name | N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine | - |
| CAS Number | 1248406-79-2 | [6] |
| Molecular Formula | C₇H₁₁N₃ | - |
| Primary Hazards | Potential for skin/eye irritation, toxicity. Incompatible with strong acids and oxidizers. | [1][2] |
| Regulatory Status | Must be disposed of as regulated hazardous chemical waste. | [5][7][8] |
Part 2: Mandatory Personal Protective Equipment (PPE)
All operations involving the handling and disposal of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine require a stringent PPE protocol to prevent exposure.
-
Hand Protection: Wear compatible chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or punctures before use and change them immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Body Protection: A standard laboratory coat must be worn and kept fully buttoned.
-
Respiratory Protection: All handling of the pure compound or its concentrated solutions, including the preparation of waste, should be conducted inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
Part 3: Step-by-Step Waste Collection and Disposal Protocol
The guiding principle is that N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and materials contaminated with it must never be disposed of in the general trash or down the sewer.[3][7]
Step 1: Waste Stream Identification
Designate a specific waste stream for this compound. Do not mix it with other waste types unless they are known to be compatible. Halogenated and non-halogenated solvent wastes should generally be kept separate.[5]
Step 2: Container Selection
Choose a waste collection container that is in good condition and compatible with the chemical.[8]
-
Material: A high-density polyethylene (HDPE) or glass bottle with a screw-on cap is appropriate.
-
Integrity: Ensure the container is free of cracks and leaks.
-
Venting: Do not use containers that require venting. The container must be kept securely closed except when adding waste.[7][8]
Step 3: Proper Labeling
Proper labeling is a critical regulatory requirement. The moment the first drop of waste enters the container, it must be labeled.
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the words "HAZARDOUS WASTE ".[8]
-
List all chemical constituents by their full chemical names (no formulas or abbreviations) and their approximate percentages.[7][8]
-
Indicate the "Accumulation Start Date," which is the date the first waste was added.
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Waste must be accumulated at or near the point of generation in a designated SAA.[3][9]
-
Segregation: This is the most critical step for safety. Store the N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine waste container in secondary containment (such as a plastic tub) away from incompatible materials, especially acids and strong oxidizing agents .
-
Container Status: Keep the waste container closed at all times except when you are actively adding waste to it.[7][8] This minimizes the release of vapors and prevents spills.
-
Volume Limits: Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.[8]
Step 5: Arranging for Final Disposal
Once the waste container is full or has been in the lab for the maximum allowable time (typically six to twelve months, check with your EHS office), arrange for its removal.[3][9]
-
Complete a chemical waste pickup request form as required by your institution's EHS department.[8]
-
Trained hazardous waste professionals will collect the container and transport it to a licensed Treatment, Storage, and Disposal Facility (TSDF).
-
The preferred method of destruction for this type of organic compound is high-temperature incineration.[10][11]
Part 4: Emergency Procedures and Spill Management
In the event of a spill, a quick and correct response is crucial to mitigate exposure and environmental contamination.
-
For Small, Manageable Spills (e.g., <100 mL in a fume hood):
-
Alert personnel in the immediate area.
-
Ensure you are wearing the full, appropriate PPE.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent pad. Do not use combustible materials like paper towels.
-
Carefully collect the absorbed material using non-sparking tools and place it in a designated waste container for solid hazardous waste.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
For Large Spills or Spills Outside a Fume Hood:
-
Evacuate the immediate area.
-
Alert others and your supervisor.
-
Contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
-
Part 5: Disposal of Empty Chemical Containers
Empty containers that once held N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine must also be disposed of properly.
-
Empty the container of all free-flowing liquid or solid.
-
The container must be "triple rinsed." This involves rinsing the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [7] Subsequent rinses may also require collection depending on local regulations and the toxicity of the compound.
-
After rinsing and air-drying, deface the original label completely and dispose of the container as directed by your EHS office.
Visual Workflow: Disposal Decision Pathway
The following diagram outlines the logical steps for proper chemical waste management in a laboratory setting.
Caption: Decision workflow for the safe disposal of chemical waste.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety.
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
-
Chemical Waste. University of Texas at Austin Environmental Health & Safety.
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. U.S. Environmental Protection Agency (EPA).
-
N-Methyl-1-(5-methylpyridin-2-YL)methanamine | 1060801-52-6. Benchchem.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
SAFETY DATA SHEET. Fisher Scientific.
-
N-METHYL-1-(2-METHYLPYRIMIDIN-5-YL)METHANAMINE. 2a biotech.
-
Safety Data Sheet. Cayman Chemical.
-
Survey of 1-methyl- 2-pyrrolidone. Miljøstyrelsen (Danish Environmental Protection Agency).
-
FM30937 - Safety Data Sheet. Carbosynth.
Sources
- 1. fishersci.com [fishersci.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. biosynth.com [biosynth.com]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. 2abiotech.net [2abiotech.net]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. epa.gov [epa.gov]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. www2.mst.dk [www2.mst.dk]
Navigating the Uncharted: A Safety and Handling Guide for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine
For the pioneering researchers and scientists in drug development, the exploration of novel chemical entities is a journey into the unknown. N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, a substituted pyrimidine, represents one such frontier. As a trusted partner in your research, we recognize that robust safety protocols are the bedrock of groundbreaking discovery.
This guide provides a comprehensive framework for the safe handling, use, and disposal of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we have synthesized data from structurally similar molecules and established best practices for handling amine and pyrimidine-containing research chemicals. Our core directive is to empower you with the knowledge to create a self-validating system of safety within your laboratory.
The Precautionary Principle: Assuming Hazard in the Absence of Data
Due to the novel nature of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, comprehensive toxicological data is not yet available. Therefore, a precautionary approach is paramount. The compound should be treated as potentially hazardous, with all handling procedures reflecting this assumption. The known hazards of analogous compounds, such as other substituted pyrimidines and amines, include the potential for skin and eye irritation, possible allergic reactions, and harm if swallowed or inhaled.[1][2][3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is non-negotiable when handling N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine. The following table outlines the minimum required PPE, with the understanding that a site-specific risk assessment may necessitate additional measures.
| PPE Category | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn over goggles if there is a risk of splashing or aerosol generation. | Protects against splashes and airborne particles that could cause serious eye damage.[1][3] |
| Skin and Body Protection | A flame-resistant laboratory coat, fully fastened. Disposable nitrile or neoprene gloves, inspected before use. Consider double-gloving. | Prevents skin contact, which may cause irritation or allergic reactions.[1][2] Contaminated clothing should be removed and washed before reuse.[1][5] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If engineering controls are insufficient or in the event of a spill, a full-face respirator with appropriate cartridges should be used. | Minimizes inhalation exposure to the compound, which may cause respiratory irritation.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing risk. The following workflow provides a procedural guide for the safe handling of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine from receipt to disposal.
Pre-Handling and Preparation
-
Consult All Available Information: Before beginning any work, review all available safety information, including this guide and any data on analogous compounds.
-
Designate a Work Area: All handling of the compound should occur within a designated area, preferably a certified chemical fume hood, to contain any potential spills or releases.
-
Assemble all Necessary Equipment: Ensure that all required PPE, spill cleanup materials, and waste containers are readily accessible before handling the compound.
Handling the Compound
-
Engineering Controls: All manipulations of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine, including weighing and dilutions, must be performed in a properly functioning chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment to prevent cross-contamination. Do not eat, drink, or smoke in the laboratory.[1]
-
Controlled Dispensing: When transferring the compound, use techniques that minimize the generation of dust or aerosols.
-
Immediate Cleanup: In the event of a small spill within the fume hood, decontaminate the area immediately using appropriate procedures.
Storage
-
Secure and Segregate: Store N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]
-
Clear Labeling: The storage container must be clearly labeled with the full chemical name and any known or suspected hazards.
-
Restricted Access: The storage location should be accessible only to authorized personnel.
Disposal Plan: Responsible Stewardship
Proper disposal of N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
-
Waste Segregation: All waste containing the compound, including empty containers, contaminated PPE, and cleanup materials, must be collected in a dedicated, clearly labeled hazardous waste container.
-
Follow Institutional Guidelines: Dispose of the chemical waste in accordance with your institution's and local regulations.[6] Do not discharge to drains or the environment.
-
Decontamination of Equipment: All non-disposable equipment that has come into contact with the compound must be thoroughly decontaminated before reuse.
Emergency Procedures: Preparedness is Key
In the event of an exposure or spill, a swift and informed response is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[1][2][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][4]
-
Spill Response: In the event of a large spill, evacuate the area and alert your institution's emergency response team.
Visualizing the Workflow: Safe Handling and Disposal
The following diagram illustrates the key decision points and actions in the safe handling and disposal workflow for N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
Caption: Safe Handling and Disposal Workflow.
By integrating these principles and procedures into your laboratory's standard operating procedures, you can confidently and safely advance your research with N-Methyl-1-(2-methylpyrimidin-5-yl)methanamine.
References
- ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- BenchChem. (2025). Safeguarding Your Research: A Comprehensive Guide to Handling Cuban-1-amine.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- LGC Standards. (2021). Safety Data Sheet.
- LGC Standards. (n.d.). Safety Data Sheet.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- MedChemExpress. (2025). 2-Aminomethylpyrimidine hydrochloride-SDS.
- Fisher Scientific. (2008). Safety Data Sheet.
- Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- LGC Standards. (2016). Safety Data Sheet.
- BLDpharm. (n.d.). 497818-07-2|N-Methyl-1-(pyrimidin-5-yl)methanamine.
- MDPI. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.
- PubMed Central. (n.d.). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines.
- Wikipedia. (n.d.). Thiamine.
- PubMed. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands.
- Wikipedia. (n.d.). Nucleic acid sequence.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
